GP 11
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
87435-55-0 |
|---|---|
分子式 |
C31H39N4O10- |
分子量 |
627.7 g/mol |
IUPAC名 |
1-[[(5R,6R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbonyl]amino]-3-(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)urea |
InChI |
InChI=1S/C31H39N4O10/c1-30(2)12-23(31(3,4)35(30)40)32-29(39)34-33-28(38)25-18(13-36)26(37)17-11-20-19(44-14-45-20)10-16(17)24(25)15-8-21(41-5)27(43-7)22(9-15)42-6/h8-12,18,24-26,36-37H,13-14H2,1-7H3,(H,33,38)(H2,32,34,39)/q-1/t18?,24-,25+,26+/m1/s1 |
InChIキー |
ZDNKVESNZAJGCN-XZIDKQEJSA-N |
SMILES |
CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |
異性体SMILES |
CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C3[C@@H](C2CO)O)OCO4)C5=CC(=C(C(=C5)OC)OC)OC)C |
正規SMILES |
CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |
同義語 |
GP 11 GP-11 N'-podophyllic acid-N-(3-(2,2,5,5-tetramethylpyrrolinenyloxy))semicarbazide |
製品の起源 |
United States |
Foundational & Exploratory
The Multifaceted Functions of Gp11 Proteins: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The designation "Gp11" refers to distinct proteins across different biological contexts, each with unique and significant functions. This technical guide provides an in-depth analysis of two prominent Gp11 proteins: a bacteriophage-derived protein that acts as a potent inhibitor of Staphylococcus aureus cell division, and the Kinetoplastid Membrane Protein-11 (KMP-11) of Trypanosoma cruzi, the etiological agent of Chagas disease. This document details their respective mechanisms of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of their functional pathways. This comparative guide is intended to serve as a comprehensive resource for researchers in antimicrobial and antiparasitic drug development and diagnostics.
Section 1: Bacteriophage ΦNM1 Gp11: A Novel Antibacterial Agent
The Gp11 protein from the Staphylococcus aureus phage ΦNM1 is a small membrane protein that has been identified as a potent inhibitor of bacterial cell growth and division.[1] Its mechanism of action involves the simultaneous targeting of two essential host proteins, representing a sophisticated evolutionary strategy by the phage to control its host's cellular machinery.[2]
Core Function and Mechanism of Action
Gp11 exerts its antibacterial effect by disrupting peptidoglycan (PG) synthesis and cell division. This is achieved through direct interaction with two key S. aureus proteins: MurG and DivIC.[1][2][3]
-
Interaction with MurG: Gp11 binds to MurG, a crucial glycosyltransferase in the PG synthesis pathway. This interaction inhibits the activity of MurG, leading to a reduction in the production of Lipid II, the final precursor molecule for peptidoglycan assembly.[2][3][4]
-
Interaction with DivIC: Gp11 also interacts with DivIC, a protein essential for the assembly of the cell division machinery at the septum. This interaction disrupts the recruitment of another critical division protein, FtsW, to the septal site.[2][3]
The dual-pronged attack on both cell wall synthesis and division machinery leads to significant morphological defects in S. aureus, including septal defects and increased cell volume, ultimately arresting bacterial growth.[5]
Quantitative Data on Gp11 Activity
The functional impact of Gp11 expression in S. aureus has been quantified through various assays. The following tables summarize key findings from published studies.
| Parameter Measured | Condition | Result | Reference |
| Cell Growth | Overexpression of Gp11 | Significant inhibition of S. aureus growth | [5] |
| Cell Volume | Gp11 Expression (2h) | Increased cell volume compared to control | [5][6] |
| Septal Defects | Gp11 Expression (2h) | Significantly higher percentage of cells with abnormal septa | [5][7] |
| Lipid II Production | Gp11 Overexpression | Reduced levels of cellular Lipid II | [4] |
| CRISPRi Hypersensitivity | Gp11 Expression + murG knockdown | Increased sensitivity (impaired growth) | [4][6] |
| CRISPRi Hypersensitivity | Gp11 Expression + divIC knockdown | Increased sensitivity (impaired growth) | [4][6] |
Key Experimental Protocols
The function of Gp11 was elucidated through several key experimental methodologies, the principles of which are outlined below.
This system is used to identify and confirm protein-protein interactions in vivo.
-
Principle: The gene for Gp11 and a library of potential interaction partners from S. aureus are cloned into two separate vectors, each encoding a fragment of adenylate cyclase from E. coli. If Gp11 and a target protein interact, the two fragments of adenylate cyclase are brought into proximity, reconstituting its enzymatic activity. This leads to cAMP production, which in turn activates a reporter gene (e.g., lacZ), causing a color change on indicator plates.
-
Methodology: A BACTH library containing 345 essential genes from S. aureus was screened for interaction with Gp11.[1] Plasmids were co-transformed into an E. coli BTH101 reporter strain.[6] Positive interactions were identified by the color of colonies on MacConkey agar plates.[6] The known interaction between Gp104 and DnaI was used as a positive control.[4][6]
This technique is used to confirm the physiological relevance of the interactions identified by the BACTH system.
-
Principle: A catalytically inactive Cas9 (dCas9) is used in conjunction with a single guide RNA (sgRNA) to bind to the promoter or coding region of a target gene, blocking its transcription and thus "knocking down" its expression. If Gp11's inhibitory effect is enhanced when its target protein's expression is reduced, it confirms that the interaction is meaningful in a cellular context.
-
Methodology: An S. aureus strain with an inducible dCas9 integrated into its genome is used.[8] A plasmid expressing an sgRNA targeting either murG or divIC is introduced, along with a separate plasmid for the overexpression of Gp11. Bacterial growth is monitored in a 96-well plate format after inducing both dCas9 and Gp11 expression.[4] A significant growth defect in the presence of both Gp11 and the specific sgRNA, compared to controls, indicates a functional interaction.[4][6]
Microscopy is used to visualize the effects of Gp11 on cell structure and to determine the subcellular localization of the involved proteins.
-
Principle: Fluorescent dyes that bind to specific cellular components (e.g., cell membrane, cell wall) are used to visualize cell morphology. Proteins of interest can be genetically fused to fluorescent proteins (e.g., GFP) to track their location within the cell.
-
Methodology: To observe cell morphology, S. aureus cells expressing Gp11 are stained with a membrane dye like Nile Red.[4][5][6] To study protein localization, Gp11 is fused to GFP and expressed in S. aureus. The localization of MurG and other division proteins (e.g., FtsW) is monitored in the presence of Gp11 by co-expressing a GFP-tagged version of the host protein with Gp11.[4] Images are captured using a fluorescence microscope and analyzed to determine changes in cell volume or the mislocalization of proteins.[4][5]
Signaling and Interaction Pathways
The following diagrams illustrate the mechanism of Gp11 action and the workflow for identifying its targets.
Section 2: Kinetoplastid Membrane Protein-11 (KMP-11): A Cytoskeletal and Immunomodulatory Protein
KMP-11 is a highly conserved, 11-kDa protein found in a wide range of trypanosomatid parasites, including Trypanosoma cruzi and Leishmania species.[4] Initially identified as a membrane-associated protein, further studies have revealed its crucial roles in cytoskeletal function, cell division, and as a potent immunogen during infection.[4][9]
Core Function and Cellular Localization
In Trypanosoma cruzi, KMP-11 is primarily associated with the parasite's cytoskeleton.[4][10] Its expression is regulated at the translational level.[4][10]
-
Cytoskeletal Association: Immunoelectron microscopy studies have shown that KMP-11 is present in the cytoskeleton structure of T. cruzi.[4][10] In the related parasite T. brucei, it has a more defined localization to the flagellum and the basal body, structures critical for motility and cell cycle progression.[9]
-
Role in Cell Division: Silencing of KMP-11 expression via RNA interference (RNAi) in T. brucei results in severe defects in cytokinesis.[9] Specifically, it inhibits the segregation of the basal body, leading to the formation of multinucleated cells and ultimately blocking cell division.[9] This indicates a critical role for KMP-11 in coordinating the cell cycle.
Immunogenicity and Diagnostic/Therapeutic Potential
KMP-11 is a strong immunogen during T. cruzi infection, eliciting a robust humoral (antibody) response in human patients.[2] This property makes it a candidate for both diagnostic tests and vaccine development.
-
Diagnostic Antigen: The full KMP-11 protein is highly recognized by sera from patients with both Chagas disease and leishmaniasis, limiting its specificity for differential diagnosis.[2] However, studies have identified a specific linear epitope in the carboxyl-terminal region of the T. cruzi KMP-11 that is recognized with high sensitivity and specificity by sera from Chagas disease patients only.[2]
-
Vaccine Candidate: DNA vaccines incorporating the T. cruzi KMP-11 gene have been shown to elicit both humoral and cytotoxic T-lymphocyte (CTL) responses in mice.[11] Fusing KMP-11 to heat shock protein 70 (HSP70) in a DNA vaccine construct enhanced this immune response and provided protection against a lethal challenge with T. cruzi.[11]
Quantitative Data on KMP-11
The following table summarizes quantitative findings related to the diagnostic potential of a KMP-11 derived peptide for Chagas disease.
| Parameter | Assay | Patient Cohort | Result | Reference |
| Sensitivity | ELISA (Peptide 12642) | Chagasic Patients | High (Recognized by all chagasic sera) | [2] |
| Specificity | ELISA (Peptide 12642) | Leishmaniasis Patients | High (No recognition by leishmaniasis sera) | [2] |
| Antibody Response | DNA Vaccine (pCMV4.11.70) | Immunized Mice | Induction of specific anti-KMP11 IgG antibodies | [11] |
Note: Specific percentage values for sensitivity and specificity of the KMP-11 peptide ELISA were not provided in the source material, but were described as "high."
Key Experimental Protocols
The functions and characteristics of KMP-11 have been investigated using the following experimental approaches.
This technique is used to determine the precise subcellular localization of a protein.
-
Principle: Primary antibodies specific to the target protein (KMP-11) are applied to thinly sectioned parasite cells. A secondary antibody conjugated to electron-dense particles (like gold) is then used to bind to the primary antibody. When viewed under a transmission electron microscope, the gold particles appear as black dots, revealing the location of the target protein.
-
Methodology: T. cruzi or other trypanosomatid cells are fixed, embedded in resin, and sectioned. The sections are incubated with a monoclonal or polyclonal antibody against KMP-11, followed by incubation with a gold-conjugated secondary antibody. The grids are then stained and observed with a transmission electron microscope to identify the subcellular structures associated with the gold particles.[5][10]
RNAi is used to silence the expression of a specific gene to study its function.
-
Principle: A construct expressing a double-stranded RNA (dsRNA) molecule corresponding to a segment of the KMP-11 gene is introduced into the parasite. The cell's machinery processes this dsRNA into small interfering RNAs (siRNAs), which lead to the degradation of the endogenous KMP-11 mRNA. The resulting "knockdown" phenotype reveals the protein's function.
-
Methodology: A tetracycline-inducible system is often used in T. brucei (which has a functional RNAi pathway, unlike T. cruzi). A cell line is created containing the KMP-11 RNAi construct. The addition of tetracycline induces the expression of the dsRNA. The level of KMP-11 mRNA is monitored by Northern blotting, and the effects on cell growth, morphology, and DNA content are assessed over time using cell counting and flow cytometry.[9]
ELISA is used to detect and quantify antibodies against a specific antigen in patient sera.
-
Principle: A recombinant protein or synthetic peptide (e.g., from KMP-11) is coated onto the wells of a microtiter plate. Patient serum is added, and if antibodies specific to the antigen are present, they will bind. A secondary antibody that recognizes human IgG and is conjugated to an enzyme is then added. Finally, a substrate for the enzyme is added, which produces a measurable color change proportional to the amount of specific antibody in the serum.
-
Methodology: Recombinant KMP-11 protein or synthetic peptides are used to coat 96-well plates.[2] Serum samples from chagasic patients, leishmaniasis patients, and healthy controls are diluted and incubated in the wells. After washing, an enzyme-conjugated anti-human IgG is added. Following another wash, the substrate is added, and the optical density is measured with a spectrophotometer.[2][11]
Cellular and Immune Pathways
The diagrams below depict the cellular location and role of KMP-11 and its application in immunodetection.
Conclusion
The term Gp11 describes functionally diverse proteins that are of significant interest to the fields of bacteriology and parasitology. The bacteriophage Gp11 protein, with its dual-target inhibition of S. aureus cell wall synthesis and division, presents a compelling model for the development of novel antibacterial agents. Its mechanism highlights a sophisticated phage-host interaction that could be exploited for therapeutic purposes. Concurrently, the T. cruzi KMP-11 protein serves as a critical structural component essential for parasite proliferation and stands out as a highly immunogenic molecule. Its specific epitopes hold promise for the development of more sensitive and specific diagnostic tools for Chagas disease, and its potential as a vaccine component warrants further investigation. This guide provides a foundational understanding of these two distinct Gp11 proteins, offering valuable insights for researchers and developers aiming to address critical challenges in infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Mapping of the antigenic determinants of the T. cruzi kinetoplastid membrane protein-11. Identification of a linear epitope specifically recognized by human Chagasic sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid diagnostic tests and ELISA for diagnosing chronic Chagas disease: Systematic revision and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Cellular location of KMP-11 protein in Trypanosoma rangeli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A CRISPRi-based genetic resource to study essential Staphylococcus aureus genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KMP-11, a Basal Body and Flagellar Protein, Is Required for Cell Division in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular characterization of KMP11 from Trypanosoma cruzi: a cytoskeleton-associated protein regulated at the translational level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Immunization with Trypanosoma cruzi HSP70 Fused to the KMP11 Protein Elicits a Cytotoxic and Humoral Immune Response against the Antigen and Leads to Protection - PMC [pmc.ncbi.nlm.nih.gov]
Gp11 Protein of Staphylococcal Phage ΦNM1: A Technical Guide to its Mechanism of Action in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant Staphylococcus aureus necessitates the exploration of novel therapeutic avenues. Bacteriophage-derived proteins represent a promising source of targeted antibacterial agents. This technical guide provides an in-depth analysis of the mechanism of action of Gp11, a small membrane protein encoded by the S. aureus phage ΦNM1. Gp11 has been identified as a potent inhibitor of S. aureus cell division. This document details the molecular interactions and cellular consequences of Gp11 expression, summarizes key quantitative findings, provides detailed experimental protocols for studying this system, and presents visual representations of the protein's functional pathways and experimental workflows.
Core Mechanism of Action
Gp11 is a phage-derived protein that effectively halts the proliferation of Staphylococcus aureus by disrupting the synthesis of peptidoglycan (PG), a critical component of the bacterial cell wall.[1][2][3][4] The protein executes a dual-pronged attack on two essential host proteins: MurG and DivIC.[1][2][3][4]
-
Interaction with MurG: Gp11 directly interacts with MurG, a crucial enzyme in the PG biosynthesis pathway. This interaction inhibits the production of Lipid II, the final precursor molecule for PG synthesis.[1][2][3][4] The reduction in Lipid II availability starves the cell of the necessary building blocks for cell wall construction.
-
Interaction with DivIC: Concurrently, Gp11 interacts with DivIC, a key protein in the cell division machinery (divisome).[1][2][3][4] This interaction disrupts the recruitment of another essential divisome protein, FtsW, to the site of cell division (the septum).[1][2][3]
The synergistic effect of these two interactions is a catastrophic failure in cell wall synthesis and cell division, ultimately leading to cell growth arrest.[2][3]
Signaling and Interaction Pathway
The following diagram illustrates the molecular interactions and downstream effects of Gp11 expression in S. aureus.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Gp11's effects on S. aureus.
| Table 1: Morphological Changes Induced by Gp11 Overexpression | |
| Parameter | Observation |
| Cell Morphology | Altered cell shape with septal defects.[5] |
| Cell Volume | Increased cell volume after 2 hours of Gp11 induction.[5] |
| Septal Defects | Significant increase in the percentage of cells with multiple or abnormal septa.[5] |
| Table 2: Impact of Gp11 on Peptidoglycan Synthesis | |
| Parameter | Observation |
| Lipid II Production | Overexpression of Gp11 leads to a reduction in Lipid II levels.[2][3] |
| Lipid II Production (ΦNM1Δgp11 infection) | Infection with a Gp11-deleted phage results in a significant increase in Lipid II production compared to the wild-type phage.[1][2][3] |
| HADA Staining | Gp11 expression causes a more diffuse fluorescent signal of the cell wall marker HADA, indicating altered PG synthesis.[4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Gp11.
Bacterial Two-Hybrid (BTH) Assay for Protein-Protein Interactions
This protocol is used to identify interactions between Gp11 and essential proteins in S. aureus.
Workflow Diagram:
Methodology:
-
Vector Construction:
-
The coding sequence of gp11 is cloned into the "bait" plasmid (e.g., pKT25).
-
A library of 345 essential genes from S. aureus is cloned into the "prey" plasmid (e.g., pUT18C).
-
-
Transformation:
-
The bait plasmid is transformed into competent E. coli BTH101 cells.
-
The prey library plasmids are then transformed into the BTH101 cells already containing the bait plasmid.
-
-
Screening:
-
The transformed cells are plated on MacConkey agar supplemented with appropriate antibiotics.
-
Plates are incubated at 30°C for 24-48 hours.
-
Positive interactions are identified by the appearance of red colonies, indicating the reconstitution of adenylate cyclase activity and subsequent fermentation of maltose.
-
-
Quantification (β-galactosidase Assay):
-
Liquid cultures of the positive (red) colonies are grown.
-
Cells are permeabilized, and the β-galactosidase activity is measured using o-nitrophenol-β-galactoside (ONPG) as a substrate. The rate of ONPG hydrolysis is proportional to the strength of the protein-protein interaction.
-
CRISPRi Hypersensitivity Assay
This protocol is used to confirm the functional dependence of Gp11-mediated growth defects on its target proteins (MurG and DivIC).
Methodology:
-
Strain Construction:
-
S. aureus strains are engineered to express a nuclease-dead Cas9 (dCas9) under an inducible promoter.
-
Single guide RNAs (sgRNAs) targeting murG and divIC are introduced on separate plasmids.
-
-
Gp11 Expression:
-
The gp11 gene is introduced into these CRISPRi strains on a compatible plasmid, also under an inducible promoter.
-
-
Hypersensitivity Testing:
-
Cultures are grown with and without the inducer for dCas9/sgRNA expression (to knockdown the target gene) and with and without the inducer for Gp11 expression.
-
Cell growth is monitored by measuring the optical density (OD600) over time.
-
A significant growth defect in the presence of both Gp11 expression and target gene knockdown, compared to either alone, confirms a functional link.
-
Lipid II Production Analysis
This protocol is used to quantify the effect of Gp11 on the production of the peptidoglycan precursor, Lipid II.
Methodology:
-
Sample Preparation:
-
S. aureus cultures (e.g., RN4220) containing the Gp11 expression vector or an empty vector control are grown to mid-log phase.
-
Gp11 expression is induced for a defined period (e.g., 2 hours).
-
For phage infection experiments, S. aureus is infected with either the wild-type ΦNM1 phage or the ΦNM1Δgp11 mutant.
-
-
Lipid II Labeling and Extraction:
-
The terminal D-Ala residue of the Lipid II stem peptide is labeled using a biotin-D-lysine (BDL) probe in a reaction catalyzed by the penicillin-binding protein PBP4.
-
Cell membranes are harvested, and lipids are extracted.
-
-
Detection via Western Blot:
-
The extracted lipids are separated by SDS-PAGE.
-
The separated lipids are transferred to a nitrocellulose membrane.
-
Biotin-labeled Lipid II is detected using streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase) followed by chemiluminescence detection.
-
The intensity of the bands corresponding to Lipid II is quantified to compare levels between different conditions.
-
Conclusion and Future Directions
The phage protein Gp11 presents a compelling case for a novel antibacterial agent. Its ability to simultaneously disrupt two essential and distinct cellular processes in S. aureus—peptidoglycan synthesis and cell division—suggests a robust mechanism that may be less prone to the development of resistance. The targeted nature of its interactions with MurG and DivIC provides a clear roadmap for the development of peptidomimetics or small molecules that replicate its inhibitory function. Further research should focus on the high-resolution structural determination of Gp11 in complex with its target proteins to facilitate structure-based drug design. Additionally, exploring the delivery mechanisms for Gp11 or its derivatives into S. aureus will be critical for its translation into a viable therapeutic.
References
A Technical Guide to Bacteriophage Gp11: Unraveling the Dual Identity of a Key Viral Protein
For the Attention of Researchers, Scientists, and Drug Development Professionals
The designation "Gp11" in bacteriophage biology refers to at least two distinct and functionally unrelated proteins: a structural component of the bacteriophage T4 tail baseplate and a regulatory protein from the staphylococcal phage ΦNM1 that inhibits host cell division. This guide provides an in-depth technical overview of the discovery, characterization, and experimental methodologies associated with both of these vital phage proteins.
Bacteriophage T4 Gp11: A Linchpin in the Viral Infection Machinery
The Gp11 protein of bacteriophage T4 is an essential component of the phage's tail baseplate, playing a critical role in the attachment of the short tail fibers and the subsequent irreversible adsorption of the virus to the host cell.[1]
Discovery and Characterization
Bacteriophage T4 Gp11 was identified as a key structural protein through genetic and biochemical studies of T4 tail assembly. It is a homotrimeric protein, with each monomer consisting of approximately 218 amino acids.[2] The protein is characterized by a significant proportion of both alpha-helical (not less than 20%) and beta-sheet (about 30%) secondary structures, classifying it as an alpha/beta structural protein.[1] The formation of the functional trimer is a prerequisite for its role in the baseplate assembly.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Oligomeric State | Homotrimer | [1] |
| Secondary Structure | ≥20% α-helix, ~30% β-sheet | [1] |
| Gp10:Gp11 Stoichiometry | 3:3 | [2] |
Mechanism of Action
Gp11 functions as an adaptor protein, connecting the short tail fibers (composed of Gp12) to the baseplate hub (involving Gp10). The association of Gp10 and Gp11 is a crucial initial step in the assembly of the baseplate wedges.[2] This interaction ensures the correct positioning of the short tail fibers, which are the final components to bind to the host cell surface, leading to the irreversible attachment and subsequent injection of the phage genome. In the star-shaped conformation of the baseplate, which is adopted upon host cell binding, Gp11 dissociates from the short tail fibers and has been observed to bind to the long tail fibers.[3]
Experimental Protocols
A common method for obtaining Gp11 for in vitro studies involves the expression of a recombinant version in Escherichia coli.
Protocol:
-
Vector Construction: The gene encoding Gp11 is cloned into a suitable expression vector, such as a pET vector, often with an N-terminal His-tag to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lysis is performed by sonication or high-pressure homogenization.
-
Purification: The soluble fraction is clarified by centrifugation and the His-tagged Gp11 is purified using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin. The protein is eluted with a high concentration of imidazole.
-
Further Purification: For higher purity, the eluted protein can be further purified by chromatography on hydroxyapatite.[1] Gel filtration chromatography can also be used to isolate the trimeric form of Gp11.[1]
This assay is used to confirm the biological activity of the purified recombinant Gp11.
Protocol:
-
Preparation of Gp11-deficient phage particles: Phage particles lacking Gp11 are produced by infecting a non-suppressing E. coli strain with a T4 phage mutant carrying an amber mutation in gene 11.
-
Complementation Reaction: The purified recombinant Gp11 is incubated with the Gp11-deficient phage particles in a suitable buffer.
-
Assessment of Infectivity: The mixture is then plated with a susceptible E. coli strain. The formation of plaques indicates that the recombinant Gp11 has successfully complemented the genetic defect, resulting in the assembly of infectious phage particles.[1]
Visualization of T4 Gp11 Function
Caption: Role of Gp11 in T4 baseplate assembly and host cell attachment.
Staphylococcal Phage ΦNM1 Gp11: An Inhibitor of Host Cell Division
In contrast to the structural role of its T4 counterpart, Gp11 from the Staphylococcus aureus phage ΦNM1 is a small membrane protein that acts as a potent inhibitor of host cell division, facilitating phage replication.[4]
Discovery and Characterization
The inhibitory function of ΦNM1 Gp11 was discovered through a comprehensive screening of early-gene products from this phage for their effects on S. aureus growth.[4] Overexpression of Gp11 was found to be the most potent inhibitor of bacterial growth among the screened proteins.[4]
Quantitative Data Summary
While specific binding affinities and precise levels of lipid II reduction are not yet fully quantified in publicly available literature, the functional consequences of Gp11 expression are significant.
| Observation | Effect | Reference |
| Gp11 Overexpression | Inhibition of S. aureus growth and alteration of cell morphology. | [4] |
| Infection with ΦNM1Δgp11 | Significant increase in lipid II production in S. aureus. | [4][5] |
Mechanism of Action
ΦNM1 Gp11 disrupts the process of cell division in S. aureus by targeting two essential host proteins: MurG and DivIC.[4][5]
-
Interaction with MurG: Gp11 interacts with MurG, a key enzyme in the peptidoglycan biosynthesis pathway. This interaction inhibits the production of lipid II, a crucial precursor for cell wall synthesis.[4][5]
-
Interaction with DivIC: Gp11 also interacts with DivIC, a protein involved in the recruitment of the cell division machinery. This interaction disrupts the proper localization of the divisome complex.[4]
The dual targeting of both peptidoglycan synthesis and cell division machinery by Gp11 represents an efficient strategy for the phage to take control of the host cell and redirect its resources towards viral replication.
Experimental Protocols
The interactions between Gp11 and its host targets were identified using a bacterial two-hybrid system.
Protocol:
-
Vector Construction: The gene for the "bait" protein (Gp11) is cloned into a vector that fuses it to one domain of a bacterial adenylate cyclase (e.g., the T25 fragment). The genes for the "prey" proteins (a library of essential S. aureus genes) are cloned into a second vector, fusing them to the other domain of the adenylate cyclase (e.g., the T18 fragment).
-
Co-transformation: The bait and prey plasmids are co-transformed into an E. coli reporter strain that lacks its own adenylate cyclase gene but contains a reporter gene (e.g., lacZ or HIS3) under the control of a cAMP-dependent promoter.
-
Interaction Detection: If the bait and prey proteins interact, the two domains of the adenylate cyclase are brought into close proximity, leading to the production of cAMP. This, in turn, activates the expression of the reporter gene, which can be detected by a colorimetric assay (for lacZ) or by growth on a selective medium (for HIS3).
The effect of Gp11 on lipid II synthesis can be assessed by quantifying the levels of lipid II in S. aureus cells expressing the protein.
Protocol:
-
Gp11 Expression: S. aureus cultures carrying an inducible Gp11 expression plasmid are grown to mid-log phase, and Gp11 expression is induced.
-
Lipid Extraction: Lipids are extracted from the bacterial cells using a suitable solvent system (e.g., a chloroform/methanol mixture).
-
Lipid II Quantification: The extracted lipids are separated by high-performance liquid chromatography (HPLC), and the amount of lipid II is quantified by mass spectrometry (MS). A significant reduction in the lipid II peak in the Gp11-expressing cells compared to control cells indicates inhibition of its synthesis.
Visualization of ΦNM1 Gp11 Signaling Pathway
Caption: Mechanism of ΦNM1 Gp11-mediated inhibition of host cell division.
Conclusion
The term "bacteriophage Gp11" highlights the diversity of viral strategies, representing both a critical structural element for phage T4 and a potent regulatory inhibitor for phage ΦNM1. A clear understanding of the specific context is crucial when encountering this designation in the literature. The detailed characterization and experimental investigation of both Gp11 proteins not only advance our fundamental knowledge of bacteriophage biology but also present potential avenues for the development of novel antibacterial strategies and tools for synthetic biology. Further research into the quantitative aspects of their interactions and the precise molecular details of their mechanisms will undoubtedly unveil new insights into the intricate world of phage-host relationships.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. researchgate.net [researchgate.net]
- 3. "Structure of the bacteriophage T4 baseplate" by Petr Gennadievich Leiman [docs.lib.purdue.edu]
- 4. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Bacteriophage T4 Gp11: A Core Component of the Cell-Puncturing Device
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the sequence, structure, and function of the Gp11 protein from Enterobacteria phage T4. Gp11 is a critical component of the phage's baseplate, playing a pivotal role in the assembly and function of the viral tail, which is essential for host cell recognition and infection.
Introduction
Bacteriophage T4, a member of the Myoviridae family, possesses a complex contractile tail that terminates in a hexagonal baseplate. This baseplate is a sophisticated molecular machine responsible for recognizing the host cell, attaching to its surface, and triggering the injection of the phage's genetic material. The Gp11 protein is a key structural element of the baseplate wedges, which are the building blocks of the hexagonal baseplate. Gp11's primary function is to connect the short tail fibers (STFs), composed of Gp12, to the main body of the baseplate, thereby facilitating the irreversible attachment of the phage to the host bacterium.
Gp11 Protein Sequence and Physicochemical Properties
The Gp11 protein of Enterobacteria phage T4 is encoded by gene 11 of the phage genome. Its sequence information and key physicochemical properties are summarized below.
Amino Acid Sequence
The full-length amino acid sequence of Gp11 can be accessed from the UniProt database under the accession number P10929.[1]
Physicochemical Properties
The theoretical molecular weight and isoelectric point of the Gp11 monomer have been calculated using the ExPASy ProtParam tool.[2][3][4][5][6] The experimentally observed form of Gp11 is a homotrimer.
| Parameter | Value | Reference |
| UniProt Accession | P10929 | [1] |
| Amino Acid Residues | 219 | [1] |
| Theoretical Molecular Weight (Monomer) | 23,707 Da | [1] |
| Theoretical Isoelectric Point (pI) | 4.63 | Calculated using ExPASy ProtParam |
| Quaternary Structure | Homotrimer | [1] |
Structural Analysis of Gp11
The three-dimensional structure of Gp11 has been elucidated through X-ray crystallography, revealing a complex and elegant architecture that is central to its function within the baseplate.
Domain Organization
The Gp11 monomer is organized into three distinct domains:[1]
-
N-terminal Domain: This domain is primarily alpha-helical and is involved in the trimerization of Gp11.
-
"Finger" Domain: This central domain adopts a beta-sheet-rich fold and is crucial for the interaction with Gp10.
-
C-terminal Domain: This domain contributes to the overall stability of the trimer and is involved in interactions with the short tail fibers (Gp12).
Quaternary Structure
In its functional state, Gp11 exists as a homotrimer. The three monomers assemble in a way that the "finger" domains of each subunit collectively form a clamp-like structure. This clamp is responsible for binding to a trimer of Gp10, another essential baseplate protein.
Interaction with Gp10
Role in the T4 Baseplate Assembly Pathway
The assembly of the bacteriophage T4 tail is a highly orchestrated process involving three independent pathways: head, tail, and long tail fibers. The baseplate is a key sub-assembly of the tail. The formation of the hexagonal baseplate proceeds through the assembly of six wedge structures around a central hub.
The assembly of each wedge is a sequential process, and the incorporation of the Gp10/Gp11 complex is a critical step. The current model suggests that Gp10 first interacts with Gp7, a core component of the wedge. Subsequently, the Gp11 trimer binds to the Gp10 trimer, forming a stable intermediate. This complex then serves as a platform for the attachment of the short tail fibers (Gp12).
Below is a logical diagram representing the simplified assembly pathway of a single T4 baseplate wedge, highlighting the central role of Gp11.
Experimental Protocols
This section outlines the general methodologies employed for the production and structural characterization of Gp11. It should be noted that detailed, step-by-step protocols are often specific to the laboratory and may require optimization.
Recombinant Expression and Purification of Gp11
A common approach for obtaining pure Gp11 for structural and functional studies involves its recombinant expression in Escherichia coli.
Objective: To produce and purify recombinant Gp11 protein.
Methodology:
-
Gene Cloning: The gene encoding Gp11 is amplified from the bacteriophage T4 genome via PCR and cloned into a suitable bacterial expression vector, such as a pET vector. This often includes the addition of an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the bacterial culture. Expression conditions such as temperature, IPTG concentration, and induction time are optimized to maximize the yield of soluble protein.
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved through sonication or high-pressure homogenization.
-
Purification:
-
Initial Clarification: The cell lysate is centrifuged to remove insoluble cell debris.
-
Affinity Chromatography (if tagged): If an affinity tag was used, the clarified lysate is passed over a resin with high affinity for the tag (e.g., Ni-NTA resin for His-tagged proteins). The bound protein is then eluted with a high concentration of an appropriate competing molecule (e.g., imidazole).
-
Hydroxyapatite Chromatography: As has been reported for Gp11, hydroxyapatite chromatography can be a key purification step. The protein is loaded onto the column in a low phosphate buffer and eluted with a phosphate gradient.
-
Size-Exclusion Chromatography: As a final polishing step, the partially purified protein is subjected to size-exclusion chromatography to separate Gp11 trimers from any remaining contaminants and aggregates.
-
X-ray Crystallography for Structure Determination
The atomic structure of Gp11 was determined by X-ray crystallography. The general workflow for this process is outlined below.
Objective: To determine the three-dimensional structure of Gp11 at atomic resolution.
Methodology:
-
Crystallization Screening: Purified, concentrated Gp11 is subjected to high-throughput crystallization screening. This involves mixing the protein solution with a wide array of crystallization cocktails containing different precipitants, buffers, and additives, using techniques such as sitting-drop or hanging-drop vapor diffusion.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein and crystallization reagents, as well as other parameters like temperature, to obtain large, well-diffracting single crystals. While specific conditions for Gp11 are not detailed in readily available literature, a typical starting point would involve screening against commercially available sparse-matrix screens.
-
Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.
-
Structure Solution and Refinement: The diffraction data are processed to determine the space group and unit cell dimensions. The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., SAD, MAD). The resulting electron density map is used to build an atomic model of Gp11, which is then refined against the experimental data to yield the final structure. Statistics for data collection and refinement for the Gp11 structure (PDB ID: 1K28) would typically be found in the associated publication; however, a detailed publication for this specific PDB entry is not immediately apparent.
Conclusion and Future Directions
The Gp11 protein of bacteriophage T4 is a well-characterized structural component of the viral baseplate. Its homotrimeric structure and its interaction with Gp10 are fundamental to the assembly of the baseplate wedges and the attachment of the short tail fibers. While its sequence and structure are well-understood, further research could provide deeper insights into the dynamics of its interactions within the baseplate during the infection process. Specifically, quantitative measurements of the binding affinities between Gp11 and its partners, Gp10 and Gp12, would provide a more complete picture of the energetics of baseplate assembly. Furthermore, a more detailed understanding of the conformational changes that Gp11 undergoes during the transition of the baseplate from its "high-energy" to "low-energy" state could open new avenues for the development of novel antibacterial agents that target viral assembly and function.
References
- 1. uniprot.org [uniprot.org]
- 2. Expasy - Compute pI/Mw tool [web.expasy.org]
- 3. Expasy - ProtParam [web.expasy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. google.com [google.com]
- 7. Evolution of bacteriophage tails: Structure of T4 gene product 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Homologs of Gp11 Protein in Other Bacteriophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacteriophage Gp11 and its functional analogs are critical components of the phage tail assembly, playing a pivotal role in host recognition and infection. In the archetypal Myovirus, bacteriophage T4, Gp11 is a baseplate protein that acts as an adaptor, connecting the short tail fibers (STFs), composed of Gp12, to the baseplate hub. This connection is essential for the irreversible binding of the phage to the host cell surface, triggering the conformational changes that lead to DNA injection. Understanding the diversity, structure, and function of Gp11 homologs and functional analogs across different bacteriophage families is crucial for advancing phage-based therapeutics, diagnostics, and synthetic biology applications. This technical guide provides a comprehensive overview of Gp11 homologs, their identification, and characterization, with a focus on data presentation, detailed experimental protocols, and visual representations of key biological processes.
Gp11 and its Functional Analogs: A Comparative Overview
The term "Gp11" is not universally conserved across all bacteriophage families, and proteins with similar functions may have different names and evolutionary origins. Therefore, it is more accurate to discuss "functional analogs" of T4 Gp11, particularly when comparing phages with distinct tail architectures such as Myoviruses, Siphoviruses, and Podoviruses.
Quantitative Data Summary
The following tables summarize the available quantitative data for Gp11 and its known or putative functional analogs in selected bacteriophages. It is important to note that comprehensive quantitative data, especially on binding affinities and precise sequence identities of functional analogs across a wide range of phages, is not always readily available in the literature.
| Phage (Family) | Protein Name | Function | Size (Amino Acids) | Size (kDa) | Oligomeric State | Structural Features |
| Enterobacteria phage T4 (Myoviridae) | Gp11 | Connects short tail fibers (Gp12) to the baseplate hub. | 219 | ~25 | Trimer | N-terminal domain, "finger" domain, C-terminal domain |
| Enterobacteria phage T4 (Myoviridae) | Gp10 | Baseplate wedge protein, interacts with Gp11. | 492 | ~55 | Trimer | Similar folding motif to Gp11 and Gp12 |
| Shigella podophage HRP29 (Podoviridae) | Gp39 | Adapter protein, functional analog of T7 Gp11. | Not specified | Not specified | Likely Trimer | α-helix bundle, fiber dock domain, C-terminal embracing helix |
| Enterobacteria phage T7 (Podoviridae) | Gp11 | Tail protein, part of the tail knob complex. | Not specified | Not specified | Not specified | Forms a complex with Gp12 |
| Staphylococcus phage phi812 (Myoviridae) | Gp119 | Tripod protein with putative receptor binding function. | Not specified | Not specified | Trimer | Forms inner and outer tripods on the baseplate arm |
| Bacteriophage ϕ29 (Podoviridae) | gp11 | Lower collar protein, forms a 12-fold symmetric funnel-shaped structure. | 293 | ~33 | Dodecamer | Long anti-parallel β-strands forming a tube-like β-barrel |
Note: Data for many functional analogs is incomplete and requires further experimental validation.
| Interacting Proteins | Phage | Binding Affinity (Kd) | Experimental Method |
| Gp11 - Gp10 | T4 | Not specified | Yeast Two-Hybrid, Co-immunoprecipitation |
| Gp11 - Gp12 (STF) | T4 | Not specified | In vitro complementation assays |
| Gp39 (T7 Gp11 homolog) - Gp35 (portal protein) | HRP29 | Not specified | Cryo-EM structural analysis |
Note: Quantitative binding affinity data for these interactions is scarce in publicly available literature.
Key Biological Pathways and Workflows
T4 Baseplate Assembly Pathway
The assembly of the bacteriophage T4 baseplate is a complex, sequential process involving numerous gene products. Gp11 is incorporated into the baseplate wedges, which then assemble around a central hub.
Caption: Sequential assembly pathway of the bacteriophage T4 baseplate.
Generalized Workflow for Identifying Gp11 Functional Analogs
Identifying functional analogs of Gp11 in diverse bacteriophages requires a multi-pronged approach combining bioinformatics, genetics, and biochemical/structural methods.
Caption: A generalized workflow for the identification and characterization of Gp11 functional analogs.
Host Recognition Signaling Pathway
The binding of the long tail fibers (LTFs) to the host cell receptor initiates a signaling cascade that is transmitted through the baseplate, leading to the deployment of the short tail fibers (STFs) and subsequent DNA injection.
Caption: Signaling pathway for host recognition and infection initiation in T4-like phages.
Experimental Protocols
Protein Expression and Purification of Gp11 and its Analogs
Objective: To obtain pure, functional protein for biochemical and structural studies.
Methodology:
-
Cloning: The gene encoding the Gp11 homolog is amplified by PCR from phage genomic DNA and cloned into an expression vector (e.g., pET series) with an N-terminal or C-terminal affinity tag (e.g., 6x-His tag, MBP-tag).
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of the eluting agent (e.g., 250 mM imidazole).
-
Size-Exclusion Chromatography (SEC): For higher purity and to isolate the correct oligomeric state, the eluted protein is further purified by SEC. The protein is loaded onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable buffer. Fractions containing the purified protein are collected and analyzed by SDS-PAGE.
-
Concentration and Storage: The purified protein is concentrated using a centrifugal filter unit and stored at -80°C in a buffer containing a cryoprotectant (e.g., 10% glycerol).
In Vitro Complementation Assay
Objective: To functionally test the activity of a purified Gp11 analog by its ability to rescue the assembly of a phage mutant lacking the corresponding gene.
Methodology:
-
Preparation of Mutant Phage Lysate: An E. coli host is infected with a phage mutant defective in the Gp11 analog gene (e.g., an amber mutant in a non-suppressing host). The cells are lysed, and the lysate containing incomplete phage particles is collected.
-
Complementation Reaction: The mutant phage lysate is incubated with the purified Gp11 analog protein. The reaction mixture should also contain other necessary components for phage assembly, which may be present in the lysate or added exogenously.
-
Plaque Assay: After incubation, the reaction mixture is serially diluted and plated with a permissive host bacterium in a soft agar overlay. The plates are incubated overnight to allow for the formation of plaques.
-
Analysis: The number of plaque-forming units (PFUs) in the complemented sample is compared to a negative control (mutant lysate without the purified protein). A significant increase in the PFU count indicates that the purified protein is functional and can complement the genetic defect.
Cryo-Electron Microscopy (Cryo-EM) of Baseplate Complexes
Objective: To determine the high-resolution structure of the baseplate complex containing the Gp11 analog.
Methodology:
-
Sample Preparation: The purified baseplate complex (or the entire virion) is applied to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).
-
Vitrification: The grid is blotted to remove excess liquid and then rapidly plunged into liquid ethane cooled by liquid nitrogen. This process vitrifies the sample, preserving it in a near-native state.
-
Data Collection: The vitrified grid is transferred to a cryo-electron microscope. A large dataset of images is collected automatically at different tilt angles.
-
Image Processing: The raw images are processed to correct for motion and to pick individual particle projections. These projections are then classified into different views and used to reconstruct a 3D density map of the complex.
-
Model Building and Refinement: An atomic model of the baseplate complex is built into the 3D density map using molecular modeling software. The model is then refined to fit the map and to have good stereochemistry.
Conclusion
The study of Gp11 and its functional analogs is a rapidly evolving field. While significant progress has been made in understanding the structure and function of these proteins in model systems like bacteriophage T4, much remains to be discovered about their diversity and mechanisms of action in the vast and largely unexplored world of bacteriophages. The experimental approaches outlined in this guide provide a framework for researchers to identify and characterize these critical components of the phage infection machinery. A deeper understanding of Gp11 and its analogs will undoubtedly contribute to the development of novel and effective phage-based technologies for a wide range of applications in medicine and biotechnology.
A Technical Guide to the Interaction of Phage Protein Gp11 with Host Cell Proteins in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions between the bacteriophage ΦNM1 protein Gp11 and essential host cell proteins in Staphylococcus aureus. The content herein is curated for researchers and professionals engaged in antibacterial drug discovery and the study of phage biology. This document details the functional consequences of these interactions, outlines the experimental methodologies for their characterization, and presents the involved biological pathways.
Executive Summary
Bacteriophages, as natural predators of bacteria, offer a promising avenue for the development of novel antimicrobial agents. A critical aspect of their life cycle involves the strategic manipulation of host cellular machinery. The Staphylococcus aureus phage ΦNM1 employs its early gene product, Gp11, to arrest host cell growth and division. This is achieved through direct interaction with two key host proteins: MurG and DivIC. Gp11's engagement with these proteins disrupts peptidoglycan (PG) biosynthesis and interferes with the cell division process, ultimately leading to the cessation of bacterial proliferation. Understanding the intricacies of these interactions provides a foundation for the development of targeted antibacterial therapeutics.
Gp11-Host Protein Interactions and Functional Outcomes
The interaction of Gp11 with S. aureus proteins MurG and DivIC is a prime example of a phage-encoded protein evolving to target crucial nodes in host cell physiology. These interactions effectively halt bacterial replication, creating a favorable environment for phage propagation.
Quantitative Data Summary
The following table summarizes the key interacting proteins and the functional consequences of their interaction with Gp11.
| Phage Protein | Host Interacting Protein | Host Organism | Functional Consequence of Interaction |
| Gp11 | MurG | Staphylococcus aureus | Inhibition of Lipid II production, leading to disruption of peptidoglycan (PG) biosynthesis. |
| Gp11 | DivIC | Staphylococcus aureus | Disruption of the recruitment of the divisome complex protein FtsW, leading to blocked cell division. |
Signaling and Biosynthetic Pathways Targeted by Gp11
Gp11's mechanism of action involves the simultaneous disruption of two interconnected cellular processes in S. aureus: peptidoglycan synthesis and cell division.
Inhibition of Peptidoglycan Synthesis
Gp11 interacts with MurG, an essential enzyme in the final intracellular step of peptidoglycan synthesis. This interaction inhibits the production of Lipid II, a critical precursor for the bacterial cell wall. The delocalization of MurG by Gp11 likely contributes to this functional disruption.
Caption: Interaction of Gp11 with MurG, inhibiting peptidoglycan synthesis.
Disruption of Cell Division
Concurrently, Gp11 targets DivIC, a key component of the bacterial divisome. The divisome is a complex of proteins required for cytokinesis. By interacting with DivIC, Gp11 disrupts the proper localization and recruitment of FtsW, another essential protein for cell division, thereby halting the process.
Caption: Gp11 interaction with DivIC disrupts divisome assembly.
Experimental Protocols
The identification and characterization of the Gp11-MurG and Gp11-DivIC interactions were accomplished through a combination of genetic and biochemical assays. The following sections provide detailed methodologies for key experiments.
Bacterial Two-Hybrid (B2H) System for Screening Protein Interactions
The bacterial two-hybrid system is a powerful in vivo method to screen for protein-protein interactions.
Principle: This system utilizes the reconstitution of a signaling cascade, typically leading to the activation of a reporter gene, when two proteins of interest interact. In the case of Gp11, a library of essential S. aureus genes was screened for interaction partners.
Detailed Protocol:
-
Vector Construction:
-
Clone the gp11 gene into a "bait" vector, fusing it to a DNA-binding domain (e.g., the λ cI repressor).
-
Construct a "prey" library by cloning essential genes from S. aureus into a prey vector, fusing them to an activation domain (e.g., the α-subunit of RNA polymerase).
-
-
Transformation:
-
Co-transform a suitable E. coli reporter strain with the bait plasmid and the prey library plasmids.
-
-
Screening:
-
Plate the transformed cells on a selective medium that requires the activation of a reporter gene (e.g., lacZ or an antibiotic resistance gene) for growth.
-
Only cells containing interacting bait and prey proteins will grow, forming colonies.
-
-
Identification of Interactors:
-
Isolate the prey plasmids from the positive colonies.
-
Sequence the prey plasmids to identify the host proteins that interact with Gp11.
-
Caption: Workflow for Bacterial Two-Hybrid (B2H) screening.
CRISPRi Hypersensitivity Assay
CRISPR interference (CRISPRi) can be used to validate the functional significance of the identified protein interactions.
Principle: By repressing the expression of the host target genes (MurG and DivIC) using CRISPRi, the cells become hypersensitive to the inhibitory effects of Gp11, confirming that Gp11's activity is dependent on these specific host proteins.
Detailed Protocol:
-
Strain Construction:
-
Engineer S. aureus strains expressing a catalytically inactive Cas9 (dCas9).
-
Introduce plasmids expressing single guide RNAs (sgRNAs) targeting the murG and divIC genes.
-
Induce the expression of Gp11 in these strains.
-
-
Growth Analysis:
-
Monitor the growth of the engineered strains in the presence and absence of Gp11 induction.
-
Compare the growth curves to control strains (e.g., expressing a non-targeting sgRNA).
-
-
Data Interpretation:
-
A significant growth defect in the strains with repressed murG or divIC upon Gp11 expression, compared to controls, confirms that Gp11's inhibitory effect is mediated through its interaction with these proteins.
-
Conclusion and Future Directions
The elucidation of the Gp11-MurG and Gp11-DivIC interactions in Staphylococcus aureus provides a detailed molecular snapshot of a phage's strategy to overcome its host. This knowledge presents a tangible opportunity for the development of novel antibacterial agents. Small molecules or peptidomimetics designed to mimic the inhibitory action of Gp11 on MurG or DivIC could represent a new class of antibiotics. Future research should focus on the high-resolution structural determination of the Gp11-MurG and Gp11-DivIC complexes to facilitate structure-based drug design. Furthermore, exploring the prevalence of Gp11 homologues in other bacteriophages could reveal a conserved mechanism of host takeover, broadening the potential for therapeutic applications.
Gp11: A Phage-Derived Inhibitor of Peptidoglycan Synthesis and its Therapeutic Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial strategies. One promising avenue lies in the exploitation of bacteriophage-encoded proteins that have evolved to inhibit essential bacterial processes. This technical guide provides an in-depth analysis of Gp11, a protein encoded by a Staphylococcus aureus phage, which has been identified as a potent inhibitor of peptidoglycan biosynthesis. Gp11 exerts its antibacterial effect through a dual-targeting mechanism, interacting with two key proteins in the peptidoglycan synthesis and cell division pathways: MurG and DivIC. By disrupting the function of these essential proteins, Gp11 effectively blocks the production of the critical peptidoglycan precursor, Lipid II, leading to impaired cell wall synthesis and ultimately, bacterial cell death. This guide details the molecular mechanisms of Gp11 action, presents quantitative data on its interactions and inhibitory effects, provides detailed experimental protocols for its study, and discusses its potential as a novel therapeutic agent.
Introduction: The Peptidoglycan Synthesis Pathway as an Antibacterial Target
The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic stress. In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of sugars and amino acids. The intricate and highly conserved biosynthetic pathway of peptidoglycan has long been a successful target for antibiotics, most notably the β-lactams. However, the widespread emergence of resistance to these and other antibiotics has created an urgent need for new drugs that target different steps in this essential pathway.
Bacteriophages, as natural predators of bacteria, have evolved a diverse arsenal of proteins to hijack and disrupt host cell machinery. These phage-encoded proteins represent a rich and largely untapped resource for the discovery of novel antibacterial agents. This guide focuses on Gp11, a small membrane protein from a Staphylococcus aureus phage, which has been shown to be a powerful inhibitor of peptidoglycan synthesis.
The Dual-Targeting Mechanism of Gp11
Recent research has elucidated the specific molecular mechanism by which Gp11 inhibits peptidoglycan synthesis in Staphylococcus aureus. Gp11 employs a sophisticated strategy of simultaneously targeting two essential host proteins:
-
MurG: A glycosyltransferase responsible for the final intracellular step in the synthesis of Lipid II, the lipid-linked disaccharide-pentapeptide precursor of peptidoglycan. MurG catalyzes the transfer of N-acetylglucosamine (GlcNAc) to Lipid I.
-
DivIC: A component of the divisome, the protein complex that governs bacterial cell division. DivIC is crucial for the recruitment of other essential division proteins to the septum, the site of new cell wall synthesis during cell division.
The interaction of Gp11 with MurG directly inhibits the enzymatic activity of the latter, leading to a significant reduction in the production of Lipid II.[1] Concurrently, the binding of Gp11 to DivIC disrupts the localization and function of the divisome, further impeding the incorporation of new peptidoglycan precursors into the growing cell wall.[1] This dual-targeting approach ensures a highly effective blockade of peptidoglycan synthesis, ultimately leading to cell division defects and bacterial death.
Signaling Pathway of Gp11 Inhibition
The following diagram illustrates the key interactions and consequences of Gp11 expression in Staphylococcus aureus.
Caption: Gp11 inhibits peptidoglycan synthesis by targeting MurG and DivIC.
Quantitative Analysis of Gp11 Activity
The inhibitory effects of Gp11 on peptidoglycan synthesis and its interactions with MurG and DivIC have been quantified through various experimental approaches. The following table summarizes key quantitative data from studies on Gp11.
| Parameter | Method | Result | Reference |
| Gp11-MurG Interaction | Bacterial Two-Hybrid (B2H) Assay | Positive interaction detected | [1] |
| Gp11-DivIC Interaction | Bacterial Two-Hybrid (B2H) Assay | Positive interaction detected | [1] |
| Effect on Lipid II Production | Western Blot Analysis of Lipid II | Significant reduction in Lipid II levels upon Gp11 expression | [1] |
| Cellular Consequence | CRISPRi Hypersensitivity Assay | Increased sensitivity of S. aureus to Gp11 expression upon knockdown of murG or divIC | [1] |
| Phenotypic Effect | Microscopy | Cell division defects and altered cell morphology in Gp11-expressing S. aureus | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the function of Gp11.
Bacterial Two-Hybrid (B2H) Assay for Protein-Protein Interaction
This protocol is adapted for studying protein-protein interactions in Staphylococcus aureus.
Objective: To determine if Gp11 physically interacts with MurG and DivIC in vivo.
Principle: The B2H system is based on the reconstitution of a split adenylate cyclase (CyaA) from Bordetella pertussis in E. coli. The two proteins of interest are fused to two different, non-functional fragments of CyaA (T18 and T25). If the proteins interact, the T18 and T25 fragments are brought into proximity, restoring CyaA activity and leading to the production of cyclic AMP (cAMP). cAMP then activates the expression of a reporter gene, such as lacZ, which can be detected by a colorimetric assay.
Materials:
-
E. coli BTH101 (cya-) strain
-
pKT25 and pUT18C vectors
-
Genes of interest (gp11, murG, divIC) cloned into the B2H vectors
-
LB agar plates supplemented with ampicillin (100 µg/mL), kanamycin (50 µg/mL), and X-Gal (40 µg/mL)
-
LB broth
-
Competent E. coli BTH101 cells
Procedure:
-
Vector Construction:
-
Clone the gp11 gene into the pKT25 vector to create a T25-Gp11 fusion.
-
Clone the murG and divIC genes separately into the pUT18C vector to create MurG-T18 and DivIC-T18 fusions.
-
-
Transformation:
-
Co-transform competent E. coli BTH101 cells with the pKT25-Gp11 plasmid and either the pUT18C-MurG or pUT18C-DivIC plasmid.
-
As negative controls, co-transform with empty vectors or vectors expressing non-interacting proteins.
-
-
Plating and Incubation:
-
Plate the transformed cells on LB agar plates containing ampicillin, kanamycin, and X-Gal.
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Analysis:
-
Observe the color of the colonies. Blue colonies indicate a positive interaction between the two fusion proteins, leading to the production of β-galactosidase and the cleavage of X-Gal. White colonies indicate no interaction.
-
CRISPRi-mediated Gene Knockdown and Hypersensitivity Assay
This protocol describes the use of CRISPR interference (CRISPRi) to assess the essentiality of Gp11's targets.
Objective: To confirm that the inhibitory effect of Gp11 is dependent on the presence of MurG and DivIC.
Principle: CRISPRi utilizes a catalytically inactive Cas9 (dCas9) protein guided by a single guide RNA (sgRNA) to bind to a specific DNA target, thereby blocking transcription of the target gene. By knocking down the expression of murG or divIC, the cells become more sensitive to further inhibition of the peptidoglycan synthesis pathway. If Gp11 targets these proteins, the cells with reduced levels of MurG or DivIC will exhibit increased sensitivity to Gp11 expression.
Materials:
-
S. aureus strain expressing dCas9
-
Plasmids for expressing sgRNAs targeting murG and divIC
-
Plasmid for inducible expression of gp11
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Inducers (e.g., anhydrotetracycline for dCas9/sgRNA expression, IPTG for Gp11 expression)
-
96-well plates
-
Plate reader
Procedure:
-
Strain Construction:
-
Introduce the dCas9 expression system into the desired S. aureus strain.
-
Transform the dCas9-expressing strain with plasmids encoding sgRNAs targeting murG or divIC.
-
Introduce a plasmid for the inducible expression of gp11 into the sgRNA-expressing strains.
-
-
Growth Assay:
-
Grow the engineered S. aureus strains overnight in TSB.
-
Dilute the overnight cultures into fresh TSB in a 96-well plate.
-
Create a matrix of inducer concentrations to titrate the knockdown of the target gene and the expression of Gp11.
-
Incubate the plate at 37°C with shaking in a plate reader.
-
-
Data Analysis:
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600) over time.
-
Compare the growth curves of strains with knockdown of murG or divIC and induction of Gp11 to control strains (e.g., no knockdown, no Gp11 expression). A significant growth defect in the presence of both knockdown and Gp11 expression compared to controls indicates hypersensitivity.
-
Analysis of Lipid II Production
This protocol outlines a method for the extraction and semi-quantitative analysis of Lipid II.
Objective: To measure the effect of Gp11 expression on the cellular pool of Lipid II.
Principle: Lipid II is a lipid-linked precursor of peptidoglycan. Its levels can be assessed by extracting lipids from bacterial cells and then detecting Lipid II, often through methods that recognize its unique chemical structure. One common method involves labeling the pentapeptide of Lipid II and detecting it via Western blot.
Materials:
-
S. aureus strain with an inducible gp11 expression system
-
TSB
-
Inducer for Gp11 expression
-
Chloroform/methanol (1:1, v/v)
-
Biotin-D-Lysine (BDL)
-
S. aureus PBP4 (for labeling)
-
Streptavidin-HRP conjugate
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Induction and Cell Harvest:
-
Grow the S. aureus strain to mid-exponential phase.
-
Induce the expression of Gp11 for a defined period.
-
Harvest the cells by centrifugation.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in a small volume of buffer.
-
Add an equal volume of chloroform/methanol (1:1) and vortex vigorously.
-
Centrifuge to separate the phases. The lipid-containing organic phase is at the bottom.
-
Carefully collect the organic phase.
-
-
Labeling and Detection:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a reaction buffer containing BDL and purified S. aureus PBP4. PBP4 will incorporate the BDL into the pentapeptide of Lipid II.
-
Incubate the reaction to allow for labeling.
-
Stop the reaction and run the samples on an SDS-PAGE gel.
-
Transfer the proteins and labeled lipids to a nitrocellulose membrane.
-
Probe the membrane with a streptavidin-HRP conjugate and detect the biotinylated Lipid II using a chemiluminescent substrate.
-
-
Quantification:
-
Quantify the band intensities corresponding to Lipid II using densitometry software.
-
Compare the Lipid II levels in Gp11-induced samples to uninduced controls.
-
Logical and Experimental Workflows
The following diagrams illustrate the logical framework for investigating Gp11's function and a typical experimental workflow.
Caption: Logical framework for elucidating the function of Gp11.
Caption: A typical experimental workflow to investigate Gp11's function.
Gp11 as a Target for Drug Development
The discovery of Gp11's potent and specific mechanism of action against S. aureus highlights its potential as a starting point for the development of new antibacterial therapeutics. Several avenues for drug development can be envisioned:
-
Peptidomimetics: Designing small molecules that mimic the structure and function of Gp11's interaction domains with MurG and DivIC.
-
High-Throughput Screening: Using the Gp11-MurG and Gp11-DivIC interactions as a basis for high-throughput screening assays to identify small molecule inhibitors that disrupt these protein-protein interactions.
-
Phage Therapy: Engineering bacteriophages to express Gp11 or similar inhibitory proteins to enhance their lytic activity against pathogenic bacteria.
The dual-targeting nature of Gp11 is particularly attractive from a drug development perspective, as it may reduce the likelihood of resistance development compared to single-target inhibitors.
Conclusion
Gp11 represents a fascinating example of a phage-encoded protein that has evolved to efficiently shut down a critical bacterial pathway. Its ability to inhibit peptidoglycan synthesis through the simultaneous targeting of MurG and DivIC underscores the potential of bacteriophages as a source of novel antibacterial agents. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for further research and for the development of new therapeutic strategies to combat antibiotic-resistant Staphylococcus aureus.
References
Unraveling the Enigmatic Gp11 Protein Family: A Structural Cornerstone in Bacteriophage Assembly
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Gp11 protein family, predominantly characterized in bacteriophages, represents a group of essential structural proteins. Despite being categorized as "uncharacterized" in broader protein family databases, extensive research on specific members, particularly in bacteriophage T4 and T7, has illuminated their critical role in the viral life cycle. This technical guide provides a comprehensive overview of the predicted function, structural characteristics, and assembly pathways involving the Gp11 family proteins. The primary function of these proteins is to act as a molecular adapter or hub, crucial for the proper assembly of the intricate tail and baseplate structures of bacteriophages. This role is fundamental for host recognition and subsequent genome injection. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways to serve as a valuable resource for researchers in virology, structural biology, and infectious disease.
Quantitative Data Summary
To facilitate a clear comparison of the key characteristics of well-studied Gp11 family members, the following table summarizes their quantitative data sourced from UniProt and the Protein Data Bank (PDB).
| Characteristic | Bacteriophage T4 Gp11 | Bacteriophage T7 Gp11 |
| UniProt ID | P17311 | P03746 |
| Gene Name | 11 | 11 |
| Organism | Enterobacteria phage T4 | Escherichia phage T7 |
| Sequence Length | 219 amino acids | 196 amino acids |
| Molecular Weight | 23,707 Da | 21,985 Da |
| Oligomeric State | Homotrimer | Homododecamer |
| PDB ID (Representative) | 1PDF | Not available as an isolated crystal structure |
| Predicted Function | Baseplate wedge protein; connects short tail fibers to the baseplate. | Tail tubular protein; acts as a gatekeeper/adaptor protein in the tail machinery. |
Predicted Function and Biological Role
The Gp11 family proteins are integral components of the bacteriophage tail assembly, a complex molecular machine responsible for host cell recognition and DNA delivery. Their function is primarily structural, providing a critical link in the assembly cascade.
In Bacteriophage T4 , Gp11 is a component of the baseplate wedge. It functions as a homotrimer and is essential for the attachment of the short tail fibers (composed of Gp12) to the baseplate. This connection is vital for the final stages of host cell recognition and irreversible binding. The Gp11 trimer interacts with the Gp10 trimer, forming a stable part of the wedge structure that ultimately assembles into the hexagonal baseplate.
In Bacteriophage T7 , Gp11 acts as a "gatekeeper" or "adaptor" protein. Following DNA packaging into the prohead, a dodecameric ring of Gp8 (the portal protein) forms the exit channel for the viral genome. Gp11 then assembles onto this Gp8 portal as a dodecameric ring. This Gp11 ring serves as a platform for the subsequent assembly of the tail tubular protein Gp12 and the tail fibers (Gp17). Thus, Gp11 is a critical intermediary, connecting the phage head to the tail structure.
While the primary role of the Gp11 family is structural, its proper function is a prerequisite for the downstream biological processes of host attachment and genome injection. Any disruption in the expression or assembly of Gp11 would lead to the formation of non-infectious virions.
Signaling and Assembly Pathways
The assembly of bacteriophage tails is a highly regulated and sequential process. The following diagrams, generated using the DOT language, illustrate the assembly pathways for the bacteriophage T4 baseplate and the T7 tail, highlighting the central role of Gp11.
Bacteriophage T4 Baseplate Wedge Assembly
Bacteriophage T7 Tail Assembly
Experimental Protocols
The structural and functional characterization of Gp11 family proteins has been heavily reliant on techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). Below are detailed, representative protocols for these key experimental approaches.
I. Recombinant Protein Expression and Purification for Structural Studies
This protocol is a generalized procedure for obtaining high-purity Gp11 protein suitable for crystallization or cryo-EM.
1. Gene Cloning and Expression Vector Construction:
- The gene encoding Gp11 is amplified from bacteriophage genomic DNA via PCR.
- Restriction sites are introduced at the 5' and 3' ends of the gene for cloning into an appropriate expression vector (e.g., pET series vectors for E. coli expression).
- A hexa-histidine (6x-His) tag is often fused to the N- or C-terminus to facilitate purification.
- The ligated plasmid is transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.
2. Protein Expression:
- The sequence-verified expression plasmid is transformed into an expression strain of E. coli (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C with shaking.
- The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
3. Cell Lysis and Clarification:
- Cells are harvested by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
- Cells are lysed by sonication or by passing through a French press.
- The lysate is clarified by ultracentrifugation (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris.
4. Affinity Chromatography:
- The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with lysis buffer.
- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- The His-tagged Gp11 protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
5. Size-Exclusion Chromatography (Gel Filtration):
- The eluted protein from the affinity chromatography step is concentrated and loaded onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with a final buffer suitable for structural studies (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
- This step removes aggregated protein and further purifies the Gp11 protein based on its hydrodynamic radius.
- Fractions containing the purified protein are collected and analyzed by SDS-PAGE.
6. Protein Purity and Concentration:
- The purity of the final protein sample should be >95% as assessed by Coomassie-stained SDS-PAGE.
- The protein concentration is determined using a spectrophotometer by measuring the absorbance at 280 nm and using the calculated extinction coefficient.
II. X-ray Crystallography of Gp11
The following is a representative protocol for the crystallization of a Gp11 family protein using the vapor diffusion method.
1. Crystallization Screening:
- Purified Gp11 protein is concentrated to 5-10 mg/mL.
- Initial crystallization conditions are screened using commercially available sparse matrix screens (e.g., from Hampton Research or Qiagen).
- The hanging-drop or sitting-drop vapor diffusion method is employed. A small drop (e.g., 1 µL) of the protein solution is mixed with an equal volume of the reservoir solution from the screen.
- The crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C) and periodically inspected for crystal growth using a microscope.
2. Optimization of Crystallization Conditions:
- Initial "hits" (conditions that produce crystals or crystalline precipitate) are optimized by systematically varying the concentrations of the precipitant, buffer pH, and salt concentration around the initial hit condition.
- Additives such as detergents or small molecules may be screened to improve crystal quality.
3. Crystal Harvesting and Cryo-protection:
- Once crystals of suitable size and quality are obtained, they are carefully harvested from the drop using a small loop.
- To prevent damage from ice crystal formation during X-ray data collection at cryogenic temperatures, the crystal is briefly soaked in a cryoprotectant solution. This is typically the mother liquor supplemented with a cryoprotectant such as glycerol, ethylene glycol, or sucrose at a concentration of 20-30% (v/v).
- The crystal is then flash-cooled by plunging it into liquid nitrogen.
4. X-ray Diffraction Data Collection and Processing:
- The frozen crystal is mounted on a goniometer in the X-ray beamline of a synchrotron source.
- X-ray diffraction data are collected as a series of images while the crystal is rotated in the X-ray beam.
- The diffraction images are processed using software packages such as HKL2000 or XDS to integrate the reflection intensities and determine the unit cell parameters and space group.
5. Structure Determination and Refinement:
- The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., single-wavelength anomalous dispersion - SAD).
- An initial atomic model is built into the electron density map using software like Coot.
- The model is refined against the diffraction data using refinement software such as Phenix or Refmac5 to improve the fit of the model to the experimental data and to optimize its stereochemistry.
III. Cryo-Electron Microscopy of Gp11-Containing Complexes
This protocol describes a general workflow for the structural determination of a Gp11-containing bacteriophage tail complex using single-particle cryo-EM.
1. Sample Preparation and Vitrification:
- A purified sample of the bacteriophage tail complex (e.g., the T7 tail complex containing Gp8, Gp11, Gp12, and Gp17) is prepared at a concentration of 1-5 mg/mL.
- A small volume (3-4 µL) of the sample is applied to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).
- The grid is blotted with filter paper to create a thin film of the sample across the holes.
- The grid is then rapidly plunged into liquid ethane using a vitrification device (e.g., a Vitrobot), which freezes the sample in a thin layer of amorphous ice.
2. Cryo-EM Data Collection:
- The vitrified grid is loaded into a transmission electron microscope (TEM) equipped with a cryo-stage and a direct electron detector.
- The microscope is operated at a high voltage (e.g., 200-300 kV).
- Low-dose imaging is used to minimize radiation damage to the sample. An atlas of the grid is first collected at low magnification to identify areas with good ice thickness.
- High-magnification images (micrographs) are then automatically collected from the selected areas as a series of movie frames.
3. Image Processing and 3D Reconstruction:
- Movie Frame Alignment: The movie frames for each micrograph are aligned to correct for beam-induced motion, and the aligned frames are summed to produce a single, high-quality micrograph.
- Contrast Transfer Function (CTF) Estimation: The CTF of each micrograph, which describes the optical aberrations of the microscope, is estimated.
- Particle Picking: Individual particle images are semi-automatically or automatically picked from the micrographs.
- 2D Classification: The picked particles are subjected to 2D classification to remove junk particles and to group the remaining particles into classes representing different views of the complex.
- Ab Initio 3D Reconstruction: An initial 3D model is generated from the 2D class averages.
- 3D Classification and Refinement: The particle images are aligned to the initial 3D model and subjected to iterative rounds of 3D classification and refinement to improve the resolution of the final 3D density map. Software packages such as RELION, CryoSPARC, or cisTEM are used for these steps.
4. Model Building and Interpretation:
- An atomic model of the complex is built into the high-resolution cryo-EM density map. If crystal structures of individual components (like Gp11) are available, they can be docked into the map.
- The model is then refined to optimize its fit to the density map and its stereochemistry.
Conclusion and Future Directions
The Gp11 family of proteins, exemplified by the well-characterized members in bacteriophages T4 and T7, are indispensable structural components in the assembly of the viral tail and baseplate. Their predicted function as molecular adaptors is well-supported by structural and genetic studies. While their primary role appears to be architectural, the precise molecular mechanisms by which they mediate protein-protein interactions and contribute to the conformational changes that occur during phage assembly and infection remain areas of active investigation.
Future research will likely focus on:
-
High-resolution structural determination of Gp11 in complex with its various binding partners to provide a more detailed understanding of the molecular interfaces.
-
Biophysical studies to quantify the binding affinities and kinetics of Gp11 interactions.
-
Investigation of Gp11 homologs in a wider range of bacteriophages to understand the diversity and conservation of their function.
-
Exploring the potential of Gp11 and its interacting partners as targets for novel antiviral therapies aimed at disrupting phage assembly.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the Gp11 protein family and the broader field of bacteriophage biology. The detailed protocols and pathway diagrams serve as a practical resource for designing and executing experiments aimed at further elucidating the function of these essential viral proteins.
Methodological & Application
Techniques for Studying Gp11 Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key techniques for characterizing the interactions of Gp11, a protein implicated in various biological processes, from viral assembly to cellular signaling. This document offers detailed experimental protocols, data presentation guidelines, and visual diagrams to facilitate the design and execution of robust protein interaction studies.
Introduction to Gp11 and its Interactions
The protein designated "Gp11" can refer to distinct proteins in different biological contexts. Notably, it is a component of the bacteriophage T4 tail assembly and is also associated with the Interleukin-11 (IL-11) signaling pathway through the gp130 receptor subunit. Understanding the specific interactions of Gp11 is crucial for elucidating its function in these diverse roles. This guide provides methodologies applicable to studying Gp11 protein interactions in either context.
I. Yeast Two-Hybrid (Y2H) Screening
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying novel protein-protein interactions in vivo.[1][2][3][4] It is particularly useful for screening entire cDNA libraries to uncover new binding partners for a protein of interest, such as Gp11.
Application
To identify novel proteins from a cDNA library that interact with Gp11.
Principle
The Y2H system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[4] In this system, the protein of interest (the "bait," e.g., Gp11) is fused to the DBD, and potential interacting partners (the "prey") from a cDNA library are fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional transcription factor then drives the expression of reporter genes, allowing for the selection of yeast colonies in which an interaction has occurred.[1][4]
Experimental Workflow
Caption: Workflow for Yeast Two-Hybrid (Y2H) screening.
Detailed Protocol: Yeast Two-Hybrid Screening
-
Plasmid Construction :
-
Clone the coding sequence of Gp11 into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD).
-
Obtain a pre-made cDNA library in a prey vector (e.g., pGADT7) where the cDNA inserts are fused to the GAL4 activation domain (AD).
-
-
Yeast Transformation :
-
Transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait plasmid.
-
Select for transformants on appropriate selective media (e.g., SD/-Trp).
-
Confirm the expression of the bait protein and check for auto-activation of reporter genes.
-
-
Library Screening :
-
Transform the yeast strain containing the bait plasmid with the prey cDNA library.
-
Plate the transformed yeast on high-stringency selective media (e.g., SD/-Ade/-His/-Leu/-Trp) to select for colonies where a protein-protein interaction is occurring.
-
Incubate plates at 30°C for 3-7 days.
-
-
Validation of Positive Interactions :
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts to identify the potential interacting proteins.
-
Re-transform the isolated prey plasmids with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction.
-
Perform control transformations with empty bait and prey vectors to eliminate false positives.
-
II. Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their native cellular environment.[5] This method involves using an antibody to precipitate a protein of interest (the "bait") from a cell lysate, thereby also pulling down any interacting proteins.[5][6]
Application
To validate a suspected interaction between Gp11 and a known protein or to identify components of a protein complex containing Gp11 within a cell.
Principle
A specific antibody targeting Gp11 is used to capture the protein from a cell lysate. The antibody-protein complex is then immobilized on beads (e.g., protein A/G-agarose or magnetic beads).[7] After washing away non-specifically bound proteins, the entire complex, including Gp11 and its binding partners, is eluted and analyzed, typically by Western blotting.
Experimental Workflow
Caption: General workflow for Co-Immunoprecipitation (Co-IP).
Detailed Protocol: Co-Immunoprecipitation
-
Cell Lysis :
-
Harvest cells expressing Gp11 and its potential interacting partner.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation :
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody specific to Gp11 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution :
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis :
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the suspected interacting protein. A band corresponding to the molecular weight of the interacting protein confirms the interaction.
-
III. Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics and affinity of molecular interactions in real-time.[8][9][10] It provides quantitative data on association and dissociation rates.
Application
To quantify the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the interaction between purified Gp11 and a binding partner.
Principle
One protein (the "ligand," e.g., Gp11) is immobilized on a sensor chip. A solution containing the other protein (the "analyte") is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[10][11] This change is proportional to the mass of the bound analyte.
Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Protocol: Surface Plasmon Resonance
-
Ligand Immobilization :
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified Gp11 in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Analysis :
-
Prepare a series of dilutions of the purified analyte (the potential binding partner) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte dilutions sequentially over the ligand-immobilized surface, starting with the lowest concentration.
-
Include a buffer-only injection as a control (blank).
-
-
Data Collection :
-
Monitor the SPR signal (in Resonance Units, RU) in real-time to generate a sensorgram for each analyte concentration. The sensorgram shows an association phase during analyte injection and a dissociation phase during buffer flow.
-
-
Data Analysis :
-
Subtract the blank sensorgram from the analyte sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Quantitative Data Summary
| Interacting Proteins | Technique | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (M) |
| Gp11 - Protein X | SPR | e.g., 1.5 x 10⁵ | e.g., 3.2 x 10⁻⁴ | e.g., 2.1 x 10⁻⁹ |
| Gp11 - Protein Y | SPR | e.g., 2.3 x 10⁴ | e.g., 1.8 x 10⁻³ | e.g., 7.8 x 10⁻⁸ |
Note: The values in this table are examples and should be replaced with experimentally determined data.
IV. Affinity Purification-Mass Spectrometry (AP-MS)
Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique for identifying the components of protein complexes on a large scale.[5][12][13]
Application
To identify the comprehensive interactome of Gp11 in an unbiased manner.
Principle
Gp11, tagged with an affinity tag (e.g., FLAG, HA, or Strep-tag), is expressed in cells. The tagged Gp11 and its associated proteins are purified from the cell lysate using affinity chromatography. The purified protein complexes are then digested into peptides, which are identified by mass spectrometry.[14][15]
Experimental Workflow
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Detailed Protocol: AP-MS
-
Expression of Tagged Protein :
-
Generate a construct for the expression of Gp11 with an N- or C-terminal affinity tag (e.g., 3xFLAG).
-
Transfect the construct into a suitable cell line (e.g., HEK293T).
-
-
Affinity Purification :
-
Lyse the cells as described in the Co-IP protocol.
-
Incubate the cell lysate with affinity beads that specifically bind the tag (e.g., anti-FLAG M2 magnetic beads).
-
Wash the beads extensively to remove non-specific binders.
-
-
Sample Preparation for Mass Spectrometry :
-
Elute the protein complexes from the beads.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis :
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting MS/MS spectra against a protein database to identify the peptides and, consequently, the proteins in the complex.
-
Use bioinformatics tools to filter out non-specific interactors and identify high-confidence binding partners of Gp11.
-
V. Gp11-Related Signaling Pathway: The IL-11/gp130 Pathway
In the context of cytokine signaling, the glycoprotein 130 (gp130) is a shared receptor subunit for the Interleukin-6 (IL-6) family of cytokines, including IL-11.[16][17] IL-11 binding to its specific receptor, IL-11Rα, induces the formation of a high-affinity signaling complex with gp130.[17]
Signaling Cascade
The binding of IL-11 to IL-11Rα and gp130 leads to the dimerization of gp130, which activates associated Janus kinases (JAKs).[16] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[16] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[16] This pathway plays a crucial role in processes such as hematopoiesis and bone metabolism.[16][17]
Caption: The IL-11 signaling pathway via the gp130 receptor.
References
- 1. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 5. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]
- 8. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. affiniteinstruments.com [affiniteinstruments.com]
- 10. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Inferring Protein-Protein Interaction Networks From Mass Spectrometry-Based Proteomic Approaches: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. Interleukin-11 signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. IL-11 Signaling Pathways: R&D Systems [rndsystems.com]
Application Notes and Protocols for Measuring Gp11 Inhibition of Peptidoglycan Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) biosynthesis is an essential pathway in bacteria, responsible for maintaining the integrity and shape of the bacterial cell wall. This makes it an attractive target for the development of novel antimicrobial agents. Gp11, a small membrane protein from the Staphylococcus aureus phage ΦNM1, has been identified as an inhibitor of PG biosynthesis.[1] Gp11 exerts its inhibitory effect by interacting with two essential host proteins: MurG and DivIC.[1] The interaction with MurG, a glycosyltransferase, disrupts the production of Lipid II, a critical precursor for PG synthesis.[1] This application note provides detailed protocols for various assays to measure the inhibitory activity of Gp11 on PG biosynthesis, enabling researchers to further characterize its mechanism of action and explore its potential as a therapeutic agent.
Key Signaling Pathway and Experimental Workflow
The following diagram illustrates the key steps in the peptidoglycan biosynthesis pathway and highlights the point of inhibition by Gp11. A second diagram outlines the general workflow for assessing the inhibitory activity of Gp11.
Caption: Inhibition of Peptidoglycan Biosynthesis by Gp11.
Caption: General Workflow for Assessing Gp11 Inhibition.
Quantitative Data Summary
While specific IC50 values for Gp11 are not yet available in the literature, the following tables provide a template for summarizing such data once obtained. For comparison, IC50 values for known inhibitors of the peptidoglycan biosynthesis pathway are included.
Table 1: Inhibition of Overall Peptidoglycan Biosynthesis in Whole-Cell Assay
| Inhibitor | Target Organism | IC50 (µM) | Reference |
| Gp11 | Staphylococcus aureus | Data not available | |
| Fosfomycin | Escherichia coli | 1 | [2][3] |
| Flavomycin | Escherichia coli | >100 | [3] |
| Bacitracin | Escherichia coli | 50 | [3] |
| Vancomycin | Escherichia coli | >100 | [3] |
| D-cycloserine | Escherichia coli | 100 | [3] |
| Penicillin G | Escherichia coli | 25 | [3] |
| Ampicillin | Escherichia coli | 10 | [3] |
Table 2: Inhibition of MurG Enzymatic Activity in In Vitro Assay
| Inhibitor | Target Organism | IC50 (µM) | Reference |
| Gp11 | Staphylococcus aureus | Data not available | |
| Known MurG Inhibitor | Specify Organism | Specify Value | Specify Reference |
Experimental Protocols
Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibition
This assay measures the incorporation of a radiolabeled precursor, [¹⁴C]UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc), into the peptidoglycan of osmotically stabilized bacterial cells. A reduction in the incorporation of the radiolabel in the presence of Gp11 indicates inhibition of the biosynthesis pathway.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus RN4220) containing an inducible expression vector for Gp11.
-
Growth medium (e.g., Tryptic Soy Broth - TSB).
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Osmotic stabilizer (e.g., 0.5 M sucrose).
-
[¹⁴C]UDP-GlcNAc.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM ATP).
-
Trichloroacetic acid (TCA), 8% (w/v).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Cell Preparation:
-
Grow an overnight culture of the bacterial strain in TSB.
-
Inoculate fresh TSB with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Induce the expression of Gp11 by adding the appropriate concentration of inducer and continue to incubate for the desired time. A control culture without the inducer should be run in parallel.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a buffer containing an osmotic stabilizer.
-
Resuspend the cells in the same buffer and subject them to a freeze-thaw cycle to permeabilize the cells.
-
-
Inhibition Assay:
-
Set up reaction tubes containing the reaction buffer.
-
Add the permeabilized cells (from both induced and uninduced cultures) to the reaction tubes.
-
Add [¹⁴C]UDP-GlcNAc to each reaction.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification:
-
Stop the reaction by adding cold 8% TCA.
-
Incubate on ice for 30 minutes to precipitate the peptidoglycan.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with 8% TCA and then ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the Gp11-induced samples to the uninduced control samples.
-
In Vitro MurG Inhibition Assay
This assay directly measures the enzymatic activity of MurG and its inhibition by Gp11. A continuous fluorescence-based assay can be employed for high-throughput screening.
Materials:
-
Purified MurG enzyme.
-
Purified Gp11 protein (or cell extracts containing Gp11).
-
Lipid I substrate.
-
UDP-GlcNAc.
-
Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase).
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Fluorescence plate reader.
Protocol:
-
Reaction Setup:
-
In a microplate, add the reaction buffer, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add purified MurG enzyme.
-
Add varying concentrations of Gp11 to the test wells.
-
Add the Lipid I substrate.
-
-
Assay Measurement:
-
Initiate the reaction by adding UDP-GlcNAc.
-
Immediately start monitoring the decrease in NADH fluorescence (excitation ≈ 340 nm, emission ≈ 460 nm) over time using a fluorescence plate reader. The rate of NADH oxidation is proportional to the rate of UDP release from the MurG reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence data.
-
Determine the percentage of MurG inhibition for each Gp11 concentration.
-
If sufficient data is available, calculate the IC50 value for Gp11.
-
Lipid II Quantification by Western Blot
This method provides a semi-quantitative measure of the effect of Gp11 on the cellular levels of Lipid II.
Materials:
-
Bacterial strain with inducible Gp11 expression.
-
Growth medium and inducer.
-
Chloroform/methanol (1:1 v/v) for lipid extraction.
-
Biotin-D-Lysine (BDL) for labeling Lipid II.
-
Purified S. aureus PBP4.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
-
Western blotting imaging system.
Protocol:
-
Lipid Extraction:
-
Grow and induce bacterial cultures as described in the whole-cell assay.
-
Harvest the cells and extract the total lipids using a chloroform/methanol mixture.
-
-
Lipid II Labeling:
-
To the extracted lipids, add purified PBP4 and Biotin-D-Lysine to specifically label the D-Ala-D-Ala terminus of Lipid II.
-
Incubate the reaction to allow for biotinylation.
-
-
Western Blotting:
-
Separate the biotinylated lipids by SDS-PAGE.
-
Transfer the separated lipids to a PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Probe the membrane with a streptavidin-HRP conjugate.
-
Wash the membrane and add a chemiluminescent substrate.
-
Detect the signal using a Western blotting imaging system.
-
Compare the band intensities between the Gp11-induced and uninduced samples to assess the relative change in Lipid II levels.
-
Fluorescent Staining of Peptidoglycan Synthesis
This qualitative assay visualizes the sites of active peptidoglycan synthesis and can demonstrate the inhibitory effect of Gp11.
Materials:
-
Bacterial strain with inducible Gp11 expression.
-
Growth medium and inducer.
-
Fluorescent D-amino acid (FDAA), such as 7-hydroxycoumarin-amino-D-alanine (HADA).
-
Phosphate-buffered saline (PBS).
-
Microscope slides.
-
Fluorescence microscope.
Protocol:
-
Cell Culture and Staining:
-
Grow and induce bacterial cultures as described previously.
-
Add HADA to the cultures at a final concentration of 250 µM and incubate for a short period (e.g., 5-10 minutes) to label the sites of active peptidoglycan synthesis.
-
-
Microscopy:
-
Harvest the cells and wash them with PBS to remove excess dye.
-
Resuspend the cells in PBS and mount them on a microscope slide.
-
Visualize the cells using a fluorescence microscope with the appropriate filter set for HADA (excitation ≈ 405 nm, emission ≈ 450 nm).
-
Capture images of both the Gp11-induced and uninduced cells. A reduction in fluorescence intensity or altered localization in the induced cells indicates inhibition of peptidoglycan synthesis.[1][4]
-
Conclusion
The assays described in this application note provide a comprehensive toolkit for characterizing the inhibitory activity of Gp11 on peptidoglycan biosynthesis. By employing a combination of whole-cell, in vitro, and imaging techniques, researchers can gain valuable insights into the mechanism of action of this novel phage-derived inhibitor. While quantitative data on the potency of Gp11 is still forthcoming, the provided protocols will enable the generation of such data, which is crucial for evaluating its potential as a lead compound in the development of new antibacterial therapies.
References
- 1. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a whole-cell assay for peptidoglycan biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Gp11 Function in S. aureus using CRISPRi
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR interference (CRISPRi) to investigate the function of the phage-derived protein Gp11 in Staphylococcus aureus. The provided protocols are based on established methodologies for CRISPRi in S. aureus and findings on Gp11's mechanism of action.
Application Notes
The study of bacteriophage-derived proteins that inhibit bacterial growth is a promising avenue for the development of novel antimicrobial agents. Gp11, a small membrane protein originating from an S. aureus phage, has been identified as a potent inhibitor of S. aureus cell division.[1][2][3][4] Understanding the precise mechanism by which Gp11 exerts its antibacterial effect is crucial for its potential therapeutic application.
CRISPRi is a powerful tool for studying the function of essential genes in bacteria.[5][6] This technology utilizes a catalytically inactive Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to bind to a specific DNA target, thereby sterically hindering transcription and effectively "knocking down" gene expression. This approach is particularly useful for studying essential genes where traditional knockout mutations would be lethal.
In the context of Gp11, CRISPRi can be employed in a "hypersensitivity assay" to validate its cellular targets.[2][3][7] The principle of this assay is that if Gp11's inhibitory action is dependent on a specific host protein, then reducing the expression of that host protein using CRISPRi should sensitize the bacteria to the effects of Gp11. This synergistic effect provides strong evidence for a functional interaction.
Recent studies have utilized this approach to demonstrate that Gp11 interacts with two essential S. aureus proteins: MurG and DivIC.[1][2][3] MurG is a crucial enzyme in the peptidoglycan biosynthesis pathway, specifically involved in the synthesis of Lipid II.[1][2] DivIC is a component of the cell division machinery.[1][2][3] By inhibiting these proteins, Gp11 effectively blocks cell wall synthesis and cell division, leading to cell growth arrest.[1][2]
These application notes and protocols will guide users through the process of designing and implementing CRISPRi-based experiments to investigate the function of Gp11 and its interactions with host cell machinery in S. aureus.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Gp11 function in S. aureus.
Table 1: Effect of Gp11 Overexpression on S. aureus Phenotype
| Parameter Measured | Control (Vector) | Gp11 Overexpression | Fold Change/Effect | Reference |
| Cell Growth (OD600) | Normal | Significantly Reduced | Inhibition of growth | [4] |
| Cell Volume (µm³) | ~0.5 | ~1.0 | ~2-fold increase | [5] |
| Cells with Septal Defects (%) | < 10% | > 40% | > 4-fold increase | [5] |
Table 2: CRISPRi Hypersensitivity Assay Results
| Condition | Relative Growth (Compared to no sgRNA) | P-value | Interpretation | Reference |
| Gp11 + sgRNAmurG | ~0.4 | < 0.01 | Gp11 is hypersensitive to murG knockdown | [7] |
| Gp11 + sgRNAdivIC | ~0.6 | < 0.05 | Gp11 is hypersensitive to divIC knockdown | [7] |
| Gp11 + sgRNAmraY | No significant change | > 0.05 | No significant interaction with mraY knockdown | [7] |
Signaling Pathways and Experimental Workflows
Gp11 Mechanism of Action
Caption: Gp11 inhibits MurG and DivIC in S. aureus.
CRISPRi Experimental Workflow
References
- 1. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis [agris.fao.org]
- 2. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening of Protein-Protein Interactions Using a Bacterial Two-Hybrid System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial two-hybrid (B2H) system is a robust genetic method used to detect and characterize protein-protein interactions (PPIs) in vivo within Escherichia coli. This system offers significant advantages over its yeast-based counterpart, including faster growth rates, higher transformation efficiencies, and simpler protocols, making it an ideal platform for large-scale screening of cDNA or compound libraries.[1] This document provides a detailed protocol for a transcription-based B2H system, exemplified by the well-characterized interaction between the yeast proteins Gal11P and the DNA-binding domain of Gal4, which serves as a reliable positive control.[2]
The core principle of this B2H system is the reconstitution of a functional transcription factor. A "bait" protein is fused to a DNA-binding domain (DBD), and a "prey" protein is fused to a transcriptional activation domain (AD). A productive interaction between the bait and prey brings the DBD and AD into close proximity, initiating the transcription of downstream reporter genes. This activation results in a selectable phenotype, such as cell survival on specific media, which allows for the straightforward identification of interacting protein pairs.
Principle of the Method
The bacterial two-hybrid system is predicated on the modularity of transcriptional activators. These proteins typically possess two essential and separable domains: a DNA-binding domain (DBD) that recognizes and binds to a specific DNA sequence (the operator), and an activation domain (AD) that recruits RNA polymerase to initiate transcription. Neither domain can activate transcription on its own.
In this protocol, the bait protein of interest is genetically fused to the DBD, while the prey protein (or a library of potential interactors) is fused to the AD. These two hybrid proteins are co-expressed in a specially engineered E. coli reporter strain. If the bait and prey proteins interact, the DBD and AD are brought together, forming a functional transcriptional activator. This reconstituted complex then binds to the operator sequence upstream of a reporter gene cassette, driving the expression of reporter genes. Common reporter genes include auxotrophic markers like HIS3, which allows for growth on a selective medium lacking histidine, and antibiotic resistance genes like aadA, conferring resistance to streptomycin.[2] The strength of the interaction often correlates with the level of reporter gene expression.
Materials and Reagents
Bacterial Strains and Plasmids:
-
E. coli Reporter Strain: An E. coli strain with deletions in the corresponding auxotrophic genes (e.g., hisB) and containing a reporter cassette with the HIS3 and aadA genes downstream of an operator sequence.
-
Bait Vector (e.g., pBT): A plasmid containing a gene encoding a DNA-binding domain (e.g., the cI repressor) followed by a multiple cloning site (MCS) for the insertion of the bait protein sequence. Typically carries a specific antibiotic resistance marker (e.g., Chloramphenicol).
-
Prey Vector (e.g., pTRG): A plasmid containing a gene encoding an activation domain (e.g., the α-subunit of RNA polymerase) followed by an MCS for the insertion of the prey protein or library. Carries a different antibiotic resistance marker (e.g., Tetracycline).
-
Positive Control Plasmids: pBT expressing a known interacting protein (e.g., LGF2, a derivative of Gal4) and pTRG expressing its partner (e.g., Gal11P).[2]
-
Negative Control Plasmids: Empty pBT and pTRG vectors.
Media and Reagents:
-
Luria-Bertani (LB) agar and broth
-
Minimal medium (e.g., M9) with appropriate supplements
-
Selective minimal medium containing 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the His3 enzyme, to modulate the stringency of the selection[2]
-
Antibiotics: Chloramphenicol, Tetracycline, Streptomycin
-
Standard molecular biology reagents for cloning (restriction enzymes, T4 DNA ligase, PCR reagents) and transformation (calcium chloride or electroporation cuvettes).
Experimental Protocols
Vector Construction: Cloning of Bait and Prey Genes
-
The coding sequence of the bait protein is amplified via PCR and cloned into the MCS of the bait vector (pBT) in-frame with the DBD.
-
Similarly, the coding sequence of the prey protein or a cDNA library is cloned into the MCS of the prey vector (pTRG) in-frame with the AD.
-
The integrity of all constructs must be verified by restriction analysis and Sanger sequencing to ensure the correct reading frame.
Co-transformation of the Reporter Strain
-
Prepare electrocompetent or chemically competent cells of the E. coli reporter strain.
-
Co-transform the competent cells with 50-100 ng of both the bait and prey plasmids. The following combinations are essential for proper validation:
-
Test Interaction: pBT-Bait + pTRG-Prey
-
Positive Control: pBT-LGF2 + pTRG-Gal11P[2]
-
Negative Controls: pBT-Bait + empty pTRG, and empty pBT + pTRG-Prey.
-
-
Plate the transformation reactions on non-selective LB agar plates containing both chloramphenicol and tetracycline to select for cells that have successfully taken up both plasmids.
-
Incubate the plates at 37°C for 16-24 hours.
Interaction Screening on Selective Media
-
From the non-selective plates, pick 3-5 individual colonies for each transformation and inoculate them into 2 mL of minimal medium containing both antibiotics.
-
Incubate the liquid cultures overnight at 37°C with agitation.
-
Spot 5-10 µL of serial dilutions (e.g., 10⁻¹, 10⁻², 10⁻³) of the overnight cultures onto selective minimal medium plates. These plates should contain both antibiotics and varying concentrations of 3-AT (e.g., 1 mM, 5 mM, 10 mM) and/or streptomycin.
-
Incubate the selective plates at 30°C for 48-72 hours. Growth on these plates is indicative of a positive protein-protein interaction. The concentration of 3-AT can be adjusted to control the stringency of the assay; higher concentrations select for stronger interactions.
Quantitative Analysis of Interaction Strength (Optional)
For a more quantitative measure of interaction strength, a reporter gene such as lacZ can be included in the reporter cassette. The level of β-galactosidase activity can then be determined using a colorimetric assay (e.g., Miller assay).
-
Grow overnight cultures of the co-transformants in minimal medium with appropriate antibiotics.
-
Perform a liquid β-galactosidase assay on permeabilized cells.
-
Calculate the enzyme activity in Miller units. A higher value corresponds to a stronger interaction.
Data Presentation
Quantitative data from the B2H screening should be summarized for clear interpretation and comparison.
Table 1: Transformation and Screening Results
| Bait Construct | Prey Construct | Growth on Non-Selective Medium | Growth on Selective Medium (5 mM 3-AT) | Growth on Selective Medium (50 µg/mL Strep) |
|---|---|---|---|---|
| LGF2 (Positive Control) | Gal11P (Positive Control) | +++ | +++ | +++ |
| Bait X | Prey Y | +++ | ++ | ++ |
| Bait X | Empty pTRG | +++ | - | - |
| Empty pBT | Prey Y | +++ | - | - |
Growth Score: +++ (robust growth), ++ (moderate growth), + (weak growth), - (no growth)
Table 2: Quantitative β-Galactosidase Assay
| Bait Construct | Prey Construct | Average Miller Units (± SD) | Interpretation |
|---|---|---|---|
| LGF2 (Positive Control) | Gal11P (Positive Control) | 1850 ± 210 | Strong Interaction |
| Bait X | Prey Y | 975 ± 150 | Moderate Interaction |
| Bait X | Empty pTRG | 45 ± 12 | Background |
| Empty pBT | Prey Y | 52 ± 15 | Background |
Visualizations
Caption: A streamlined workflow of the bacterial two-hybrid screening protocol.
Caption: The signaling pathway of the transcription-based bacterial two-hybrid system.
References
Application Notes and Protocols: Gp11 as a Tool for Studying Bacterial Cell Division
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gp11, a small membrane protein originating from the Staphylococcus aureus phage ΦNM1, has emerged as a potent and specific inhibitor of bacterial cell division. Its mechanism of action involves the dual targeting of two essential host proteins, MurG and DivIC, leading to the disruption of peptidoglycan (PG) biosynthesis and subsequent blockage of cytokinesis.[1][2] This unique mode of action makes Gp11 an invaluable research tool for dissecting the intricate processes of bacterial cell wall synthesis and cell division. Furthermore, its targeted inhibition of essential pathways presents Gp11 as a promising candidate for the development of novel antimicrobial agents.
These application notes provide a comprehensive overview of Gp11's function and its utility in studying bacterial cell division. Detailed protocols for key experiments are provided to enable researchers to effectively utilize Gp11 in their own studies.
Mechanism of Action
Gp11 exerts its inhibitory effects by physically interacting with two key proteins in S. aureus:
-
MurG: An essential enzyme responsible for the final intracellular step of peptidoglycan precursor synthesis, specifically the formation of Lipid II.[1][2] Gp11's interaction with MurG is believed to inhibit its enzymatic activity, leading to a reduction in the cellular pool of Lipid II.
-
DivIC: A crucial component of the divisome, the protein machinery responsible for bacterial cell division. DivIC plays a role in the recruitment of other divisome proteins to the site of septation.[1] Gp11's interaction with DivIC disrupts the localization of FtsW, a key protein involved in septal peptidoglycan synthesis.[1]
The dual-targeting mechanism of Gp11 results in a potent blockade of cell division, leading to observable phenotypes such as increased cell volume and the formation of septal defects.[3]
Data Presentation: Quantitative Analysis of Gp11 Activity
The following tables summarize hypothetical quantitative data for Gp11's interactions and inhibitory activity. These values are provided for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Gp11 Binding Affinities
| Interacting Proteins | Method | Dissociation Constant (Kd) |
| Gp11 - MurG | Surface Plasmon Resonance (SPR) | 150 nM |
| Gp11 - DivIC | Isothermal Titration Calorimetry (ITC) | 300 nM |
Table 2: Gp11-Mediated Inhibition of MurG Activity
| Assay | Parameter | Value |
| In vitro MurG enzymatic assay | IC50 | 500 nM |
| In vivo Lipid II synthesis | % Inhibition (at 2x MIC of Gp11) | 75% |
Table 3: Effect of Gp11 Expression on S. aureus Growth
| Strain | Condition | Doubling Time (minutes) |
| S. aureus RN4220 (empty vector) | No induction | 30 |
| S. aureus RN4220 (pGp11) | No induction | 32 |
| S. aureus RN4220 (empty vector) | IPTG induction | 31 |
| S. aureus RN4220 (pGp11) | IPTG induction | 95 |
Signaling Pathways and Experimental Workflows
References
Harnessing the Power of Gp11: A Novel Phage-Based Therapeutic Strategy Against Staphylococcus aureus
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic strategies. Phage therapy, the use of bacteriophages to combat bacterial infections, offers a promising alternative. This document details the application and study of Gp11, a small membrane protein from the S. aureus phage ΦNM1, which has been identified as a potent inhibitor of bacterial cell division. Gp11 presents a novel target for the development of phage-based therapeutics and antibacterial agents.
Recent studies have elucidated the mechanism of action of Gp11, revealing that it disrupts the synthesis of peptidoglycan (PG), an essential component of the bacterial cell wall.[1][2] Gp11 achieves this by interacting with two key host proteins: MurG and DivIC.[1][2] The interaction with MurG inhibits the production of Lipid II, a critical precursor for PG biosynthesis.[1][2] Simultaneously, Gp11's interaction with DivIC, a crucial component of the cell division machinery (divisome), disrupts the recruitment of another essential protein, FtsW, to the division septum.[1][2] This dual-pronged attack effectively halts cell wall synthesis and cell division, leading to cell growth arrest.[1][2]
These findings open up new avenues for therapeutic intervention against S. aureus. Understanding the molecular interactions of Gp11 and its effects on bacterial physiology is crucial for its development as a therapeutic agent. This document provides an overview of the development workflow for phage therapy, detailed protocols for key experiments to study Gp11, and a summary of the quantitative data on its efficacy.
Section 1: Phage Therapy Development Workflow
The development of a phage-based therapeutic, such as one leveraging Gp11 or the ΦNM1 phage, follows a structured workflow. This process ensures the selection of effective and safe phage candidates for clinical applications.
A general workflow includes:
-
Isolation and Characterization: The process begins with the isolation of phages from environmental sources where their bacterial host is prevalent.[3] These phages are then characterized based on their lytic activity against a panel of target bacterial strains.
-
Genomic and Functional Analysis: Promising phage candidates undergo genomic sequencing to identify their genes and predict the function of their proteins. This step is crucial for identifying proteins with therapeutic potential, like Gp11, and for ensuring the absence of undesirable genes, such as those encoding toxins or conferring antibiotic resistance.
-
In Vitro Efficacy Testing: The lytic efficacy of the selected phages or the inhibitory activity of their specific proteins is quantified in vitro. This involves determining parameters like the multiplicity of infection (MOI) and observing the kinetics of bacterial growth inhibition.
-
Preclinical and Clinical Trials: Phages that demonstrate high efficacy and safety in vitro proceed to preclinical studies in animal models to assess their therapeutic potential and safety in a living organism. Successful preclinical trials are a prerequisite for initiating clinical trials in humans.
Section 2: Quantitative Data on the Effects of Gp11
The expression of Gp11 in S. aureus has been shown to significantly impact bacterial growth and morphology. The following tables summarize the key quantitative findings from studies on Gp11.
Table 1: Effect of Gp11 Overexpression on S. aureus Growth
| Condition | Optical Density (OD600) at 8 hours | Percentage of Growth Inhibition |
| S. aureus with empty vector | ~1.2 | N/A |
| S. aureus overexpressing Gp11 | ~0.4 | ~67% |
Note: Data is estimated from graphical representations in published research. The exact values may vary depending on experimental conditions.
Table 2: Morphological Changes in S. aureus Upon Gp11 Overexpression
| Metric | S. aureus with empty vector | S. aureus overexpressing Gp11 | P-value |
| Cell Volume (µm³) | ~0.5 | ~1.0 | < 0.01 |
| Percentage of cells with septal defects | < 10% | ~40% | < 0.01 |
Note: Data is derived from quantitative analysis of microscopy images.[4]
Section 3: Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the function of Gp11.
Protocol 1: Bacterial Two-Hybrid (B2H) System for Protein-Protein Interaction Analysis
This protocol is designed to identify and confirm the interaction between a phage protein (bait) and host proteins (prey).
Principle: The B2H system is based on the reconstitution of a signaling molecule, in this case, adenylate cyclase (AC), in E. coli. The AC is split into two fragments, T18 and T25. When the bait protein fused to one fragment interacts with the prey protein fused to the other, the AC is reconstituted, leading to cAMP production and subsequent activation of a reporter gene (e.g., lacZ), which can be detected by a colorimetric assay.
Materials:
-
pKT25 (bait) and pUT18C (prey) vectors
-
Chemically competent E. coli BTH101 cells
-
LB agar plates with appropriate antibiotics (e.g., ampicillin and kanamycin)
-
LB broth
-
X-Gal and IPTG
-
β-galactosidase assay reagents
Procedure:
-
Plasmid Construction:
-
Clone the gene encoding the bait protein (e.g., gp11) into the pKT25 vector.
-
Clone the gene(s) encoding the prey protein(s) (e.g., murG, divIC) into the pUT18C vector.
-
-
Co-transformation:
-
Co-transform the bait and prey plasmids into chemically competent E. coli BTH101 cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics, X-Gal, and IPTG.
-
-
Interaction Screening:
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe the color of the colonies. Blue colonies indicate a positive interaction, while white colonies suggest no interaction.
-
-
Quantitative Analysis (β-galactosidase Assay):
-
Inoculate single colonies from the screening plates into LB broth with antibiotics and grow overnight at 30°C.
-
Perform a β-galactosidase assay on the liquid cultures to quantify the strength of the interaction.
-
Protocol 2: CRISPRi-mediated Gene Knockdown for Target Validation in S. aureus
This protocol describes the use of CRISPR interference (CRISPRi) to knock down the expression of specific host genes to validate their role in the inhibitory effect of a phage protein.
Principle: CRISPRi utilizes a catalytically inactive Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to bind to a specific DNA target without cleaving it. This binding sterically hinders transcription, leading to gene knockdown. By knocking down the expression of the host proteins that are putative targets of Gp11, one can assess if this knockdown phenocopies the effect of Gp11 expression.
Materials:
-
S. aureus strain expressing dCas9 (e.g., from a chromosomally integrated, inducible promoter).
-
sgRNA expression plasmid (e.g., pT181-based).
-
Anhydrotetracycline (ATc) for induction of dCas9 expression.
-
Electroporator and competent S. aureus cells.
-
Tryptic Soy Broth (TSB) and Agar (TSA).
Procedure:
-
sgRNA Plasmid Construction:
-
Design and clone an sgRNA sequence targeting the gene of interest (e.g., murG or divIC) into the sgRNA expression plasmid.
-
-
Transformation:
-
Transform the sgRNA plasmid into the S. aureus strain carrying the dCas9 gene.
-
Select for transformants on TSA plates with the appropriate antibiotic.
-
-
Gene Knockdown and Phenotypic Analysis:
-
Grow the transformed S. aureus strain in TSB with and without the inducer (ATc).
-
Monitor bacterial growth by measuring the optical density (OD600) over time.
-
Observe cell morphology using microscopy.
-
Compare the growth and morphology of the induced (knockdown) culture to the uninduced control and a wild-type control. A growth defect or morphological change similar to that caused by Gp11 expression would validate the targeted gene as being involved in the Gp11-mediated inhibition.
-
Protocol 3: Analysis of Lipid II Production by Western Blot
This protocol details a method to assess the impact of Gp11 on the production of the peptidoglycan precursor, Lipid II.
Principle: Lipid II is a lipid-linked precursor of peptidoglycan. Its levels can be quantified by Western blotting using specific antibodies or probes that recognize it. A decrease in Lipid II levels upon Gp11 expression would confirm its role in inhibiting peptidoglycan biosynthesis.
Materials:
-
S. aureus cultures (control and Gp11-expressing).
-
Bacitracin (to inhibit Lipid II dephosphorylation and enhance its accumulation for easier detection).
-
Lysis buffer (e.g., with lysozyme or lysostaphin).
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membrane.
-
Primary antibody/probe specific for Lipid II (e.g., a specific monoclonal antibody or a labeled vancomycin derivative).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Procedure:
-
Sample Preparation:
-
Grow S. aureus cultures to mid-log phase.
-
Induce Gp11 expression in the test culture.
-
Treat both control and test cultures with bacitracin for a short period to accumulate Lipid II.
-
Harvest the cells by centrifugation and wash with PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysates to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the cell lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody/probe against Lipid II.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to compare the levels of Lipid II between the control and Gp11-expressing samples.
-
Section 4: Signaling Pathways and Logical Relationships
The action of Gp11 is a direct interference with the enzymatic machinery of the host cell rather than a classical signaling cascade. However, the consequences of this interference can be visualized as a logical pathway.
Gp11's Mechanism of Action
The following diagram illustrates the molecular interactions and the resulting cellular effects of Gp11 in S. aureus.
Logical Workflow for Target Identification and Validation
The experimental approach to identifying and validating the targets of a novel phage protein like Gp11 follows a logical progression.
The phage protein Gp11 represents a significant advancement in our understanding of phage-host interactions and offers a promising new avenue for the development of therapeutics against S. aureus. Its unique dual-action mechanism, targeting both peptidoglycan synthesis and cell division, makes it a robust candidate for further investigation. The protocols and data presented in this document provide a framework for researchers and drug developers to explore the potential of Gp11 and other phage-derived proteins in the ongoing battle against antibiotic resistance. By continuing to unravel the intricate molecular dialogues between phages and their bacterial hosts, we can unlock a wealth of novel therapeutic strategies.
References
Application Notes and Protocols for Creating Gp11 Knockout and Mutant Phages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacteriophage research is a rapidly advancing field, with significant potential for developing novel therapeutics against antibiotic-resistant bacteria. The genetic engineering of phages to alter their host range, improve their lytic activity, or understand the function of specific genes is a critical aspect of this research. Gp11 is a phage protein that has been identified as playing key roles in different phages, from host cell division inhibition in Staphylococcus aureus phages to being a structural tail component in others like T7.[1][2][3] Creating knockout or mutant versions of the gp11 gene is therefore essential for functional analysis and for the rational design of therapeutic phages.
These application notes provide detailed protocols and comparative data for three powerful methods used to generate Gp11 knockout and mutant phages: Bacteriophage Recombineering with Electroporated DNA (BRED), CRISPR-Cas mediated genome editing, and In Vitro Genome Assembly.
Methods Overview and Data Presentation
Several genetic engineering techniques are available for modifying phage genomes. The choice of method often depends on the host bacterium, the desired modification, and the available molecular tools. Below is a summary of the most common methods and their reported efficiencies for creating mutant phages.
| Method | Type of Mutation | Host System Example | Reported Efficiency | Citation |
| BRED | Deletions, Insertions, Point Mutations, Gene Replacements | Mycobacterium smegmatis, E. coli, Salmonella enterica | 10% - 15% | [4][5][6] |
| CRISPR-Cas9 | Knockouts, Point Mutations, Insertions | Lactococcus lactis, Escherichia coli | Up to 100% | [7][8] |
| In Vivo Recombineering | Gene Replacements, Insertions, Deletions | Escherichia coli | 0.5% - 2% | [4][5] |
| Yeast-Based Assembly | Gene/Fragment Swapping, Large-scale Modifications | Saccharomyces cerevisiae (for assembly) | Not directly applicable (success depends on rebooting) | [6][9] |
Method 1: Bacteriophage Recombineering with Electroporated DNA (BRED)
The BRED technique is a highly efficient method for phage genome engineering that leverages host-expressed recombinase enzymes to facilitate homologous recombination between the phage genome and a linear DNA substrate.[6][10] This method is particularly useful for creating unmarked deletions, point mutations, and gene replacements without the need for selection markers.[11][12]
Experimental Workflow: BRED
Caption: Workflow for generating mutant phages using BRED.
Detailed Protocol: Gp11 Deletion using BRED
This protocol is adapted from methodologies used for mycobacteriophages and can be optimized for other phage-host systems.[10][11][13]
1. Preparation of Recombineering Substrate:
-
For a Gp11 deletion: Design a ~200 base pair double-stranded DNA (dsDNA) substrate. This substrate should contain ~100 bp of sequence homologous to the region immediately upstream of the gp11 start codon, directly fused to ~100 bp of sequence homologous to the region immediately downstream of the gp11 stop codon.[10][11] This ensures an in-frame deletion if required.
-
For a Gp11 point mutation: Design a ~70 nucleotide single-stranded or two complementary oligonucleotides containing the desired mutation in the center, flanked by homologous sequences on both sides.[10]
-
Synthesize the substrate using PCR amplification or order as a synthetic DNA fragment. Purify the DNA substrate.
2. Preparation of Electrocompetent Recombineering Cells:
-
Use a bacterial host strain engineered to express phage-derived recombination proteins (recombineering functions). For example, Mycobacterium smegmatis mc²155 containing the plasmid pJV53, which expresses the Che9c phage gp60 and gp61 proteins.[11]
-
Grow the recombineering strain to mid-log phase (OD600 between 0.4 and 0.6).[14]
-
Induce the expression of the recombineering proteins. For the pJV53 system, this is typically done by adding acetamide.[10]
-
Prepare electrocompetent cells by washing the induced culture multiple times with ice-cold 10% glycerol.
3. Co-electroporation:
-
In an electroporation cuvette, mix the electrocompetent cells with 50-100 ng of purified wild-type phage genomic DNA and 100-500 ng of the purified linear DNA substrate.[11][12]
-
Electroporate the mixture using optimized settings for the specific bacterial host.
-
Immediately add recovery medium (e.g., 7H9 broth) and incubate for 2-4 hours at the optimal growth temperature to allow for recombination and the start of phage replication.[11][14]
4. Plating and Screening:
-
Mix the recovered cells with a fresh culture of the phage-sensitive parental host strain (plating cells) and molten soft agar.[12]
-
Pour the mixture onto a solid agar plate and incubate until plaques are visible.
-
Pick individual plaques (18-25 initially) into a suitable buffer (e.g., phage buffer with 1 mM CaCl₂).[13][14]
-
Use 1 µl of each plaque suspension as a template for PCR screening. Design primers that flank the gp11 gene. The PCR product from a successful knockout mutant will be smaller than the wild-type product.
-
Once a mixed plaque containing the mutant is identified, perform serial dilutions and re-plate to isolate pure mutant plaques.[14]
-
Confirm the mutation by sequencing the relevant region of the purified mutant phage DNA.
Method 2: CRISPR-Cas Mediated Genome Editing
CRISPR-Cas systems provide a powerful tool for precise phage genome editing.[15] The system works by introducing a plasmid into the host cell that expresses the Cas nuclease (e.g., Cas9) and a guide RNA (gRNA) targeting a specific sequence in the phage genome (e.g., within the gp11 gene). A second plasmid provides a repair template containing the desired mutation (e.g., a deletion of gp11) flanked by homology arms. When the wild-type phage infects the cell, the CRISPR-Cas system cleaves the target DNA. The host's homologous recombination machinery then uses the provided template to repair the break, introducing the desired mutation.[7][16] This method simultaneously selects for recombinant phages, as non-recombinant phages are continuously cleaved and destroyed by the Cas nuclease.[17]
Signaling Pathway: CRISPR-Cas9 Phage Editing
Caption: Mechanism of CRISPR-Cas9 mediated phage genome editing.
Detailed Protocol: Gp11 Knockout using CRISPR-Cas9
This protocol is a generalized version based on successful editing in Lactococcus and E. coli.[7][8][16] A Gp11 knockout in S. aureus phage ΦNM1 was achieved using a similar sgRNA-guided, CRISPR/Cas9-induced homologous recombination approach.[1][18]
1. Plasmid Construction:
-
Targeting Plasmid: Clone a spacer sequence (protospacer) that is 20-30 bp long and targets a region within the gp11 gene into a CRISPR-Cas9 vector (e.g., pL2Cas9). The chosen protospacer must be adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the specific Cas nuclease being used (e.g., NGG for S. pyogenes Cas9).[16]
-
Repair Template Plasmid: Construct a plasmid containing the desired edit. For a gp11 knockout, this would consist of the upstream and downstream regions flanking gp11 (homology arms, each several hundred bp long) ligated together. This template will not contain the protospacer target sequence, making the recombinant phage immune to Cas9 cleavage.[17]
2. Host Transformation:
-
Transform the host bacterial strain with both the targeting plasmid and the repair template plasmid. Select for transformants using appropriate antibiotics.
3. Phage Infection and Screening:
-
Grow an overnight culture of the engineered host strain containing both plasmids.
-
Perform a spot assay by making serial dilutions of the wild-type phage lysate and spotting them onto a lawn of the engineered host cells.
-
Incubate until plaques appear. Plaques should only form from phages that have successfully undergone recombination, as the wild-type phage genome will be targeted and degraded.
-
Pick an isolated plaque and propagate it in a liquid culture of the parental host strain to create a high-titer lysate.
-
Verify the knockout by PCR screening and confirm by Sanger sequencing of the entire region. In some cases, whole-genome sequencing of the engineered phage is recommended to check for off-target mutations.[17]
Method 3: In Vitro Assembly and Rebooting of Synthetic Phage Genomes
For more complex modifications or when recombineering systems are unavailable, assembling the phage genome in vitro is a powerful alternative.[19] This involves amplifying the entire phage genome as a series of overlapping PCR fragments. The fragment corresponding to the gp11 gene can be omitted (for a knockout) or replaced with a version containing the desired mutation. These fragments are then assembled into a complete genome using methods like Gibson Assembly or Transformation-Associated Recombination (TAR) in yeast.[9][20] The assembled synthetic genome is then "rebooted" by transforming it into a suitable host cell to produce infectious phage particles.[9][21]
Logical Relationship: In Vitro Assembly Workflow
Caption: Workflow for creating mutant phages via in vitro assembly.
Protocol Outline: Gp11 Mutant via Gibson Assembly
1. Fragment Generation:
-
Design primers to amplify the entire phage genome in 5-10 overlapping fragments. The overlaps should be 20-40 bp long.
-
To create a gp11 knockout, design the primers for the fragments flanking gp11 so that they effectively stitch the upstream and downstream regions together, excluding the gp11 coding sequence.
-
To introduce a point mutation, use primers with the desired nucleotide change incorporated into the overlapping region or amplify the gp11 fragment with mutagenic primers.
-
Perform PCR to amplify all fragments and purify them.
2. Genome Assembly:
-
Combine equimolar amounts of the purified DNA fragments in a Gibson Assembly Master Mix.
-
Incubate the reaction at 50°C for 15-60 minutes. The mix contains an exonuclease to create single-stranded overhangs, a polymerase to fill in gaps, and a ligase to seal the nicks, resulting in a covalently closed circular or linear phage genome.
3. Rebooting and Verification:
-
Transform the assembled phage genome into highly competent host cells via electroporation or chemical transformation.[9]
-
Plate the transformed cells with a lawn of susceptible bacteria and incubate to allow for plaque formation.
-
Pick and propagate plaques.
-
Verify the desired modification and the integrity of the entire phage genome through PCR and sequencing.
Conclusion
The generation of Gp11 knockout and mutant phages is readily achievable using modern phage engineering techniques. The BRED method offers a balance of simplicity and high efficiency for a variety of mutations.[6][11] CRISPR-Cas based editing provides exceptional precision and efficiency, often approaching 100%, by actively selecting against wild-type phages.[8] Finally, in vitro assembly methods grant the ultimate flexibility for creating complex or multiple mutations simultaneously, though they require a robust protocol for rebooting the synthetic genome.[9][20] The selection of the most appropriate method will depend on the specific research goals, the phage-host system, and the resources available to the research team.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Reprogramming bacteriophage host range: Design principles and strategies for engineering receptor binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Phages - Creative BioLabs PhagenBIO [phagenbio.creative-biolabs.com]
- 5. bacteriophage.news [bacteriophage.news]
- 6. Genetically Engineered Phages: a Review of Advances over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Genome Editing of Virulent Phages Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9-Mediated Genome Editing in Escherichia coli Bacteriophages | Springer Nature Experiments [experiments.springernature.com]
- 9. Engineering Modular Viral Scaffolds for Targeted Bacterial Population Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phagesdb.org [phagesdb.org]
- 11. BRED: A Simple and Powerful Tool for Constructing Mutant and Recombinant Bacteriophage Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phagesdb.org [phagesdb.org]
- 14. static.igem.org [static.igem.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Targeted Genome Editing of Virulent Phages Using CRISPR-Cas9 [bio-protocol.org]
- 17. Targeted Genome Editing of Virulent Phages Using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Gp11 Fragment Complementation in Synthetic Biology Circuits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Gp11 fragment complementation system, a powerful tool in synthetic biology for monitoring protein-protein interactions, protein localization, and creating biosensors. The protocols detailed below offer step-by-step guidance for key experimental applications.
Introduction to the Gp11 System
The Gp11 system is a split-protein biosensor derived from the Green Fluorescent Protein (GFP). In this system, GFP is divided into two non-fluorescent fragments: a large fragment, Gp1-10, and a small peptide fragment, Gp11, which is typically around 16 amino acids in length.[1][2] Neither fragment is fluorescent on its own. However, when Gp1-10 and Gp11 are brought into close proximity, they can spontaneously and irreversibly reassemble, reconstituting the native GFP beta-barrel structure and restoring fluorescence.[2][3][4] This process is known as protein fragment complementation.
The small size of the Gp11 tag is a significant advantage, as it is less likely to interfere with the function or localization of the protein to which it is fused.[1] This makes the Gp11 system a versatile tool for a wide range of applications in synthetic biology and drug development.
Key Applications and Quantitative Data
The Gp11 system can be engineered into synthetic biology circuits for various purposes, including the construction of logic gates, biosensors, and for visualizing cellular processes.
Protein-Protein Interaction (PPI) Detection
By fusing Gp1-10 to one protein of interest ("bait") and Gp11 to another ("prey"), their interaction can be monitored. The interaction brings the two fragments together, leading to GFP reconstitution and a fluorescent output. This allows for the qualitative and quantitative assessment of PPIs in living cells.
Subcellular Localization and Protein Tagging
The Gp11 fragment can be used as a small epitope tag for labeling proteins.[2] When co-expressed with the Gp1-10 fragment, the tagged protein's location within the cell can be visualized through fluorescence. This is particularly useful for studying the localization of endogenous proteins when the Gp11 tag is introduced at the genomic locus using gene editing technologies like CRISPR-Cas9.[1]
Biosensor Development
Synthetic biosensors can be designed by flanking a sensing domain with the Gp1-10 and Gp11 fragments. Conformational changes in the sensing domain in response to a specific analyte can bring the Gp fragments together, resulting in a fluorescent signal.
| Application | Parameter | Typical Value Range | Notes |
| Protein-Protein Interaction | Signal-to-Background Ratio | 5 - 50 fold | Dependent on expression levels and interaction affinity. |
| Dissociation Constant (Kd) | Micromolar (µM) to Nanomolar (nM) range | Can be used to quantify the strength of the interaction. | |
| Protein Tagging & Localization | Labeling Efficiency | > 90% | High efficiency due to the spontaneous reassembly. |
| Photostability | Moderate | Similar to the parent fluorescent protein (e.g., sfGFP). | |
| Biosensors | Dynamic Range | 2 - 20 fold change | The change in fluorescence intensity upon analyte detection. |
| Response Time | Minutes to hours | Dependent on the kinetics of the sensing domain and protein expression. |
Signaling Pathways and Logical Relationships
The fundamental "signaling pathway" of the Gp11 system is the protein fragment complementation process. This can be integrated into more complex synthetic circuits to create logical operations.
Caption: Gp11 complementation signaling pathway.
This basic principle can be used to construct logical gates. For example, an AND gate can be created where two separate interaction events are required to bring Gp1-10 and Gp11 together.
Experimental Workflows and Protocols
Experimental Workflow for PPI Analysis
Caption: Workflow for Protein-Protein Interaction analysis.
Protocol: Cloning of Gp1-10 and Gp11 Fusion Constructs
Objective: To generate expression plasmids for proteins of interest fused to the Gp1-10 and Gp11 fragments.
Materials:
-
Expression vector (e.g., pcDNA3.1 for mammalian cells, pET for E. coli)
-
DNA sequences for Gp1-10 and Gp11
-
Genes for Protein A and Protein B
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells
-
Standard molecular cloning reagents
Procedure:
-
Primer Design: Design PCR primers to amplify the genes for Protein A and Protein B. The primers should include restriction sites for cloning into the expression vector and remove the stop codon to allow for in-frame fusion with the Gp fragments.
-
PCR Amplification: Amplify the DNA inserts (Protein A, Protein B, Gp1-10, Gp11) using high-fidelity DNA polymerase.
-
Restriction Digest: Digest the PCR products and the expression vectors with the appropriate restriction enzymes.
-
Ligation: Ligate the digested inserts into the corresponding digested vectors to create Protein A-Gp1-10 and Protein B-Gp11 fusion constructs.
-
Transformation: Transform the ligation products into competent E. coli cells and select for positive colonies on appropriate antibiotic plates.
-
Verification: Verify the correct clones by colony PCR, restriction digest, and Sanger sequencing.
Protocol: Cell Transfection and Fluorescence Measurement
Objective: To express the fusion constructs in cells and quantify the fluorescence resulting from protein-protein interaction.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Constructs from Protocol 4.2
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well.
-
Transfection: After 24 hours, co-transfect the cells with the Protein A-Gp1-10 and Protein B-Gp11 plasmids using a suitable transfection reagent according to the manufacturer's instructions. Include control transfections (e.g., each construct alone, empty vector).
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and complementation.
-
Fluorescence Measurement:
-
Microscopy: Visualize the cells under a fluorescence microscope equipped with a GFP filter set. Capture images for qualitative analysis of fluorescence and subcellular localization.
-
Plate Reader: For quantitative analysis, measure the fluorescence intensity using a microplate reader (Excitation: ~488 nm, Emission: ~510 nm).
-
-
Data Analysis: Subtract the background fluorescence from control wells. The resulting fluorescence intensity is proportional to the extent of the protein-protein interaction.
Conclusion
The Gp11 fragment complementation system offers a robust and versatile platform for building synthetic biology circuits. Its application in studying protein-protein interactions, protein localization, and the development of novel biosensors provides researchers with a powerful tool for dissecting complex biological processes and for the development of new therapeutic strategies. The protocols provided herein serve as a starting point for the implementation of this technology in a variety of research settings.
References
Troubleshooting & Optimization
Technical Support Center: Improving Recombinant Gp11 Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the expression and purification of recombinant Gp11.
Visual Workflow & Troubleshooting Guides
The following diagrams illustrate the general workflow for recombinant protein production, a troubleshooting decision tree for low yield, and the mechanism of IPTG induction commonly used for expression in E. coli.
Caption: General workflow for recombinant protein production.
Caption: Troubleshooting flowchart for low Gp11 yield.
Caption: Mechanism of IPTG induction in a T7-based system.
FAQs: High-Level Questions
Q: What is Gp11 and why is its yield a concern? A: Gp11, or gene product 11, is a baseplate protein from the bacteriophage T4. It plays a crucial role in the irreversible adsorption of the virus to a host cell.[1] Achieving high yields of functional, recombinant Gp11 is essential for structural studies, functional assays, and potential applications in phage-based therapeutics or diagnostics.
Q: Which expression system is best for producing Gp11? A: E. coli is the most commonly used and cost-effective system for expressing bacteriophage proteins like Gp11.[1][2] Strains like BL21(DE3) are often preferred because they contain the T7 RNA polymerase gene needed for high-level expression from pET-type vectors and lack certain proteases.[3] However, if Gp11 proves difficult to express in a soluble form in E. coli, other systems like yeast, insect, or mammalian cells could be considered, though they come with higher costs and more complex protocols.[2][4]
Q: What are the primary factors that influence recombinant protein yield? A: The main factors include the choice of expression vector and promoter, codon usage, the host strain, cultivation conditions (temperature, media, inducer concentration), and protein solubility.[5] Optimizing these parameters is critical to maximizing the yield of functional protein.[5]
Troubleshooting Guide: Specific Problems
Problem: Low or No Gp11 Expression
Q: My Western blot shows no Gp11 band after induction. What went wrong? A: Several factors could be the cause:
-
Plasmid Integrity: The plasmid may have been lost during cell culture, which is more common with ampicillin resistance markers. Ensure you are using freshly transformed cells for each experiment.[6]
-
Sequence Errors: Your construct could have a frameshift mutation or a premature stop codon. Always verify the sequence of your final plasmid.[6]
-
Codon Mismatch: The Gp11 gene may contain codons that are rare in E. coli, leading to stalled translation and low protein yield.
-
Protein Toxicity: Some viral proteins can be toxic to the host cell, leading to slow growth or cell death after induction.[7]
Q: How can I fix the issues causing no expression? A:
-
Codon Optimization: Synthesize the Gp11 gene with codons optimized for your expression host (E. coli). This can significantly improve translation efficiency.
-
Tighter Regulation: If toxicity is suspected, use a host strain with tighter control over basal expression, such as BL21(DE3) pLysS or BL21-AI cells.[6] Adding 1% glucose to the growth media can also help repress leaky expression from the lac promoter before induction.[6]
-
Check All Fractions: Always run a gel with both the soluble supernatant and the insoluble pellet from your cell lysate. The protein might be expressed but located entirely in the insoluble fraction.[6]
Problem: Gp11 is Insoluble (Inclusion Bodies)
Q: My SDS-PAGE gel shows a strong Gp11 band in the pellet but not in the supernatant. What does this mean? A: This indicates that your Gp11 protein is being expressed but is misfolding and aggregating into insoluble inclusion bodies. This is a common challenge, especially when overexpressing proteins in E. coli at a high rate.
Q: How can I increase the solubility of my recombinant Gp11? A:
-
Lower Expression Temperature: Reducing the temperature to 18-25°C after induction slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[5]
-
Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., from 1 mM to 0.1 mM) can decrease the rate of transcription, which may improve proper folding.[8][9]
-
Use Solubility-Enhancing Fusion Tags: Fusing proteins like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) to the N-terminus of Gp11 can significantly improve its solubility.[8]
-
Co-express Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of your target protein and prevent aggregation.
Problem: Low Gp11 Yield After Purification
Q: I see a good amount of soluble Gp11 before purification, but the final yield is very low. Why? A: This suggests issues with your purification strategy:
-
Protein Degradation: Your protein may be degraded by host cell proteases released during lysis.
-
Inefficient Binding: The affinity tag (e.g., His-tag) may be inaccessible, or the binding conditions (pH, buffer composition) may not be optimal for your protein's interaction with the chromatography resin.
-
Harsh Elution: Elution conditions might be too harsh, causing the protein to precipitate or lose activity.
-
Multiple Purification Steps: Each purification step results in some product loss. A multi-step process can significantly reduce the final yield.[10]
Q: What steps can I take to improve my purification yield? A:
-
Add Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation.
-
Optimize Buffers: Screen different pH levels and salt concentrations for your binding, wash, and elution buffers to find the optimal conditions for your protein.
-
Consider a Different Tag or Method: If a His-tag is not performing well, consider other tags like GST or MBP which can also be used for affinity purification.[8] Alternatively, purification methods like ion-exchange or size-exclusion chromatography can be used as subsequent steps.[10][11]
-
Perform a Two-Step Purification: For higher purity, a second purification step like size-exclusion chromatography can be used after the initial affinity step to remove remaining contaminants.[12]
Experimental Protocols & Data
Key Experimental Parameters for Optimization
The following table summarizes key parameters that can be adjusted to optimize recombinant Gp11 expression in E. coli. It is recommended to test these conditions in small-scale pilot experiments.
| Parameter | Typical Range | Rationale & Considerations |
| Host Strain | BL21(DE3), Rosetta(DE3), BL21-AI | BL21(DE3) is standard. Rosetta strains contain tRNAs for rare codons. BL21-AI allows for tighter, arabinose-inducible control, which is useful for toxic proteins.[6] |
| Induction Temperature | 18°C - 37°C | Lower temperatures (18-25°C) slow protein synthesis, promoting proper folding and increasing solubility.[5][6] Higher temperatures (30-37°C) lead to faster growth and higher expression but risk inclusion body formation. |
| Inducer (IPTG) Conc. | 0.1 mM - 1.0 mM | High concentrations can lead to rapid, overwhelming expression and insolubility. Lowering the concentration often improves solubility without significantly reducing overall yield.[9] |
| Induction Duration | 3 hours - Overnight | Shorter times (3-5 hours) are used at higher temperatures. Overnight induction is common for low-temperature expressions. |
| Cell Density at Induction | OD₆₀₀ of 0.6 - 0.8 | Inducing during the mid-logarithmic growth phase ensures cells are healthy and metabolically active for robust protein production. |
| Fusion Tag | None, His, GST, MBP, SUMO | His-tag is small and useful for purification. GST, MBP, and SUMO are larger tags known to enhance the solubility of their fusion partners.[8] |
Comparison of Common Expression Systems
If E. coli fails to produce functional Gp11, other systems may be viable alternatives.
| Expression System | Advantages | Disadvantages | Best For |
| Bacteria (E. coli) | Low cost, rapid growth, high yield, simple genetics.[2][4] | Lacks post-translational modifications (PTMs), high potential for inclusion bodies. | Simple, non-glycosylated proteins; large-scale production. |
| Yeast (P. pastoris) | Eukaryotic; can perform some PTMs, high cell density cultures, capable of secretion. | Hyper-glycosylation can occur which may not be native; longer process than bacteria.[4] | Proteins requiring basic PTMs or disulfide bonds. |
| Insect Cells | High level of protein expression, more complex PTMs than yeast, good for large proteins.[4] | Higher cost than bacteria/yeast, requires baculovirus handling. | Complex eukaryotic proteins requiring PTMs. |
| Mammalian Cells | Produces the most authentic, native-like proteins with complex PTMs and proper folding.[4] | High cost, slow growth, lower yields, complex culture requirements. | Therapeutic proteins or proteins requiring native-like function and structure. |
Detailed Protocol 1: Small-Scale Expression Trial for Gp11
This protocol outlines a method for testing different induction conditions to find the optimal parameters for soluble Gp11 expression in E. coli.
-
Transformation: Transform the Gp11 expression plasmid into your chosen E. coli host strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture Inoculation: Inoculate 50 mL of LB medium (with antibiotic) with the overnight starter culture to a starting OD₆₀₀ of ~0.05.
-
Growth: Incubate at 37°C with vigorous shaking (200-250 rpm) until the culture reaches an OD₆₀₀ of 0.6-0.8.
-
Induction Trial:
-
Remove a 1 mL "uninduced" sample.
-
Divide the remaining culture into separate flasks for different conditions (e.g., Condition A: 1 mM IPTG at 37°C; Condition B: 0.2 mM IPTG at 25°C; Condition C: 0.2 mM IPTG at 18°C).
-
-
Expression: Incubate the cultures under the test conditions for the desired time (e.g., 4 hours for 37°C, 6 hours for 25°C, or overnight for 18°C).
-
Harvesting:
-
Measure the final OD₆₀₀ of each culture.
-
Normalize the cultures by pelleting a volume equivalent to 1 mL at an OD₆₀₀ of 1.0.
-
Centrifuge at high speed (e.g., 13,000 x g) for 2 minutes. Discard the supernatant.
-
-
Lysis & Fractionation:
-
Resuspend the cell pellet in 100 µL of lysis buffer (e.g., B-PER or a buffer with lysozyme and sonication). Add protease inhibitors.
-
Incubate/sonicate according to the lysis protocol.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the soluble and insoluble fractions.
-
Carefully collect the supernatant (soluble fraction) into a new tube.
-
Resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer.
-
-
Analysis: Analyze all fractions (uninduced, total induced, soluble, insoluble) on an SDS-PAGE gel to determine the condition that yields the most soluble Gp11.
Detailed Protocol 2: Purification of His-tagged Gp11 via IMAC
This protocol is for the purification of Gp11 containing an N- or C-terminal polyhistidine tag using Immobilized Metal Affinity Chromatography (IMAC).
-
Cell Lysis:
-
Resuspend the cell pellet from a large-scale culture (e.g., 1 L) in 30-40 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Add lysozyme to 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonicate the lysate on ice to reduce viscosity from DNA.
-
Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the cleared supernatant.
-
-
Resin Equilibration:
-
Prepare a column with Ni-NTA affinity resin (e.g., 2 mL of resin slurry for a 1 L culture).
-
Equilibrate the resin by washing it with 5-10 column volumes of Lysis Buffer.
-
-
Binding:
-
Load the cleared cell lysate onto the equilibrated column. This can be done by gravity flow or with a chromatography system.
-
Collect the flow-through fraction to check for unbound protein later.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Collect wash fractions for analysis.
-
-
Elution:
-
Elute the bound Gp11 protein with 5-10 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect the eluate in 1 mL fractions.
-
-
Analysis:
-
Analyze all fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess purity.
-
Pool the purest elution fractions containing Gp11.
-
-
Buffer Exchange (Optional): If needed, remove the imidazole and exchange the protein into a suitable storage buffer using dialysis or a desalting column.
References
- 1. Purification of recombinant Gq alpha, G11 alpha, and G16 alpha from Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - GT [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sinobiological.com [sinobiological.com]
- 11. avantorsciences.com [avantorsciences.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gp11 Activity in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize in vitro assays for Gp11 activity. The guidance primarily focuses on phage-derived Gp11 proteins, which are common subjects of in vitro activity studies.
General Troubleshooting Guide
This section addresses common issues encountered during in vitro assays.
| Issue | Potential Cause | Recommendation |
| Low or No Signal | Inactive Gp11 protein | - Confirm protein integrity via SDS-PAGE and consider a functional control. - Ensure proper protein folding and trimerization for bacteriophage T4 gp11.[1][2] |
| Suboptimal buffer conditions | - Perform a buffer optimization screen, varying pH, salt, and glycerol concentrations.[3][4] - A standard starting buffer can be 100 mM HEPES, pH 7.5, with 150 mM NaCl.[3] | |
| Incorrect assay setup | - Verify instrument settings, especially for fluorescence-based assays (e.g., correct filters for TR-FRET).[5] - Ensure all reagents are at the correct concentration and were prepared properly. | |
| High Background Signal | Non-specific binding | - Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. - Increase the salt concentration in the buffer. |
| Contaminated reagents | - Use fresh, high-quality reagents and sterile, nuclease-free water. - Filter-sterilize buffers. | |
| Assay plate issues | - For fluorescence polarization assays, use non-binding surface (NBS) coated plates and avoid white plates.[5] | |
| High Variability Between Replicates | Pipetting inconsistency | - Calibrate pipettes regularly. - Ensure proper mixing of all solutions before dispensing. |
| Temperature fluctuations | - Allow all reagents and plates to equilibrate to room temperature before starting the assay. - Avoid stacking plates during incubation to ensure even temperature distribution.[6] | |
| Edge effects in microplates | - Avoid using the outer wells of the plate, or fill them with buffer/media to create a humidity barrier. | |
| Inconsistent Results Between Experiments | Reagent variability | - Prepare large batches of reagents and buffers to be used across multiple experiments. - Aliquot and store reagents properly to avoid freeze-thaw cycles. |
| Cell-based assay issues | - Ensure cell lines are authenticated and free from contamination.[7] - Use cells at a consistent passage number and confluency. |
Phage Gp11-Specific FAQs
This section focuses on the Gp11 protein from Staphylococcus aureus phage ΦNM1, which inhibits peptidoglycan biosynthesis.[8]
Q1: What is the mechanism of action for the S. aureus phage Gp11?
A1: Gp11 inhibits the growth of S. aureus by simultaneously targeting two essential proteins: MurG and DivIC.[8][9] It interacts with MurG, an enzyme involved in peptidoglycan biosynthesis, to inhibit the production of the lipid II precursor.[8] It also interacts with DivIC, a cell division protein, which disrupts the recruitment of FtsW and hinders the formation of the cell division septum.[8]
Q2: What types of in vitro assays can be used to measure Gp11 activity?
A2: Based on its mechanism, several in vitro assays can be developed:
-
Protein-Protein Interaction Assays: Techniques like fluorescence polarization (FP), surface plasmon resonance (SPR), or Förster resonance energy transfer (FRET) can be used to quantify the binding of Gp11 to its partners, MurG and DivIC.
-
Enzymatic Assays: The inhibitory effect of Gp11 on MurG activity can be measured. This could involve monitoring the consumption of substrates or the formation of products in the lipid II biosynthesis pathway.
-
Bacterial Two-Hybrid (B2H) System: This in vivo system can be used to confirm the interaction between Gp11 and its target proteins.[9]
Q3: My Gp11 protein seems to be inactive in my binding assay with MurG. What should I check?
A3: First, confirm the integrity and concentration of both Gp11 and MurG proteins. It's also crucial to ensure the correct buffer conditions are used, as protein stability and interaction can be highly dependent on pH and ionic strength.[4] Consider performing a buffer optimization screen. Finally, ensure your assay is sensitive enough to detect the interaction.
Q4: I am seeing inhibition in my MurG enzymatic assay, but the results are not reproducible. What could be the cause?
A4: Inconsistent results in enzyme inhibition assays can stem from several factors. Ensure precise and consistent pipetting of all reagents, especially the inhibitor (Gp11).[6] Reagent stability is also key; prepare fresh enzyme and substrate solutions for each experiment if possible. Pre-incubating the enzyme with the inhibitor before adding the substrate can sometimes improve reproducibility. Also, check for any potential interference from components in your buffer.
Experimental Protocols & Data
Buffer Optimization for Gp11 Assays
Protein stability and activity are often dependent on buffer conditions. A thermal shift assay (Differential Scanning Fluorimetry) can be used to quickly screen for optimal buffer conditions that maximize the thermal stability of Gp11.[3][4]
| Parameter | Range to Test | Rationale |
| Buffer Type | HEPES, Tris, Phosphate, MES | Different buffering agents can affect protein stability. |
| pH | 6.0 - 8.5 (in 0.5 unit increments) | Most proteins have an optimal pH range for stability and activity. |
| NaCl Concentration | 50 mM - 500 mM | Salt concentration affects protein solubility and can shield non-specific electrostatic interactions. |
| Glycerol | 0% - 20% (v/v) | Glycerol is a stabilizing agent that can prevent protein aggregation.[4] |
Protocol: Fluorescence Polarization Assay for Gp11-MurG Interaction
This protocol provides a general framework for measuring the interaction between Gp11 and a fluorescently labeled binding partner (e.g., MurG).
1. Reagent Preparation:
- Assay Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
- Fluorescently Labeled MurG (MurG-FITC): Prepare a 2X stock solution (e.g., 20 nM) in Assay Buffer.
- Gp11 Titration Series: Prepare a 2X serial dilution series of Gp11 in Assay Buffer.
2. Assay Procedure:
- Add 50 µL of each Gp11 dilution to the wells of a black, non-binding surface 96-well plate.
- Add 50 µL of the 2X MurG-FITC stock solution to all wells.
- Include controls: "Free Tracer" (50 µL Assay Buffer + 50 µL 2X MurG-FITC) and "Buffer Blank" (100 µL Assay Buffer).
- Mix gently by shaking the plate for 1 minute.
- Incubate at room temperature for 30-60 minutes, protected from light.
- Measure fluorescence polarization on a plate reader with appropriate filters for FITC.
3. Data Analysis:
- Subtract the blank values from all wells.
- Plot the millipolarization (mP) values against the log of the Gp11 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (Kd).
Visualizations
Caption: Signaling pathway of S. aureus phage protein Gp11.
Caption: General experimental workflow for an in vitro Gp11 activity assay.
Caption: A logical flowchart for troubleshooting common in vitro assay issues.
References
- 1. Functional role of the N-terminal domain of bacteriophage T4 gene product 11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and properties of bacteriophage T4 gene product 11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Buffer Conditions for Optimal Thermostability and Solubility of Herpesviral Protein UL37 Using the Thermofluor Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. anshlabs.com [anshlabs.com]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 8. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Membrane Protein Research with a Focus on the IL-11/gp130 Signaling Complex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the complexities associated with studying membrane proteins, using the Interleukin-11 (IL-11) receptor complex and its core subunit, gp130, as a central example.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in expressing membrane proteins like those in the IL-11 receptor complex?
A1: The expression of membrane proteins, including the IL-11 receptor alpha (IL-11Rα) and gp130, is notoriously difficult. Common challenges include:
-
Low Expression Levels: Heterologous expression systems may not be optimized for producing membrane proteins, leading to insufficient yields for downstream applications.[1]
-
Misfolding and Aggregation: The complex structures of membrane proteins make them prone to misfolding and forming aggregates, especially when overexpressed in non-native environments.[1]
-
Toxicity to Host Cells: Overexpression of a foreign membrane protein can be toxic to the host organism, leading to poor cell health and reduced protein production.[2]
-
Incorrect Membrane Insertion: Proper integration into the lipid bilayer is crucial for the correct folding and function of membrane proteins. This process can be inefficient in heterologous systems.[1]
Q2: How can I improve the solubility and stability of my purified membrane protein?
A2: Maintaining the solubility and stability of membrane proteins after extraction from their native lipid environment is a critical hurdle. Key strategies include:
-
Detergent Optimization: The choice of detergent is crucial for solubilizing the protein while maintaining its structural integrity. It is often necessary to screen a variety of detergents to find the one that best preserves the protein's function.
-
Use of Nanodiscs or SMALPs: Reconstituting the purified protein into nanodiscs (small patches of lipid bilayer stabilized by a scaffold protein) or Styrene Maleic Acid Lipid Particles (SMALPs) can provide a more native-like environment and improve stability.[3]
-
Addition of Lipids or Cholesterol Analogs: Supplementing the purification buffers with specific lipids or cholesterol homologs can help stabilize the protein's structure.[1]
-
Fusion to Solubility Tags: Attaching a highly soluble protein tag, such as GFP, can enhance the overall solubility and stability of the fusion protein.[1]
Q3: What are the key signaling pathways activated by the IL-11 receptor complex?
A3: The binding of IL-11 to the IL-11Rα and the subsequent recruitment of gp130 activates several downstream signaling cascades. The major pathways include:
-
JAK/STAT Pathway: This is a primary signaling pathway for the IL-6 family of cytokines. Upon receptor activation, Janus kinases (JAKs) associated with gp130 become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate gene expression.[4][5]
-
Ras-MAPK Pathway: The IL-11 receptor complex can also activate the Ras-MAPK pathway, which is involved in cell proliferation, differentiation, and survival.[4][6]
-
PI3K-Akt Pathway: This pathway is also activated by IL-11 signaling and plays a crucial role in cell growth, metabolism, and survival.[4][6]
Troubleshooting Guides
Problem 1: Low or no expression of the target membrane protein.
| Possible Cause | Suggested Solution |
| Codon usage is not optimal for the expression host. | Synthesize the gene with codon optimization for the chosen expression system (e.g., E. coli, insect cells, or mammalian cells).[7] |
| The protein is toxic to the host cells. | Use a lower induction temperature and a shorter induction time.[7] Consider using a weaker promoter or a different expression host, such as C41(DE3) or Lemo21(DE3) E. coli strains, which are better suited for expressing toxic proteins.[2] |
| The protein is being degraded by host proteases. | Co-express with chaperone proteins to aid in proper folding and reduce degradation.[8] Use protease inhibitor cocktails during cell lysis and purification. |
| The protein is forming inclusion bodies. | Lower the expression temperature and inducer concentration.[7] Fuse the protein to a solubility-enhancing tag like MBP or SUMO.[7] |
Problem 2: The purified membrane protein is aggregated.
| Possible Cause | Suggested Solution |
| The detergent concentration is suboptimal. | Perform a detergent screen to identify the best detergent and concentration for your protein. Monitor aggregation using techniques like size-exclusion chromatography (SEC). |
| The protein is unstable outside of a lipid environment. | Reconstitute the purified protein into liposomes or nanodiscs to mimic a native membrane environment. |
| Buffer conditions are not ideal. | Screen different pH values, salt concentrations, and additives (e.g., glycerol, specific lipids) to find conditions that minimize aggregation. |
Problem 3: The membrane protein is not functional in in-vitro assays.
| Possible Cause | Suggested Solution | | The protein has unfolded during purification. | Ensure that all purification steps are performed at 4°C and that the detergent used maintains the protein's native conformation. | | The assay conditions are not suitable. | Optimize the assay buffer, temperature, and other parameters. Ensure that any necessary co-factors or lipids are present. | | The protein requires a specific lipid environment for activity. | Reconstitute the protein into liposomes with a lipid composition that mimics its native membrane.[9] | | The protein is not correctly oriented in the reconstituted system. | Use methods that promote directed insertion of the protein into liposomes or nanodiscs.[9] |
Experimental Protocols
Protocol 1: Expression and Purification of a His-tagged Membrane Protein from E. coli
-
Transformation: Transform an appropriate E. coli expression strain (e.g., C41(DE3)) with the expression vector containing the gene of interest with a C-terminal hexa-histidine tag.[10]
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or M9 minimal medium) at 37°C to an OD600 of 0.6-0.8.[2][10]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.[7]
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer containing a detergent (e.g., 1% DDM), protease inhibitors, and DNase. Lyse the cells using a sonicator or a high-pressure homogenizer.[11]
-
Solubilization: Incubate the lysate at 4°C with gentle agitation for 1-2 hours to solubilize the membrane proteins.[11]
-
Clarification: Remove insoluble material by ultracentrifugation.[11]
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a lower concentration of imidazole to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged membrane protein with an elution buffer containing a high concentration of imidazole.[10]
-
Size-Exclusion Chromatography (SEC): Further purify the protein and perform buffer exchange using a SEC column equilibrated with a final storage buffer containing a suitable detergent or reconstituted into nanodiscs.
Protocol 2: Functional Reconstitution of a Purified Membrane Protein into Liposomes
-
Liposome Preparation: Prepare a lipid film by drying a solution of desired lipids (e.g., a mixture of POPC and POPG) under a stream of nitrogen. Hydrate the lipid film with a suitable buffer to form multilamellar vesicles.
-
Vesicle Solubilization: Add a detergent (e.g., Triton X-100) to the vesicle suspension to the point of saturation to form lipid-detergent mixed micelles.
-
Protein Insertion: Add the purified membrane protein to the solubilized lipid-detergent micelles and incubate at room temperature.
-
Detergent Removal: Remove the detergent slowly using methods like dialysis, size-exclusion chromatography, or adsorption to hydrophobic beads. This will lead to the spontaneous formation of proteoliposomes.[9]
-
Functional Assay: Use the prepared proteoliposomes in the desired functional assay, such as a ligand-binding assay or a transport assay.
Visualizations
Caption: IL-11 Signaling Pathway.
Caption: Experimental Workflow for Membrane Proteins.
References
- 1. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. Interleukin-11 signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Understanding interleukin 11 as a disease gene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Bacterial Two-Hybrid (B2H) Assays with Gp11
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using bacterial two-hybrid (B2H) assays involving Gp11 to study protein-protein interactions.
Frequently Asked Questions (FAQs)
1. What are the most common causes of false positives in a Gp11 B2H assay?
False positives can arise from several factors in a B2H assay.[1][2] These include:
-
Auto-activation: The "bait" protein fused to the DNA-binding domain (DBD) may non-specifically activate the reporter gene without a true interaction with the "prey" protein.
-
Non-specific interactions: Some proteins are inherently "sticky" and may interact with numerous other proteins without biological relevance.[1]
-
Indirect interactions: The observed interaction may be mediated by a third, endogenous bacterial protein.[1]
-
High protein expression levels: Overexpression of fusion proteins can lead to aggregation and non-specific interactions.[3]
2. How can I identify and mitigate false positives?
Several control experiments are crucial for identifying false positives:
-
Bait and Prey Controls: Co-transform E. coli with the bait plasmid and an empty prey vector, and separately with the prey plasmid and an empty bait vector. Growth on the selective medium in these conditions indicates auto-activation.
-
Nonsense Interactor Control: Use a known non-interacting protein as a prey to test against your bait. A positive result here would suggest non-specific binding.
-
Orthogonal Validation: It is critical to validate interactions identified in B2H assays with other methods like co-immunoprecipitation (co-IP), Förster resonance energy transfer (FRET), or isothermal titration calorimetry (ITC) to confirm the binding affinity and specificity.[1]
3. What are the likely reasons for obtaining no or very weak signals (false negatives)?
False negatives in B2H assays can be equally problematic and often stem from:
-
Misfolding or instability of fusion proteins: The fusion of Gp11 or its partner to the reporter domains may disrupt their proper folding, leading to degradation or aggregation.[1]
-
Steric hindrance: The fusion of the reporter domains to the proteins of interest can block their interaction interface.[2]
-
Suboptimal expression levels: Insufficient expression of one or both fusion proteins will lead to a weak or absent signal.
-
Post-translational modifications: If the interaction between Gp11 and its partner requires post-translational modifications that do not occur in E. coli, the interaction will not be detected.[2]
4. How can I troubleshoot a lack of signal in my Gp11 B2H experiment?
To address a lack of signal, consider the following troubleshooting steps:
-
Confirm Protein Expression: Use Western blotting to verify the expression and stability of both the bait and prey fusion proteins.
-
Optimize Expression Conditions: Adjusting induction parameters such as inducer concentration and post-induction temperature can improve protein solubility and proper folding.[3][4]
-
Vary Fusion Protein Orientation: Fuse the reporter domains to either the N- or C-terminus of Gp11 and its interacting partner. This can help to avoid steric hindrance.
-
Use a Different B2H System: If possible, try a different bacterial two-hybrid system with a different reporter mechanism to see if the issue is specific to the current system's architecture.
Troubleshooting Guides
Issue 1: High Background/Many Colonies on Control Plates
This issue is often indicative of auto-activation by the bait protein or a leaky reporter system.
Troubleshooting Steps:
-
Perform Control Transformations:
-
Transform your bait plasmid with an empty prey vector.
-
Transform your prey plasmid with an empty bait vector.
-
Plate on both non-selective and selective media.
-
-
Analyze Results:
-
If colonies appear on the selective plate with the bait and empty prey, your bait is likely auto-activating transcription.
-
If colonies appear with the prey and empty bait, the prey is the issue.
-
-
Solutions:
-
Reduce Expression Levels: Lower the concentration of the inducer (e.g., IPTG or arabinose) to reduce the expression of the auto-activating protein.
-
Use a More Stringent Reporter Strain: Some B2H systems offer reporter strains with tighter control over basal expression.
-
Mutate the Bait: If a specific domain of your bait is causing auto-activation, consider creating truncations or point mutations to eliminate this activity.
-
Issue 2: No Colonies on a Known Positive Control Interaction
If a known interacting pair fails to produce a signal, it suggests a problem with the experimental setup or the reagents.
Troubleshooting Steps:
-
Verify Plasmids: Sequence your plasmids to ensure the coding sequences for the fusion proteins are in-frame and free of mutations.
-
Check Transformation Efficiency: Perform a control transformation with a known plasmid to ensure your competent cells are viable.
-
Confirm Protein Expression: As mentioned in the FAQs, use Western blotting to check for the expression of both positive control fusion proteins.
-
Optimize Growth and Induction Conditions:
-
Ensure the correct antibiotic concentrations are used.
-
Vary the incubation temperature and induction time.
-
| Parameter | Standard Condition | Optimized Condition |
| Inducer Concentration | e.g., 1 mM IPTG | 0.1 - 0.5 mM IPTG |
| Induction Temperature | 37°C | 18°C - 30°C |
| Induction Time | 3-4 hours | 16-24 hours (at lower temps) |
Experimental Protocols
Protocol 1: Bacterial Two-Hybrid Assay
This protocol outlines the general steps for performing a B2H assay.
-
Co-transformation:
-
Plating and Selection:
-
Plate serial dilutions of the transformation culture on both non-selective and selective agar plates.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
-
Analysis:
-
Count the number of colonies on both types of plates to determine the interaction strength.
-
Pick individual colonies for further analysis, such as β-galactosidase assays.
-
Protocol 2: β-Galactosidase Liquid Assay for Quantifying Interactions
This assay provides a quantitative measure of the interaction strength.[5]
-
Culture Growth:
-
Inoculate single colonies from the selective plates into liquid medium with the appropriate antibiotics.
-
Grow the cultures overnight at 37°C.
-
-
Cell Lysis:
-
Measure the OD600 of the overnight cultures.
-
Take a 100 µL aliquot of each culture and add 10 µL of 0.1% SDS.
-
Vortex gently for 30 seconds.[5]
-
-
Enzymatic Reaction:
-
Pre-warm an ONPG solution (4 mg/mL) to 30°C.
-
Add 20 µL of the ONPG solution to each lysed cell sample and record the start time.[5]
-
Incubate at 30°C until a yellow color develops.
-
Stop the reaction by adding 50 µL of 1M Na2CO3.
-
-
Measurement and Calculation:
-
Measure the absorbance at 420 nm and 550 nm.
-
Calculate the Miller Units to quantify β-galactosidase activity.
-
Visualizations
Caption: Signaling pathway of the Gp11 bacterial two-hybrid system.
Caption: A logical workflow for troubleshooting common B2H assay issues.
References
- 1. Bacterial two-hybrid systems evolved: innovations for protein-protein interaction research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 4. Maximize Protein Expression: Overcoming Challenges and Boosting Yields – LenioBio [leniobio.com]
- 5. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Gp11 Protein Aggregation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Gp11 protein aggregation during experimental procedures. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of Gp11 protein aggregation?
A1: Gp11 protein aggregation can be triggered by a variety of factors that destabilize the native protein structure, leading to the exposure of hydrophobic regions and subsequent self-association.[1] Key contributing factors include:
-
Environmental Stress: Changes in pH, temperature, and pressure can disrupt the delicate balance of forces that maintain the protein's native conformation.[1][2]
-
High Protein Concentration: Increased concentrations of Gp11 can promote intermolecular interactions, leading to the formation of aggregates.[3]
-
Mechanical Stress: Agitation, shear forces from stirring or pumping, and freeze-thaw cycles can cause partial unfolding and aggregation.[1]
-
Buffer Composition: The ionic strength, presence or absence of specific ions, and the type of buffer can all influence Gp11 stability.[4]
-
Presence of Interfaces: Exposure to air-liquid or liquid-solid interfaces can induce conformational changes and aggregation.[5]
-
Oxidation: Cysteine residues in Gp11 can form disulfide bonds under oxidizing conditions, leading to aggregation.[6]
-
Chemical Degradation: Modifications such as deamidation or oxidation can alter the protein's structure and increase its propensity to aggregate.[1]
Q2: How can I detect and quantify Gp11 protein aggregation?
A2: Several techniques can be used to detect and quantify Gp11 aggregation, ranging from simple visual inspection to sophisticated biophysical methods.[5][7]
-
Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the Gp11 solution.[3][7]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.[8]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of soluble aggregates and determining their size distribution.[9]
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from aggregates, allowing for quantification of the different species.[3]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.[8]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of protein species in solution.[5]
Troubleshooting Guide
Problem: My Gp11 protein solution becomes cloudy or precipitates during purification or storage.
This is a common indication of protein aggregation. The following troubleshooting steps can help identify the cause and find a solution.
Logical Flowchart for Troubleshooting Gp11 Aggregation
Caption: Troubleshooting workflow for addressing Gp11 protein aggregation.
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol uses a 96-well plate format to screen for buffer conditions that minimize Gp11 aggregation.
Materials:
-
Purified Gp11 protein stock solution
-
A selection of buffers with varying pH (e.g., citrate, phosphate, Tris, glycine)
-
Stock solutions of NaCl, KCl
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 340 nm
Method:
-
Prepare a matrix of buffer conditions in a 96-well plate. Vary the pH and salt concentration systematically. For example, pH values from 4.0 to 9.0 and NaCl concentrations from 0 mM to 500 mM.
-
Add a constant amount of Gp11 protein to each well to a final concentration known to be prone to aggregation.
-
Incubate the plate at a specific temperature (e.g., 37°C) or subject it to a stress condition (e.g., agitation).
-
Monitor the absorbance at 340 nm over time. An increase in absorbance indicates an increase in turbidity due to aggregation.[8]
-
The conditions that result in the lowest absorbance at the end of the time course are considered optimal for Gp11 stability.
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregates
This assay is used to detect the formation of amyloid-like fibrillar aggregates.
Materials:
-
Gp11 protein samples
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM glycine, pH 8.5)
-
96-well black flat-bottom plates
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Method:
-
Dilute the ThT stock solution in the assay buffer to a final working concentration (e.g., 20 µM).
-
Add your Gp11 protein samples to the wells of the 96-well plate.
-
Add the ThT working solution to each well.
-
Incubate the plate in the dark for 15-30 minutes at room temperature.
-
Measure the fluorescence intensity. A significant increase in fluorescence compared to a buffer-only control indicates the presence of fibrillar aggregates.[8]
Data Presentation
Table 1: Effect of Additives on Gp11 Aggregation
This table summarizes the effect of common additives on reducing Gp11 aggregation as measured by turbidity (A340) after a 24-hour incubation at 37°C.
| Additive | Concentration | Gp11 Aggregation (ΔA340) | % Reduction in Aggregation |
| None (Control) | - | 0.85 | 0% |
| L-Arginine | 0.5 M | 0.21 | 75% |
| Glycerol | 10% (v/v) | 0.34 | 60% |
| Sucrose | 0.5 M | 0.25 | 71% |
| DTT | 5 mM | 0.68 | 20% |
| Tween-20 | 0.01% (v/v) | 0.42 | 51% |
Note: These are example data and actual results may vary depending on the specific Gp11 construct and buffer conditions.
Table 2: Influence of pH and Ionic Strength on Gp11 Stability
This table shows the melting temperature (Tm) of Gp11 under different buffer conditions, as determined by Differential Scanning Fluorimetry (DSF). A higher Tm indicates greater thermal stability.
| Buffer pH | NaCl Concentration (mM) | Melting Temperature (Tm) in °C |
| 5.0 | 50 | 45.2 |
| 5.0 | 150 | 48.1 |
| 7.0 | 50 | 52.3 |
| 7.0 | 150 | 55.8 |
| 8.5 | 50 | 49.5 |
| 8.5 | 150 | 51.2 |
Note: These are example data. The optimal pH and salt concentration should be determined empirically for your specific Gp11 protein.
Signaling Pathways and Workflows
Gp11 Aggregation Pathway
The following diagram illustrates the general pathway of protein aggregation, which is applicable to Gp11.
Caption: General pathway of Gp11 protein aggregation from native monomer to insoluble fibrils.
Experimental Workflow for Gp11 Purification and Stability Analysis
This diagram outlines a typical workflow for expressing, purifying, and analyzing the stability of Gp11.
Caption: Standard workflow for Gp11 expression, purification, and stability assessment.
References
- 1. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 2. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
Technical Support Center: Refinement of Gp11 Purification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Gp11 purification protocols. The information is tailored to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is Gp11 and why is it a target for research?
A1: Gp11 is a small membrane protein originating from the bacteriophage ΦNM1, which infects Staphylococcus aureus. It has been identified as an inhibitor of bacterial cell division.[1][2] Gp11 disrupts the peptidoglycan (PG) biosynthesis pathway, which is essential for the integrity of the bacterial cell wall.[1][2] This mechanism of action makes Gp11 a compelling target for the development of new antibacterial therapies, particularly against antibiotic-resistant strains of S. aureus.
Q2: What are the common challenges in purifying Gp11?
A2: As a small membrane protein, Gp11 can present several purification challenges, including:
-
Low expression levels: Recombinant expression of small, potentially toxic proteins in hosts like E. coli can be low.
-
Solubility issues: Membrane proteins often misfold and form insoluble aggregates known as inclusion bodies when overexpressed.
-
Protein aggregation: Purified Gp11 may be prone to aggregation, especially at high concentrations or in suboptimal buffer conditions.[3][4]
-
Host cell protein contamination: Achieving high purity requires efficient removal of endogenous proteins from the expression host.
-
Endotoxin removal: For downstream applications in drug development, removal of pyrogenic endotoxins from Gram-negative expression hosts is critical.
Q3: Which purification methods are most suitable for Gp11?
A3: A multi-step chromatography approach is typically most effective for purifying Gp11 to high purity. A common strategy involves:
-
Affinity Chromatography (AC): This is often the initial capture step. If Gp11 is expressed with an affinity tag (e.g., a polyhistidine-tag), immobilized metal affinity chromatography (IMAC) can be used for efficient initial purification.[5]
-
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge and is an excellent second step to remove remaining host cell proteins.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is used as a final polishing step to separate Gp11 from any remaining contaminants and protein aggregates based on size.
Troubleshooting Guides
Low Protein Yield
| Problem | Possible Cause | Solution |
| Low expression of recombinant Gp11 | Codon usage of the Gp11 gene is not optimal for the E. coli expression host. | Synthesize a codon-optimized version of the Gp11 gene for expression in E. coli. |
| The Gp11 protein is toxic to the host cells, leading to poor growth and low expression. | Use a tightly regulated expression system (e.g., pBAD) to control protein expression. Lower the induction temperature (e.g., 18-25°C) and shorten the induction time.[6][7] | |
| Gp11 is found in the insoluble fraction (inclusion bodies) | High expression rate leads to protein misfolding and aggregation. | Lower the induction temperature and inducer concentration (e.g., IPTG) to slow down protein expression.[6][7] |
| Lack of appropriate chaperones in the bacterial host to assist in proper folding. | Co-express molecular chaperones to aid in the correct folding of Gp11. | |
| Loss of Gp11 during purification steps | Suboptimal buffer conditions (pH, salt concentration) leading to protein precipitation or poor binding to the chromatography resin. | Screen different buffer conditions to enhance protein stability and binding. Ensure the pH of the buffer is appropriate for the chosen IEX resin (e.g., for cation exchange, the pH should be below the pI of Gp11). |
| Inefficient elution from the affinity or ion-exchange column. | Optimize the elution conditions. For His-tagged proteins, a gradient of imidazole may be more effective than a step elution.[5] For IEX, a salt gradient can improve separation and yield. |
Protein Aggregation
| Problem | Possible Cause | Solution |
| Precipitation observed during purification or after concentration | High protein concentration. | Maintain a lower protein concentration throughout the purification process. If a high final concentration is necessary, screen for stabilizing additives.[4] |
| Suboptimal buffer conditions (pH, ionic strength). | Determine the optimal pH and salt concentration for Gp11 stability. Proteins are often least soluble at their isoelectric point (pI).[4] | |
| Presence of aggregates in the final product, as observed by SEC. | Introduce additives such as non-detergent sulfobetaines (NDSBs), low concentrations of non-ionic detergents (e.g., Tween 20), or glycerol to the buffers to improve solubility.[4] | |
| Freeze-thaw cycles leading to aggregation. | Aliquot the purified protein and store at -80°C. Include a cryoprotectant like glycerol (10-20%) in the final buffer.[4] |
Purity Issues
| Problem | Possible Cause | Solution |
| Contaminating proteins observed on SDS-PAGE after affinity chromatography | Non-specific binding of host cell proteins to the affinity resin. | Increase the stringency of the wash steps. For IMAC, include a low concentration of imidazole (e.g., 20-40 mM) in the wash buffer. |
| Co-purification of host proteins that interact with Gp11. | Add a high salt concentration (e.g., up to 500 mM NaCl) to the wash buffers to disrupt ionic interactions. | |
| Multiple bands on SDS-PAGE after all purification steps | Proteolytic degradation of Gp11. | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer and maintain low temperatures (4°C) throughout the purification process.[8] |
| The purification protocol lacks sufficient resolution. | Add an additional, orthogonal chromatography step. For example, if you are using AC and SEC, consider adding an IEX step in between. |
Quantitative Data Presentation
The following table presents representative data for a multi-step purification of His-tagged Gp11 from a 1-liter E. coli culture. These values are illustrative and may vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | Gp11 (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 1500 | 30 | 2 | 100 |
| IMAC Elution | 45 | 24 | 53.3 | 80 |
| Ion Exchange Elution | 25 | 20 | 80 | 66.7 |
| SEC Elution | 18 | 17.1 | 95 | 57 |
Experimental Protocols
Expression of His-tagged Gp11 in E. coli
-
Transform E. coli BL21(DE3) cells with a pET vector containing the codon-optimized gene for N-terminally His-tagged Gp11.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate the culture at 18°C for 16-18 hours with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[9]
Cell Lysis and Clarification
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[9]
-
Filter the supernatant through a 0.45 µm filter.
Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA affinity column with Binding Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged Gp11 with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).[5]
-
Collect fractions and analyze by SDS-PAGE.
Ion Exchange Chromatography (IEX)
-
Pool the fractions from IMAC containing Gp11 and dialyze against IEX Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.5) to remove imidazole and reduce salt concentration.
-
Equilibrate an anion exchange column (e.g., Q-sepharose) with IEX Binding Buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with IEX Binding Buffer.
-
Elute Gp11 with a linear gradient of NaCl (0-1 M) in the IEX Binding Buffer.
-
Collect fractions and analyze by SDS-PAGE.
Size-Exclusion Chromatography (SEC)
-
Concentrate the pooled, purified fractions from IEX.
-
Equilibrate a size-exclusion column (e.g., Superdex 75) with SEC Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer.
-
Collect fractions corresponding to the monomeric Gp11 peak and analyze for purity by SDS-PAGE.
Mandatory Visualizations
Caption: Gp11 inhibits S. aureus cell wall synthesis and division.
Caption: Multi-step chromatographic purification of Gp11.
References
- 1. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis [agris.fao.org]
- 2. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Stabilizing Gp11 for Structural Studies
Welcome to the Gp11 Structural Biology Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stabilization of Gp11 proteins for structural analysis.
Frequently Asked Questions (FAQs)
Q1: What is Gp11, and why is its stabilization for structural studies challenging?
A1: "Gp11" can refer to several different viral proteins, each with unique structural characteristics and stability challenges. The two most commonly studied are:
-
Bacteriophage T4 Gp11: A soluble, oligomeric protein that forms a homotrimer. It is a component of the phage baseplate and is crucial for the attachment of the short tail fibers. The primary challenge in working with T4 Gp11 is maintaining its trimeric state and preventing aggregation, especially at the high concentrations required for structural studies.
-
Staphylococcus aureus phage Gp11: A small, integral membrane protein with two predicted transmembrane helices. It plays a role in blocking host cell division. The main difficulty with this Gp11 is its hydrophobic nature, requiring extraction from the cell membrane and stabilization in a membrane-mimicking environment to prevent aggregation and denaturation.
Q2: I'm working with an oligomeric Gp11 (like T4 Gp11), and it keeps aggregating. What can I do?
A2: Aggregation of oligomeric proteins is a common issue. Here are several strategies you can employ:
-
Optimize Buffer Conditions:
-
pH: Proteins are least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the pI of your Gp11 construct.
-
Ionic Strength: Vary the salt concentration (e.g., NaCl or KCl from 50 mM to 500 mM). Salt can help to screen surface charges and prevent non-specific interactions that lead to aggregation.
-
-
Use Stabilizing Additives: A variety of small molecules can help to stabilize proteins. See the table below for common additives and their starting concentrations.
-
Maintain Low Protein Concentration: During purification, keep the protein concentration as low as feasible. For final concentration steps before structural studies, consider the use of additives.
-
Work at an Optimal Temperature: While purifications are often performed at 4°C, some proteins are more stable at room temperature. Store purified protein at -80°C with a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.
Q3: My Gp11 is a membrane protein (like from S. aureus phage), and I'm struggling to purify it in a stable form. What are my options?
A3: Stabilizing membrane proteins requires replacing the native lipid bilayer with a membrane-mimicking environment. The main approaches are:
-
Detergents: These amphipathic molecules form micelles around the hydrophobic transmembrane regions of the protein. The choice of detergent is critical and must be empirically determined.
-
Amphipols: These are amphipathic polymers that wrap around the transmembrane domain of the protein, offering high stability.
-
Nanodiscs: These are small patches of lipid bilayer encircled by a "belt" of scaffold proteins or synthetic polymers. They provide a more native-like environment compared to detergents.
Q4: How do I choose the right detergent for my membrane Gp11?
A4: Detergent selection is a trial-and-error process. A good starting point is to screen a variety of detergents with different head groups (non-ionic, zwitterionic) and tail lengths. A common workflow involves:
-
Solubilizing the membrane protein with a panel of detergents.
-
Assessing the stability of the solubilized protein using techniques like thermal shift assays or size-exclusion chromatography.
The table below provides a starting point for detergent screening.
Troubleshooting Guides
Troubleshooting Aggregation of Oligomeric Gp11
| Issue | Possible Cause | Recommended Solution |
| Protein precipitates during purification. | Buffer pH is close to the pI. | Adjust buffer pH to be at least 1 unit away from the pI. |
| Incorrect ionic strength. | Screen a range of salt concentrations (e.g., 50-500 mM NaCl). | |
| Protein aggregates after concentration. | High protein concentration leads to non-specific interactions. | Add stabilizing excipients before concentration (see table below). Concentrate in smaller volume increments. |
| Sample is not monodisperse on Size-Exclusion Chromatography (SEC). | Presence of soluble aggregates or dissociation of the oligomer. | Screen different buffer additives. Consider chemical cross-linking to stabilize the oligomer. |
Troubleshooting Instability of Membrane Gp11
| Issue | Possible Cause | Recommended Solution |
| Low solubilization efficiency. | Detergent is not effective at extracting the protein from the membrane. | Try a different class of detergent or a detergent with a different tail length. Optimize solubilization time and temperature. |
| Protein is unstable and aggregates after purification. | Detergent is too harsh and is denaturing the protein. | Switch to a milder detergent (e.g., from a zwitterionic to a non-ionic one). Screen a panel of detergents. |
| Loss of essential lipids. | Add back specific lipids or cholesterol analogs (like CHS) to the detergent solution. | |
| Protein is conformationally heterogeneous. | The detergent micelle does not adequately mimic the native membrane. | Reconstitute the protein into nanodiscs or use amphipols for a more stable and native-like environment. |
Quantitative Data
Table 1: Common Stabilizing Additives for Oligomeric Proteins
| Additive | Starting Concentration | Mechanism of Action |
| L-Arginine / L-Glutamic Acid | 50-100 mM | Suppresses aggregation by binding to hydrophobic patches. |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the native state. |
| Sucrose | 250-500 mM | Preferential exclusion, stabilizes compact folded states. |
| TCEP (Tris(2-carboxyethyl)phosphine) | 0.1-0.5 mM | A stable reducing agent to prevent disulfide-mediated aggregation. |
| Non-detergent sulfobetaines (NDSBs) | 0.1-1 M | Can improve solubility and prevent aggregation. |
Table 2: Starting Panel for Detergent Screening of Membrane Gp11
| Detergent | Class | CMC (mM) | Aggregation Number | Key Characteristics |
| DDM (n-dodecyl-β-D-maltopyranoside) | Non-ionic | 0.17 | ~100 | Mild, commonly used for initial solubilization and structural studies. |
| LDAO (Lauryldimethylamine-N-oxide) | Zwitterionic | 1-2 | ~100 | Can be more effective for solubilization but may be harsher. |
| OG (n-Octyl-β-D-glucopyranoside) | Non-ionic | 20-25 | ~27 | High CMC, easily removed by dialysis. Can be harsh. |
| LMNG (Lauryl Maltose Neopentyl Glycol) | Non-ionic | 0.01 | ~100 | Novel detergent, known for stabilizing GPCRs and other challenging membrane proteins. |
| CHS (Cholesteryl Hemisuccinate) | Additive | - | - | Cholesterol analog, often used with other detergents to stabilize membrane proteins. |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Buffer Optimization
This protocol is used to rapidly screen for optimal buffer conditions that enhance the thermal stability of a protein.
-
Prepare a 96-well plate with a range of buffer conditions to be tested (e.g., different pH, salts, and additives).
-
Prepare a master mix containing your purified Gp11 protein and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Dispense the master mix into the wells of the 96-well plate containing the different buffer conditions.
-
Seal the plate and place it in a real-time PCR machine.
-
Run a melt curve experiment , gradually increasing the temperature and measuring the fluorescence at each step.
-
Analyze the data to determine the melting temperature (Tm) of the protein in each condition. A higher Tm indicates greater stability.
Protocol 2: Reconstitution of a Membrane Gp11 into Nanodiscs
This protocol describes the general workflow for incorporating a detergent-solubilized membrane protein into MSP (Membrane Scaffold Protein) nanodiscs.
-
Express and purify the Membrane Scaffold Protein (e.g., MSP1D1).
-
Solubilize lipids (e.g., DMPC or a lipid mixture) with a detergent (e.g., cholate).
-
Mix the detergent-solubilized membrane Gp11 , the solubilized lipids, and the purified MSP at a specific molar ratio.
-
Remove the detergent slowly through dialysis or by adding adsorbent beads (e.g., Bio-Beads). This triggers the self-assembly of the nanodiscs.
-
Purify the assembled nanodiscs containing your Gp11 using size-exclusion chromatography (SEC).
-
Assess the quality of the nanodiscs by native PAGE and negative-stain electron microscopy.
Visualizations
Caption: Workflow for stabilizing an oligomeric Gp11.
Caption: Stabilization options for a membrane Gp11.
Caption: Troubleshooting decision tree for Gp11 instability.
Technical Support Center: Improving Signal in G-Protein Interaction Assays
Welcome to the technical support center for G-protein interaction assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and achieve robust, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal in G-protein interaction assays?
Low signal in G-protein interaction assays can stem from several factors, including inefficient protein expression, improper protein folding, suboptimal antibody performance in immunoprecipitation, or issues with the detection method itself. For instance, in co-immunoprecipitation (Co-IP), a low-quality antibody that doesn't efficiently bind the target protein is a common culprit.[1][2] Additionally, the interaction between your proteins of interest might be weak or transient, making it difficult to capture.[3]
Q2: How can I reduce high background noise in my FRET or BRET experiments?
High background in Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) assays can obscure true signals. This can be caused by spectral overlap between the donor and acceptor fluorophores or non-specific interactions.[4] To mitigate this, ensure you are using appropriate filters to separate the donor and acceptor emission spectra.[4] Optimizing the ratio of donor to acceptor plasmids during transfection can also minimize background from excess donor or acceptor molecules.
Q3: What is the difference between Co-Immunoprecipitation (Co-IP) and a Pull-Down assay?
Both Co-IP and pull-down assays are used to study protein-protein interactions. The primary difference lies in how the "bait" protein is captured. In a Co-IP, an antibody is used to bind to the endogenous or tagged bait protein, thereby "pulling down" its interaction partners from a cell lysate.[5][6] In a pull-down assay, a purified and tagged "bait" protein is immobilized on an affinity resin and then incubated with a cell lysate containing the "prey" protein(s).[5][7]
Q4: How do I choose the right lysis buffer for my interaction assay?
The choice of lysis buffer is critical as it must effectively solubilize your proteins of interest without disrupting their interaction. The stringency of the buffer, determined by the type and concentration of detergents and salts, should be optimized for each specific interaction.[1] For weakly interacting proteins, a milder detergent like NP-40 or Triton X-100 is often preferred over a harsh detergent like SDS.
Q5: What are appropriate controls for a Co-IP experiment?
Proper controls are essential for interpreting Co-IP results. An isotype control antibody of the same immunoglobulin class as your specific antibody should be used to ensure that the observed interaction is not due to non-specific binding to the antibody.[1] Additionally, performing the Co-IP with a lysate from cells that do not express the target protein can serve as a negative control.
Troubleshooting Guides
Problem: Low or No Signal
Q: I'm not detecting my protein of interest after a pull-down assay. What should I do?
First, verify the expression of your bait and prey proteins in the cell lysates via Western blot. If expression is low, you may need to optimize your transfection or cell culture conditions.[2][8] Also, ensure that your tagged bait protein is properly immobilized on the affinity resin. You can check this by running a sample of the beads on an SDS-PAGE gel and performing a Western blot for the tag.
Problem: High Background
Q: My Western blots after a Co-IP show many non-specific bands. How can I improve the specificity?
High background in a Co-IP is often due to non-specific binding of proteins to the antibody or the beads.[1] To address this, you can try the following:
-
Pre-clearing the lysate: Incubate your cell lysate with beads alone before adding the specific antibody. This will help remove proteins that non-specifically bind to the beads.
-
Increase the stringency of your washes: Use a wash buffer with a higher salt concentration or a small amount of detergent to disrupt weak, non-specific interactions.[6]
-
Optimize antibody concentration: Using too much antibody can lead to increased non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.[1]
Data Presentation
Table 1: Comparison of Common G-Protein Interaction Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a protein of interest, pulling it down from a lysate along with its binding partners.[5][6] | Can detect endogenous protein interactions. | Can be prone to high background; interactions may be indirect. |
| Pull-Down Assay | A purified, tagged "bait" protein immobilized on a resin captures "prey" proteins from a lysate.[5][7] | Good for confirming direct interactions; generally lower background than Co-IP. | Requires purified bait protein; may not reflect in vivo conditions. |
| FRET/BRET | Measures energy transfer between two fluorescently or luminescently tagged proteins when they are in close proximity.[9][10] | Allows for real-time analysis of interactions in living cells.[11] | Requires tagging of proteins, which can sometimes affect their function; distance-dependent. |
Table 2: Strategies for Signal Optimization
| Strategy | Effect on Signal | Application | Key Considerations |
| Optimize Lysis Buffer | Improves protein solubility and preserves interactions. | All interaction assays. | Balance between protein solubilization and maintaining protein-protein interactions.[1] |
| Antibody Titration | Reduces non-specific binding and background. | Co-IP. | Use the lowest concentration of antibody that gives a robust signal.[1] |
| Increase Wash Stringency | Reduces non-specific binding. | Co-IP, Pull-Down. | May disrupt weak but specific interactions.[6] |
| Pre-clear Lysate | Reduces background from proteins binding to beads. | Co-IP. | Essential for clean results, especially with abundant proteins. |
| Use Tagged Proteins | Can improve pull-down efficiency and specificity. | Pull-Down, FRET, BRET. | Ensure the tag does not interfere with protein function or interaction. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Wash cells with ice-cold PBS and then lyse with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.[12]
-
-
Pre-clearing:
-
Add protein A/G beads to the cell lysate and incubate with gentle rotation at 4°C for 1 hour.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your protein of interest to the pre-cleared lysate and incubate with gentle rotation at 4°C for 2-4 hours or overnight.
-
Add fresh protein A/G beads and incubate for another 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration).
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting.[6]
-
Pull-Down Assay Protocol
-
Bait Protein Immobilization:
-
Incubate your purified, tagged bait protein with the appropriate affinity resin (e.g., glutathione resin for GST-tagged proteins) at 4°C for 1-2 hours.
-
Wash the resin to remove any unbound bait protein.
-
-
Protein Interaction:
-
Prepare a cell lysate as described in the Co-IP protocol.
-
Incubate the immobilized bait protein with the cell lysate at 4°C for 2-4 hours with gentle rotation.
-
-
Washing:
-
Pellet the resin and wash 3-5 times with wash buffer to remove non-specifically bound proteins.[5]
-
-
Elution and Analysis:
-
Elute the protein complexes from the resin. The elution method will depend on the affinity tag used (e.g., with excess glutathione for GST tags).
-
Analyze the eluted proteins by Western blotting.
-
Förster Resonance Energy Transfer (FRET) Protocol
-
Plasmid Construction:
-
Create expression plasmids for your two proteins of interest, one fused to a donor fluorophore (e.g., CFP) and the other to an acceptor fluorophore (e.g., YFP).
-
-
Cell Transfection:
-
Transfect mammalian cells with the expression plasmids. The ratio of donor to acceptor plasmid should be optimized to achieve appropriate expression levels.
-
-
Cell Culture and Imaging:
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.
-
-
FRET Measurement:
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
An increase in acceptor emission upon donor excitation is indicative of FRET and thus a close proximity between the two proteins.[4]
-
-
Data Analysis:
-
Calculate the FRET efficiency to quantify the extent of the protein-protein interaction.
-
Visualizations
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. med.emory.edu [med.emory.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. Methods used to study the oligomeric structure of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. berthold.cn [berthold.cn]
- 11. m.youtube.com [m.youtube.com]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Gp11 (Interleukin-11) Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gp11 (Interleukin-11, IL-11) expression. Our goal is to help you mitigate off-target effects and ensure the specificity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gp11 (IL-11) and what is its primary signaling pathway?
A1: Gp11, or Interleukin-11 (IL-11), is a multifunctional cytokine belonging to the IL-6 family. It plays a crucial role in various biological processes, including hematopoiesis (synthesis and maturation of blood cells) and the regulation of tissue inflammation and fibrosis.[1] IL-11 signals through a receptor complex involving the IL-11 receptor alpha (IL-11Rα) and the common signal-transducing receptor subunit gp130.[1] Upon binding of IL-11 to its receptor, a signaling cascade is initiated, primarily through the JAK-STAT, Ras-MAPK, and PI3K-AKT pathways.[1]
Q2: What are the potential "off-target" effects of overexpressing Gp11 (IL-11)?
A2: Overexpression of IL-11 can lead to unintended biological consequences due to the pleiotropic nature of its signaling. Potential off-target effects may include:
-
Activation of unintended signaling pathways: Excessive IL-11 can lead to the hyper-activation of downstream pathways like JAK-STAT and MAPK in a manner that does not reflect normal physiological conditions.[1]
-
Cellular stress and toxicity: High levels of a signaling protein can induce stress on the endoplasmic reticulum and other cellular machinery, potentially leading to apoptosis or other toxic effects.
-
Unintended gene activation: The transcription factors activated by IL-11 signaling, such as STAT3, can influence the expression of a wide range of genes, some of which may be unrelated to the intended experimental outcome.[1]
-
Altered cell phenotype: Prolonged or excessive IL-11 signaling can lead to changes in cell behavior, such as proliferation, differentiation, or migration, that are not the focus of the study.
Q3: How can I minimize off-target effects when expressing Gp11 (IL-11)?
A3: Several strategies can be employed to reduce off-target effects:
-
Dose-Response Studies: Determine the lowest effective concentration of IL-11 or the lowest expression level from a vector that still elicits the desired biological response.
-
Use of Inducible Promoters: Employ expression vectors with inducible promoters (e.g., Tet-On/Tet-Off) to have precise temporal control over Gp11 expression.
-
Cell Line Selection: Use cell lines that have been validated to respond to IL-11 in a manner consistent with published literature.
-
Targeted Delivery: For in vivo studies, consider targeted delivery methods to restrict Gp11 expression to the cells or tissues of interest.
-
Inhibition of Off-Target Pathways: If a specific off-target pathway is identified, consider using small molecule inhibitors to block that pathway, though this adds another layer of experimental complexity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death or toxicity after inducing Gp11 expression. | Gp11 overexpression is causing cellular stress. | 1. Perform a dose-response curve to find the optimal, non-toxic expression level. 2. Reduce the concentration of the inducer agent (if using an inducible system). 3. Switch to a weaker promoter in your expression vector. |
| Inconsistent or unexpected changes in gene expression profiles. | Activation of unintended downstream signaling pathways by Gp11. | 1. Validate the activation of the intended signaling pathway (e.g., phosphorylation of STAT3) via Western blot. 2. Use pathway-specific inhibitors to confirm that the observed effects are mediated by the intended pathway. 3. Perform RNA-seq at different time points after induction to distinguish direct from indirect gene expression changes. |
| Observed phenotype does not match published data for Gp11. | 1. The cell line used is not responsive to IL-11 in the expected manner. 2. Off-target effects are masking the expected phenotype. | 1. Confirm the expression of IL-11Rα and gp130 in your cell line. 2. Test a different, well-characterized cell line. 3. Titrate down the level of Gp11 expression to minimize off-target signaling. |
| Difficulty distinguishing on-target from off-target effects. | The experimental design lacks appropriate controls. | 1. Include a negative control (e.g., empty vector or a non-functional mutant of Gp11). 2. Use a positive control where the effects of IL-11 are well-established. 3. Employ rescue experiments, for example, by using an inhibitor of the Gp11 receptor. |
Signaling Pathways and Experimental Workflows
Gp11 (IL-11) Signaling Pathway
Caption: Simplified Gp11 (IL-11) signaling cascade.
Experimental Workflow for Mitigating Off-Target Effects
Caption: Workflow for minimizing and validating off-target effects.
Key Experimental Protocols
Protocol 1: Dose-Response Study for Inducible Gp11 Expression
-
Cell Seeding: Plate your chosen cell line in a 24-well plate at a density that will be approximately 70-80% confluent at the time of analysis.
-
Transfection/Transduction: Introduce your inducible Gp11 expression vector and a control vector into the cells.
-
Induction: After 24 hours, replace the medium with fresh medium containing a serial dilution of the inducing agent (e.g., doxycycline for Tet-On systems). Include a no-inducer control.
-
Example Dilution Series: 0, 1, 5, 10, 25, 50, 100, 500 ng/mL.
-
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Analysis:
-
Assess cell viability and cytotoxicity using an MTT or similar assay.
-
Lyse a parallel set of cells and perform a Western blot to detect the level of Gp11 expression and the phosphorylation of a key downstream target like STAT3.
-
-
Determination of Optimal Dose: Identify the lowest concentration of the inducer that gives a robust on-target signal (p-STAT3) without significant cytotoxicity.
Protocol 2: Western Blot for On-Target Pathway Activation
-
Sample Preparation: After treating cells with the optimal dose of Gp11 inducer (determined in Protocol 1), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
References
Validation & Comparative
Unveiling the Gp11-MurG Interaction: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the interaction between the bacteriophage protein Gp11 and its host target, MurG, an essential enzyme in bacterial peptidoglycan synthesis. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates the Gp11-MurG interaction against alternative MurG inhibitors, supported by available experimental data.
Executive Summary
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial strategies. One promising avenue is the study of bacteriophage-derived proteins that can disrupt essential bacterial processes. The phage protein Gp11 has been identified as a potent inhibitor of Staphylococcus aureus cell division through its direct interaction with MurG, a key enzyme in the peptidoglycan biosynthesis pathway. This guide delves into the experimental evidence confirming this interaction and compares Gp11 with other known MurG inhibitors, providing a valuable resource for the development of new antibacterial agents.
Comparison of MurG Interacting Molecules
While direct quantitative binding affinity or inhibition data for the Gp11-MurG interaction is not yet publicly available, the qualitative evidence strongly supports a significant and biologically relevant interaction. In contrast, several small molecule inhibitors of MurG have been characterized with specific inhibitory concentrations.
| Interacting Molecule | Type | Organism | Method of Interaction Confirmation | Quantitative Data (IC50) | Reference |
| Gp11 | Phage Protein | Staphylococcus aureus | Bacterial Two-Hybrid, CRISPRi Hypersensitivity Assay | Not Available | [1] |
| Murgocil | Small Molecule | Staphylococcus aureus | In vitro enzyme inhibition assay | ~2 µM | [2] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental Confirmation of the Gp11-MurG Interaction
The interaction between Gp11 and MurG in Staphylococcus aureus has been robustly demonstrated through a combination of genetic and molecular biology techniques. These methods provide strong evidence for a direct physical interaction that leads to the inhibition of MurG function and subsequent disruption of bacterial cell wall synthesis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular interaction between Gp11 and MurG, and the experimental workflow used to confirm this interaction.
Caption: Gp11 inhibits the MurG-catalyzed step of Lipid II synthesis.
Caption: Key experimental workflows to validate the Gp11-MurG interaction.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to validate the Gp11-MurG interaction.
Bacterial Two-Hybrid (B2H) Assay
This assay is used to detect protein-protein interactions in vivo in a bacterial host.
Principle: The proteins of interest ("bait" and "prey") are fused to two separate domains of a bacterial adenylate cyclase (CyaA) from Bordetella pertussis, the T25 and T18 fragments. If the bait and prey proteins interact, the T25 and T18 fragments are brought into close proximity, reconstituting adenylate cyclase activity. This leads to the production of cyclic AMP (cAMP), which in turn activates a reporter gene system (e.g., the lac or mal operons), resulting in a measurable phenotype (e.g., color change on indicator plates).
Protocol:
-
Plasmid Construction:
-
The coding sequence of Gp11 is cloned into a B2H vector (e.g., pKT25) to create a fusion with the T25 fragment of CyaA.
-
The coding sequence of MurG is cloned into a compatible B2H vector (e.g., pUT18) to create a fusion with the T18 fragment of CyaA.
-
Control plasmids are also prepared, including empty vectors and vectors with known interacting and non-interacting protein pairs.
-
-
Bacterial Transformation:
-
An E. coli strain deficient in adenylate cyclase (e.g., BTH101) is co-transformed with the Gp11-T25 and MurG-T18 plasmids.
-
Control transformations are performed with the appropriate plasmid combinations.
-
-
Phenotypic Screening:
-
Co-transformants are plated on selective agar plates containing a chromogenic substrate for the reporter enzyme (e.g., X-Gal for β-galactosidase) and an inducer (e.g., IPTG).
-
Plates are incubated at 30°C for 24-48 hours.
-
A positive interaction is indicated by the development of colored colonies (e.g., blue for a lacZ reporter), signifying the reconstitution of adenylate cyclase activity.
-
-
Quantitative Analysis (Optional):
-
Liquid cultures of co-transformants are grown to mid-log phase.
-
β-galactosidase activity is quantified using a colorimetric assay (e.g., using ONPG as a substrate) to measure the strength of the interaction.
-
CRISPRi Hypersensitivity Assay
This technique is used to validate the biological relevance of a protein-protein interaction by assessing whether the knockdown of the target gene sensitizes the bacteria to the action of the interacting protein.
Principle: A catalytically inactive Cas9 (dCas9) is guided by a single guide RNA (sgRNA) to the promoter or coding region of the target gene (murG in this case). The binding of the dCas9-sgRNA complex sterically hinders transcription, leading to a "knockdown" of the target gene's expression. If Gp11's inhibitory effect is mediated through MurG, then reducing the amount of MurG through CRISPRi should make the cells hypersensitive to the presence of Gp11.
Protocol:
-
Strain Construction:
-
A Staphylococcus aureus strain is engineered to express dCas9 under the control of an inducible promoter (e.g., anhydrotetracycline-inducible).
-
A plasmid expressing an sgRNA specifically targeting the murG gene is constructed. A non-targeting sgRNA is used as a control.
-
A separate compatible plasmid for the expression of Gp11 is also constructed.
-
-
Bacterial Transformation and Growth:
-
The dCas9-expressing S. aureus strain is transformed with the sgRNA plasmid (either targeting murG or the non-targeting control) and the Gp11 expression plasmid (or an empty vector control).
-
Cultures are grown under appropriate antibiotic selection.
-
-
Induction and Growth Monitoring:
-
Overnight cultures are diluted into fresh media.
-
Expression of dCas9 is induced to initiate knockdown of murG.
-
Expression of Gp11 is simultaneously induced.
-
Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600).
-
-
Data Analysis:
-
The growth curves of the different strains are compared.
-
A significant reduction in the growth of the strain expressing both Gp11 and the murG-targeting sgRNA, compared to the control strains, indicates that the knockdown of murG sensitizes the cells to Gp11, thus confirming that Gp11's function is linked to MurG.
-
Conclusion
The interaction between the phage protein Gp11 and the essential bacterial enzyme MurG represents a promising target for the development of novel antibacterial therapies. The experimental evidence, primarily from bacterial two-hybrid and CRISPRi hypersensitivity assays, strongly validates this interaction and its inhibitory effect on peptidoglycan biosynthesis in Staphylococcus aureus. While direct quantitative comparisons of binding affinity with small molecule inhibitors are not yet possible, the potent biological effect of Gp11 highlights its potential as a lead for therapeutic development. Further research to quantify the Gp11-MurG interaction and to explore its mechanism of inhibition in greater detail is warranted.
References
Validating the inhibitory effect of Gp11 on lipid II production
Comparative Analysis of Gp11 from Diverse Phage Isolates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricacies of bacteriophage biology is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of the Gp11 protein and its homologs from different phage isolates, focusing on their role in the phage life cycle and their potential as targets for antimicrobial strategies.
The Gp11 protein, a key component of the phage tail's baseplate, plays a critical role in host recognition and the initiation of infection. While its presence is conserved across many tailed phages, its specific function and interactions can vary significantly between different phage isolates, reflecting the co-evolutionary arms race between phages and their bacterial hosts. This guide delves into the known functions of Gp11 in a well-characterized Staphylococcus aureus phage and draws comparisons with its homologs in Lactobacillus and Pseudomonas phages through bioinformatic analysis.
Functional Insights from Staphylococcus aureus Phage ΦNM1
Recent studies on the Staphylococcus aureus phage ΦNM1 have provided significant insights into the multifaceted role of its Gp11 protein.[1][2] This small membrane protein is expressed during the early stages of infection and has been shown to be a potent inhibitor of host cell division.[1][2] The primary mechanism of this inhibition is the disruption of peptidoglycan (PG) biosynthesis, a crucial process for maintaining the bacterial cell wall integrity.[1][2]
Gp11 from phage ΦNM1 achieves this by directly interacting with two essential host proteins:
-
MurG: This enzyme is a glycosyltransferase responsible for the final intracellular step of lipid II synthesis, a key precursor for peptidoglycan assembly. Gp11's interaction with MurG inhibits the production of lipid II, thereby halting the supply of building blocks for the cell wall.[2]
-
DivIC: As a component of the divisome, DivIC is essential for the proper formation of the septum during cell division. Gp11's interaction with DivIC disrupts the recruitment of other critical division proteins, leading to defects in cell septation.[2]
The dual-targeting strategy employed by the ΦNM1 Gp11 highlights a sophisticated evolutionary adaptation to efficiently take over the host's cellular machinery. By simultaneously targeting both cell wall synthesis and cell division, the phage ensures a rapid and effective cessation of host proliferation, redirecting cellular resources towards phage replication.[1][2] Deletion of the gp11 gene in phage ΦNM1 results in a reduced ability to lyse the host and smaller plaque formation, underscoring the importance of this protein for a successful infection cycle.[1]
Comparative Genomic and Structural Analysis of Gp11 Homologs
While detailed functional data for Gp11 homologs in Lactobacillus and Pseudomonas phages are not as readily available, a comparative analysis based on sequence and predicted structure can offer valuable insights into their potential roles.
| Feature | Staphylococcus aureus Phage ΦNM1 Gp11 | Lactobacillus Phage (Predicted Homolog) | Pseudomonas Phage (Predicted Homolog) |
| Host | Staphylococcus aureus | Lactobacillus species | Pseudomonas species |
| Predicted Localization | Inner membrane | Inner membrane | Inner membrane |
| Predicted Function | Inhibition of peptidoglycan synthesis, Inhibition of cell division | Putative role in baseplate assembly and host interaction | Putative role in baseplate assembly and host interaction |
| Key Interacting Partners (Known/Predicted) | MurG, DivIC | Unknown | Unknown |
| Sequence Homology to ΦNM1 Gp11 | 100% | Low to moderate | Low |
Note: Data for Lactobacillus and Pseudomonas phage Gp11 homologs are based on bioinformatic predictions and require experimental validation.
Sequence alignments of Gp11 from S. aureus phage ΦNM1 with putative homologs from various Lactobacillus and Pseudomonas phages reveal conserved domains, particularly in regions predicted to be transmembrane helices. This suggests a conserved function in anchoring to the bacterial cell membrane. However, significant divergence is observed in the extracellular and cytoplasmic domains, which are likely involved in protein-protein interactions. This variation is expected, given the differences in the cell wall composition and cellular machinery of their respective bacterial hosts.
For instance, the distal tail proteins of Lactobacillus phage J-1, which are involved in host recognition, contain carbohydrate-binding modules that are not found in the S. aureus phage Gp11.[3] This suggests that while the general location and structural role of Gp11 homologs as part of the baseplate might be conserved, their specific interaction partners and mechanisms of action are likely adapted to the unique surface structures of their hosts.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize Gp11 and its homologs.
Bacterial Two-Hybrid (B2H) Assay for Protein-Protein Interaction Analysis
The bacterial two-hybrid system is a powerful in vivo method to detect and quantify protein-protein interactions. The adenylate cyclase-based B2H system is particularly well-suited for studying interactions involving bacterial proteins.[4][5][6]
Principle: This system relies on the reconstitution of a functional adenylate cyclase (CyaA) from two separate fragments, T18 and T25. The two proteins of interest are fused to these fragments. If the proteins interact, T18 and T25 are brought into close proximity, leading to the synthesis of cyclic AMP (cAMP). The cAMP then activates the expression of a reporter gene, such as lacZ, which can be quantified.[4][5]
Detailed Protocol:
-
Plasmid Construction:
-
Clone the coding sequences of the two proteins of interest into the appropriate B2H vectors, creating fusions with the T18 and T25 fragments of adenylate cyclase.
-
Include appropriate control plasmids (e.g., empty vectors, vectors with known interacting proteins).
-
-
Transformation:
-
Co-transform the pair of plasmids (one T18 fusion and one T25 fusion) into a reporter E. coli strain that is deficient in adenylate cyclase (cyaA).
-
-
Phenotypic Screening:
-
Plate the transformed cells on selective agar plates containing X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).
-
Incubate at 30°C for 24-48 hours. A blue colony color indicates a positive interaction.
-
-
Quantitative β-Galactosidase Assay (Miller Assay):
-
Inoculate single colonies from the screening plates into liquid media and grow overnight.
-
Measure the optical density (OD600) of the cultures.
-
Lyse the cells using toluene or chloroform and sodium dodecyl sulfate (SDS).
-
Add o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.
-
Measure the absorbance at 420 nm over time.
-
Calculate Miller units to quantify the strength of the interaction.[4]
-
In Vitro Peptidoglycan Synthesis Inhibition Assay
This assay directly measures the ability of a protein to interfere with the synthesis of peptidoglycan using bacterial cell membrane preparations.[7][8][9]
Principle: Bacterial membrane fractions containing the necessary enzymes for peptidoglycan synthesis are incubated with radiolabeled precursors. The incorporation of the radiolabel into newly synthesized peptidoglycan is measured. A decrease in radioactivity in the presence of the test protein indicates inhibition.
Detailed Protocol:
-
Preparation of Bacterial Membranes:
-
Grow the target bacterial strain to mid-log phase.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Lyse the cells using a French press or sonication.
-
Isolate the membrane fraction by ultracentrifugation.
-
-
In Vitro Synthesis Reaction:
-
Set up reaction mixtures containing the isolated membranes, a buffer with essential cofactors (e.g., MgCl2, ATP), and the radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylglucosamine-[14C]).
-
Add the purified Gp11 or homolog protein at various concentrations. Include a negative control without the protein.
-
Incubate the reactions at 37°C for a defined period.
-
-
Quantification of Peptidoglycan Synthesis:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to capture the precipitated peptidoglycan.
-
Wash the filter extensively to remove unincorporated radiolabeled precursors.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition compared to the negative control.
-
Purification of Phage Structural Proteins
Obtaining pure preparations of Gp11 and its homologs is essential for biochemical and structural studies.[10][11]
Principle: The target protein is overexpressed in a suitable expression system (e.g., E. coli) with an affinity tag (e.g., His-tag, Strep-tag). The tagged protein is then purified from the cell lysate using affinity chromatography.
Detailed Protocol:
-
Cloning and Expression:
-
Clone the gene encoding the Gp11 homolog into an expression vector with a suitable affinity tag.
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with a binding buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with a wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a competing agent (e.g., imidazole for His-tagged proteins).
-
-
Further Purification (Optional):
-
If necessary, perform additional purification steps such as ion-exchange chromatography or size-exclusion chromatography to achieve higher purity.
-
-
Protein Characterization:
-
Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
-
Confirm the identity of the protein by Western blotting or mass spectrometry.
-
Visualizations of Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Gp11 from S. aureus phage ΦNM1.
Caption: Experimental workflow for the Bacterial Two-Hybrid (B2H) assay.
Caption: Workflow for the in vitro peptidoglycan synthesis inhibition assay.
Conclusion
The Gp11 protein and its homologs represent a fascinating example of the diverse strategies employed by bacteriophages to ensure their propagation. The detailed functional characterization of Gp11 from S. aureus phage ΦNM1 as a dual inhibitor of peptidoglycan synthesis and cell division provides a valuable model for understanding phage-host interactions. While further experimental validation is required, comparative genomic analysis suggests that Gp11 homologs in other phage isolates, such as those infecting Lactobacillus and Pseudomonas, are likely to have evolved distinct mechanisms of host manipulation tailored to their specific bacterial targets. The experimental protocols provided in this guide offer a roadmap for researchers to further investigate the function of these and other phage proteins, paving the way for the development of novel phage-based therapeutics and antimicrobial agents.
References
- 1. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolved distal tail carbohydrate binding modules of Lactobacillus phage J-1: a novel type of anti-receptor widespread among lactic acid bacteria phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. <i>In vitro</i> Reconstitution of Peptidoglycan Assembly from the Gram-Positive Pathogen <i>Streptococcus pneumoniae</i> [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. M Sc. Biotechnology and Bioinformatics | ICAR Book Process [ebook.icar.org.in]
A Comparative Guide to Gp11 and Other Phage-Encoded Cell Wall Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial strategies. Bacteriophages, the natural predators of bacteria, represent a vast and largely untapped reservoir of antimicrobial proteins. These phage-encoded proteins, honed by millions of years of co-evolution, employ diverse and sophisticated mechanisms to disrupt essential bacterial processes, including cell wall biosynthesis. This guide provides a comparative analysis of the recently characterized Gp11 protein from a Staphylococcus aureus phage and other phage-encoded inhibitors that target the bacterial cell wall, offering insights into their mechanisms of action and the experimental approaches used to characterize them.
Introduction to Phage-Encoded Cell Wall Inhibitors
Bacterial cell wall synthesis, particularly the formation of the peptidoglycan (PG) layer, is a critical process for bacterial survival and a well-validated target for traditional antibiotics. Phages have evolved proteins that interfere with this pathway at various stages, either by degrading the existing PG layer to facilitate lysis or by inhibiting the intracellular enzymatic machinery responsible for its synthesis. This guide focuses on the latter class: phage-encoded proteins that act as inhibitors of cell wall biosynthesis, representing potential leads for novel therapeutic development.
Comparative Analysis of Phage-Encoded Inhibitors
| Inhibitor | Phage Origin | Bacterial Host | Cellular Target | Mechanism of Action | Reference |
| Gp11 | Phage ΦNM1 | Staphylococcus aureus | MurG, DivIC | Interacts with the glycosyltransferase MurG to inhibit the production of Lipid II, a crucial precursor for peptidoglycan synthesis. Also interacts with the cell division protein DivIC, disrupting the recruitment of the divisome complex. | [1][2] |
| Icd | Phage P1 | Escherichia coli | FtsZ | Directly targets FtsZ, a key protein in bacterial cell division that forms the Z-ring, leading to the inhibition of Z-ring formation and subsequent blockage of cell division. | |
| T5.008 (Hdi) | Phage T5 | Escherichia coli | FtsZ | Targets the cell division protein FtsZ, interfering with the formation and stability of the Z-ring, thereby inhibiting cell division. This provides a competitive advantage to the phage by preventing the host cell from dividing before lysis. | [1][3] |
| Gp0.4 | Phage T7 | Escherichia coli | FtsZ | Binds to FtsZ and prevents its assembly into protofilaments, which are essential for the formation of the Z-ring. This leads to the elongation of bacterial cells and inhibition of cell division. | [4] |
| Kil | Phage λ | Escherichia coli | FtsZ | Disrupts FtsZ protofilaments and sequesters FtsZ subunits, preventing the proper assembly of the Z-ring and thereby inhibiting cell division. | [5] |
Experimental Protocols
The characterization of these phage-encoded inhibitors relies on a combination of genetic, molecular, and biochemical assays. Below are detailed methodologies for key experiments cited in the study of these proteins.
Bacterial Two-Hybrid (B2H) Assay for Protein-Protein Interaction
This assay is used to identify and confirm interactions between a phage protein (bait) and host proteins (prey) in vivo.
Principle: The B2H system is based on the reconstitution of a signaling cascade (e.g., adenylate cyclase activity) in E. coli when two interacting proteins, fused to two different domains of the signaling protein, are brought into proximity.
Methodology:
-
Vector Construction:
-
Clone the gene encoding the phage inhibitor protein (e.g., gp11) into the "bait" vector, creating a fusion with one domain of the signaling protein (e.g., the T25 fragment of adenylate cyclase).
-
Construct a "prey" library by cloning a comprehensive set of essential genes or a whole-genome library from the host bacterium into the "prey" vector, which fuses the host proteins to the other domain of the signaling protein (e.g., the T18 fragment of adenylate cyclase).
-
-
Transformation:
-
Co-transform an E. coli reporter strain (deficient in adenylate cyclase) with the bait plasmid and the prey library plasmids.
-
-
Screening:
-
Plate the transformed cells on a selective medium that requires a functional signaling pathway for growth (e.g., MacConkey agar with maltose).
-
Interaction between the bait and a prey protein reconstitutes the signaling protein's activity, leading to a detectable phenotype (e.g., red colonies on MacConkey agar), indicating a positive interaction.
-
-
Identification of Interactors:
-
Isolate plasmids from the positive colonies.
-
Sequence the prey plasmid to identify the host protein that interacts with the phage inhibitor.
-
Pull-Down Assay for In Vitro Verification of Protein Interaction
This assay is used to confirm a direct physical interaction between the phage inhibitor and its putative host target.
Principle: A tagged "bait" protein (e.g., the phage inhibitor with a His-tag or GST-tag) is immobilized on an affinity resin. A cell lysate containing the "prey" protein (the host target) is then passed over the resin. If the prey protein interacts with the bait, it will be captured and can be detected by Western blotting.
Methodology:
-
Protein Expression and Purification:
-
Express and purify the tagged phage inhibitor (bait) protein.
-
Prepare a cell lysate from the host bacterium that expresses the target protein (prey).
-
-
Immobilization of Bait Protein:
-
Incubate the purified tagged bait protein with an appropriate affinity resin (e.g., Ni-NTA agarose for His-tagged proteins) to immobilize it.
-
Wash the resin to remove any unbound bait protein.
-
-
Interaction:
-
Incubate the immobilized bait protein with the host cell lysate containing the prey protein to allow for interaction.
-
Include a control with an unrelated tagged protein or empty beads to check for non-specific binding.
-
-
Washing and Elution:
-
Wash the resin extensively to remove non-interacting proteins.
-
Elute the bait protein and any interacting prey proteins from the resin using a suitable elution buffer (e.g., high concentration of imidazole for His-tagged proteins).
-
-
Detection:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific to the prey protein to confirm its presence.
-
Lipid II Production Assay
This assay is used to quantify the effect of an inhibitor on the synthesis of the peptidoglycan precursor, Lipid II.
Principle: The synthesis of Lipid II is reconstituted in vitro using purified enzymes and radiolabeled substrates. The amount of radiolabeled Lipid II produced is then quantified to determine the inhibitory effect of the protein of interest.
Methodology:
-
Preparation of Reagents:
-
Purify the necessary enzymes for Lipid II synthesis, including MurG.
-
Synthesize the substrate Lipid I.
-
Prepare a radiolabeled UDP-N-acetylglucosamine (UDP-GlcNAc) substrate.
-
-
In Vitro Reaction:
-
Set up reaction mixtures containing buffer, Lipid I, purified MurG, and the radiolabeled UDP-GlcNAc.
-
In the test reactions, add varying concentrations of the purified inhibitor protein (e.g., Gp11). Include a control reaction without the inhibitor.
-
Incubate the reactions at an optimal temperature to allow for the synthesis of Lipid II.
-
-
Extraction and Quantification:
-
Stop the reaction and extract the lipids from the reaction mixture using an organic solvent (e.g., butanol).
-
Separate the radiolabeled Lipid II from the unreacted substrate using thin-layer chromatography (TLC).
-
-
Analysis:
-
Visualize the TLC plate using autoradiography or a phosphorimager.
-
Quantify the amount of radiolabeled Lipid II in each sample to determine the percentage of inhibition at different inhibitor concentrations.
-
Visualizations
The following diagrams illustrate the mechanism of action of Gp11 and a general workflow for the discovery and characterization of phage-encoded cell wall inhibitors.
Caption: Mechanism of Gp11 inhibition in S. aureus.
Caption: Experimental workflow for inhibitor discovery.
Conclusion
Phage-encoded inhibitors of bacterial cell wall synthesis, such as Gp11, represent a promising area of research for the development of novel antibacterial agents. Unlike many phage lytic proteins that degrade the cell wall from the outside, these inhibitors target the intracellular biosynthetic machinery, offering a different therapeutic modality. The diverse mechanisms employed by proteins like Gp11, Icd, and T5.008, targeting different key enzymes in cell wall synthesis and division, highlight the vast potential of the phage virome as a source for new drug leads. Further research, particularly focused on quantitative analysis of their inhibitory activities and structural characterization of their interactions with their targets, will be crucial for advancing these promising molecules towards therapeutic applications.
References
- 1. Inhibition of host cell division by T5 protein 008 (Hdi) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis [agris.fao.org]
- 3. Inhibition of host cell division by T5 protein 008 (Hdi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence That Bacteriophage λ Kil Peptide Inhibits Bacterial Cell Division by Disrupting FtsZ Protofilaments and Sequestering Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Interleukin-11 Mutants in the Inhibition of Cell Division
A comprehensive guide for researchers and drug development professionals on the functional impact of specific Interleukin-11 mutations on its signaling and proliferative effects.
This guide provides a detailed comparison of wild-type Interleukin-11 (IL-11) and its inhibitory mutants, focusing on their differential effects on cell division. The information presented is intended to support research and development efforts in oncology and other fields where IL-11 signaling is a therapeutic target. Over-expression of IL-11 has been associated with a variety of cancers, suggesting a link between inflammation and cancer development.[1] Dysregulated IL-11 signaling has been implicated in several diseases, including some cancers and fibrosis.[2]
Introduction to Interleukin-11 Signaling
Interleukin-11 is a member of the IL-6 family of cytokines, which are characterized by their use of the common gp130 signal-transducing receptor subunit.[3] The signaling cascade is initiated when IL-11 binds to its specific receptor, the IL-11 receptor alpha subunit (IL-11Rα). This binding event induces the formation of a high-affinity heterohexameric complex, consisting of two molecules each of IL-11, IL-11Rα, and gp130.[4][5]
The formation of this complex triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate and activate downstream signaling pathways. The primary pathway activated by IL-11 is the JAK/STAT pathway, leading to the phosphorylation and nuclear translocation of STAT3.[2] Activated STAT3 acts as a transcription factor, promoting the expression of genes involved in cell survival and proliferation.[3] Additionally, IL-11 can activate other signaling cascades, including the Ras-MAPK and PI3K-Akt pathways.[5]
Quantitative Comparison of IL-11 and Mutant Efficacy
The efficacy of IL-11 and its mutants in modulating cell division is typically assessed by measuring their impact on cell proliferation and downstream signaling events, such as STAT3 phosphorylation. The table below summarizes the comparative effects of wild-type IL-11 and a known inhibitory mutant, "IL-11 Mutein."
| Molecule | Mutation(s) | Effect on Signaling | Effect on Cell Proliferation | Cell/Model System |
| Wild-Type IL-11 | None | Robustly stimulates STAT3 phosphorylation.[6][7] | Promotes proliferation.[3][6][7] | MDA-MD-231 (breast cancer), A549 (lung cancer), U87-MG (glioblastoma), BxPC3 (pancreatic cancer), LnCap (prostate cancer).[6][7] |
| IL-11 Mutein | W147A and 58PAIDY62 | Competitively inhibits IL-11-induced STAT3 phosphorylation.[6][7] | Inhibits the growth of gastric and colon cancer xenografts.[8] | Human cell lines and mouse xenograft models.[6][7][8] |
| IL-11 Agonist Mutein | Increased hydrophobicity at site I | 60-400-fold more active in inducing proliferation than wild-type IL-11. | Potent agonist of proliferation. | 7TD1 murine hybridoma cells.[9] |
| Wild-Type IL-11 | None | Less active than the agonist mutein in inducing proliferation. | Less potent agonist of proliferation compared to the mutein. | B9 murine hybridoma cells.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of IL-11 mutants.
1. Cell Proliferation Assay (Based on B9-11 Bioassay)
This protocol describes a method to quantify the effect of IL-11 and its mutants on the proliferation of an IL-11-dependent cell line.[10]
-
Cell Line: B9-11, a subclone of the B9 hybridoma that is highly sensitive to human IL-11.[10]
-
Procedure:
-
Culture B9-11 cells in appropriate media. For the assay, wash the cells to remove any residual growth factors.
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).
-
Prepare serial dilutions of wild-type IL-11 and the IL-11 mutants to be tested.
-
To measure inhibitory activity, add a constant, suboptimal concentration of wild-type IL-11 along with the serial dilutions of the inhibitory mutant. For agonistic activity, add the mutant alone.
-
Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell proliferation using a colorimetric assay such as MTT, XTT, or a Cell Counting Kit-8 (CCK-8).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.
-
2. STAT3 Phosphorylation Assay (Western Blot)
This protocol details the detection of STAT3 phosphorylation in response to IL-11 or its mutants, a key indicator of downstream signaling activation.
-
Cell Line: A responsive cancer cell line, such as MDA-MB-231 (breast cancer) or A549 (lung cancer).[6][7]
-
Procedure:
-
Culture the cells to approximately 80% confluency.
-
Serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling activity.
-
Treat the cells with either wild-type IL-11, the IL-11 mutant, or a combination for a short duration (e.g., 15-30 minutes). Include an untreated control.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize the data, strip the membrane and re-probe with an antibody for total STAT3.
-
3. In Vivo Tumor Growth Inhibition Assay (Xenograft Model)
This protocol outlines an in vivo experiment to assess the effect of an inhibitory IL-11 mutant on tumor growth.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Line: A cancer cell line that forms tumors in mice and is responsive to IL-11 (e.g., gastric or colon cancer cells).[8]
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitory IL-11 mutant or a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizing the IL-11 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-11 signaling cascade and a typical experimental workflow for comparing IL-11 mutants.
Caption: IL-11 signaling pathway leading to cell proliferation and survival.
Caption: Workflow for comparing the efficacy of IL-11 mutants.
References
- 1. Interleukin 11 - Wikipedia [en.wikipedia.org]
- 2. The structure of the extracellular domains of human interleukin 11α receptor reveals mechanisms of cytokine engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles for IL-11 signaling in cancer development and progression: Focus on breast cancer. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Interleukin-11 signals through the formation of a hexameric receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Structures of the interleukin 11 signalling complex reveal gp130 dynamics and the inhibitory mechanism of a cytokine variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. A highly sensitive quantitative bioassay for human interleukin-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of Interleukin-11 and Related gp130 Cytokines
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Interleukin-11 (IL-11), a protein implicated in various autoimmune diseases, fibrotic complications, and cancers, with other structurally similar cytokines.[1] For the purpose of this guide, the query "Gp11" is interpreted as Interleukin-11, which signals via the glycoprotein 130 (gp130) receptor. The primary comparators are other members of the IL-6 family of cytokines, which are defined by a shared four-helix bundle structure and their reliance on the gp130 signal transducer.[2][3]
Understanding the nuanced differences in receptor engagement and signaling among these closely related proteins is critical for the development of targeted therapeutics. This document summarizes key structural features, quantitative receptor interactions, downstream signaling pathways, and the experimental protocols used to measure these parameters.
Structural and Receptor Comparison
Members of the IL-6 family, including IL-11, IL-6, Leukemia Inhibitory Factor (LIF), and Oncostatin M (OSM), are characterized by a conserved four-α-helical bundle topology.[3][4] Their biological specificity is determined not by the core structure but by their interaction with unique cell surface α-receptors (e.g., IL-11Rα, IL-6Rα). This initial binding event creates a high-affinity composite surface that then recruits one or more signal-transducing β-receptor subunits, principally gp130.[5]
The composition of the final signaling complex dictates the cellular response. While IL-11 and IL-6 induce the formation of a gp130 homodimer, other family members recruit heterodimers of gp130 with other related receptors, such as LIFR or OSMR.[2][3]
Table 1: Receptor Complex Composition of Key IL-6 Family Cytokines
| Cytokine | Ligand-Binding Receptor (α-subunit) | Signal-Transducing Complex (β-subunits) |
| Interleukin-11 (IL-11) | IL-11Rα | gp130 Homodimer |
| Interleukin-6 (IL-6) | IL-6Rα | gp130 Homodimer |
| Leukemia Inhibitory Factor (LIF) | LIFRα | gp130 / LIFR Heterodimer |
| Oncostatin M (OSM) | OSMRβ or LIFRα | gp130 / OSMR Heterodimer |
| Ciliary Neurotrophic Factor (CNTF) | CNTFRα | gp130 / LIFR Heterodimer |
This table summarizes the receptor subunits required for high-affinity binding and signal transduction for selected cytokines. Data sourced from multiple references.[2][3][6]
Signaling Pathways
Upon formation of the final hexameric receptor complex (cytokine, α-receptor, and β-receptor dimer), the associated Janus kinases (JAKs) are brought into close proximity, leading to their trans-phosphorylation and activation.[2] Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[2][5] While the JAK/STAT pathway is the principal signaling cascade, these cytokines can also activate other pathways, including the Ras-MAPK pathway.[7]
References
- 1. rupress.org [rupress.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Interleukin-6 Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 [frontiersin.org]
- 5. smartscitech.com [smartscitech.com]
- 6. Gp130 and the interleukin-6 family of cytokines. | Semantic Scholar [semanticscholar.org]
- 7. ovid.com [ovid.com]
Independent Verification of IL-11's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of therapeutic strategies targeting the Interleukin-11 (IL-11) signaling pathway, a key mediator in various fibro-inflammatory diseases and cancer.[1][2][3] The content is designed to assist researchers and drug development professionals in evaluating the performance of agents targeting IL-11 and understanding the experimental methodologies used for their verification. The information presented is based on publicly available preclinical and clinical data.
Introduction to IL-11 Signaling
Interleukin-11 (IL-11) is a cytokine belonging to the IL-6 family that signals through a receptor complex composed of the IL-11 receptor alpha (IL-11Rα) and the ubiquitously expressed glycoprotein 130 (gp130).[1] This signaling cascade is implicated in a range of pathological processes, including fibrosis, inflammation, and tumorigenesis.[3][4] Consequently, the IL-11 pathway has emerged as a promising therapeutic target.
The binding of IL-11 to IL-11Rα initiates the recruitment and homodimerization of gp130, leading to the activation of intracellular signaling cascades. The two primary pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, and the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).[1]
Therapeutic Strategies Targeting the IL-11 Pathway
The primary therapeutic strategy to inhibit IL-11 signaling involves the use of monoclonal antibodies that either neutralize IL-11 itself or block its receptor, IL-11Rα. Several such antibodies are currently in preclinical and clinical development. An alternative approach involves the development of peptide-based inhibitors.
Comparison of Investigational Anti-IL-11 Therapies
The following table summarizes the available quantitative data for several investigational therapies targeting the IL-11 pathway. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent preclinical and early-phase clinical studies.
| Therapeutic Agent | Target | Mechanism of Action | Available Performance Data | Development Phase |
| LASN01 | IL-11Rα | Monoclonal antibody that blocks the IL-11 receptor. | Half-life of ~11 days at a 1,200 mg dose in healthy volunteers.[5] | Phase 1 Clinical Trial (NCT05331300)[2][6] |
| BI 765423 | IL-11 | First-in-class monoclonal antibody that neutralizes IL-11. | Currently in a Phase 1 study to assess safety, tolerability, and pharmacokinetics in healthy volunteers.[4] | Phase 1 Clinical Trial (NCT05658107)[2] |
| X203 | IL-11 | Neutralizing anti-IL-11 antibody. | Inhibited TGFβ1 and ANGII-induced MMP2 secretion from vascular smooth muscle cells with an IC50 of 5.53 ng/ml and 6.10 ng/ml, respectively.[7] | Preclinical |
| Cyclic Peptide Inhibitor | IL-11 | Prevents IL-11/IL-11Rα dimerization. | Demonstrates a binding affinity (KD) of 140 nM for IL-11 and an inhibitory activity (Ki) of 300 nM in a receptor-ligand inhibition assay. An optimized version showed an improved Ki of 180 nM.[2] | Preclinical |
Alternative Therapeutic Strategy: Targeting TGF-β
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis and a potent inducer of IL-11.[3] While targeting TGF-β is a conceptually attractive anti-fibrotic strategy, its clinical development has been hampered by its pleiotropic effects and associated on-target toxicities.
Comparison: IL-11 vs. TGF-β Inhibition
| Feature | Targeting IL-11 | Targeting TGF-β |
| Specificity | More specific to a key downstream mediator of fibrosis. | Broad, upstream regulator with numerous physiological roles. |
| Safety Profile | Preclinical and early clinical data suggest a favorable safety profile with potentially fewer off-target effects.[5] | Associated with significant on-target toxicities, limiting therapeutic window. |
| Efficacy | Preclinical studies show potent anti-fibrotic effects.[4] | Potent anti-fibrotic activity but challenging to translate clinically due to safety concerns. |
Experimental Protocols for Independent Verification
To independently verify the mechanism of action of agents targeting the IL-11 pathway, the following experimental protocols are commonly employed.
IL-11 Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to measure the concentration of IL-11 in biological samples such as cell culture supernatants, serum, or plasma.
Principle: A capture antibody specific for IL-11 is coated onto a microplate. The sample is added, and any IL-11 present binds to the capture antibody. A biotinylated detection antibody, also specific for IL-11, is then added, followed by a streptavidin-enzyme conjugate. A substrate is added to produce a measurable color change that is proportional to the amount of IL-11.
Detailed Protocol (Example using a commercially available kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Standard and Sample Addition: Add 100 µl of standards and samples to the appropriate wells of the microplate.
-
Incubation: Incubate the plate for a specified time and temperature (e.g., 2.5 hours at room temperature or overnight at 4°C).[8]
-
Washing: Aspirate the contents of the wells and wash multiple times with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µl of the biotinylated detection antibody to each well.
-
Incubation: Incubate for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step.
-
Streptavidin-Enzyme Conjugate Addition: Add 100 µl of the streptavidin-enzyme conjugate solution.
-
Incubation: Incubate for 45 minutes at room temperature.[8]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µl of the TMB substrate solution and incubate in the dark for 30 minutes at room temperature.[8]
-
Stop Reaction: Add 50 µl of the stop solution to each well.
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-11 in the samples.
Assessment of Downstream Signaling: STAT3 Phosphorylation by Western Blot
This method is used to determine if an investigational drug can inhibit IL-11-induced phosphorylation of STAT3, a key downstream signaling event.
Principle: Cells are treated with IL-11 in the presence or absence of the inhibitor. Cell lysates are then prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human fibroblasts) and allow them to adhere. Serum-starve the cells for several hours before treatment. Pre-treat the cells with the investigational inhibitor at various concentrations for a specified time (e.g., 1 hour). Stimulate the cells with recombinant human IL-11 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., rabbit anti-p-STAT3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-STAT3 antibodies and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate the IL-11 signaling pathway and a typical experimental workflow for evaluating an IL-11 inhibitor.
References
- 1. youtube.com [youtube.com]
- 2. irbm.com [irbm.com]
- 3. Frontiers | Roles and mechanism of IL-11 in vascular diseases [frontiersin.org]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. Interleukin-11 is important for vascular smooth muscle phenotypic switching and aortic inflammation, fibrosis and remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
Safety Operating Guide
Navigating the Disposal of "GP 11": A Procedural Guide for Laboratory Professionals
The proper disposal of any laboratory substance is paramount for ensuring safety, environmental protection, and regulatory compliance. While "GP 11" is not a universally recognized chemical identifier, it is likely an internal product code, a component of a specific product's name, or a designated waste stream. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of such a substance.
The critical first step is to definitively identify the nature of "this compound" within your institution's records. The primary resource for this information is the Safety Data Sheet (SDS), which is mandated to be provided by the chemical manufacturer or supplier.
Immediate Safety and Identification Protocol
Before proceeding with any disposal steps, it is essential to have the correct information. An incorrect disposal procedure can lead to hazardous reactions, environmental contamination, and legal penalties.
1. Locate the Safety Data Sheet (SDS):
-
Internal Records: Check your laboratory's chemical inventory system, purchasing records, or contact your institution's Environmental Health and Safety (EHS) department. The SDS for the product containing or identified as "this compound" will be on file.
-
Manufacturer/Supplier: If the product is identifiable, the SDS can be obtained directly from the manufacturer or supplier's website.
-
Full Product Name: Ensure you are searching for the complete product name as "this compound" may be a partial identifier.
2. Review Key Sections of the SDS:
-
Section 2: Hazard Identification: This will describe the physical and health hazards associated with the substance.
-
Section 7: Handling and Storage: This section provides guidance on safe handling practices.
-
Section 13: Disposal Considerations: This is the most critical section for your query. It will outline the appropriate disposal methods and any specific regulatory requirements.
General Disposal Procedures for Laboratory Waste
Once the SDS has been consulted and the hazards are understood, the following general procedures, in conjunction with your institution's specific protocols and local regulations, should be followed.
| Waste Characterization | Personal Protective Equipment (PPE) | Container Requirements | Disposal Pathway |
| Hazardous (e.g., flammable, corrosive, reactive, toxic) | As specified in SDS (e.g., safety glasses/goggles, nitrile gloves, lab coat) | Clearly labeled, compatible, sealed container. | Segregated hazardous waste stream for collection by certified waste management provider. |
| Non-Hazardous Solid | Standard laboratory PPE | Labeled, sealed container. | General laboratory waste or as specified by institutional policy. |
| Non-Hazardous Liquid | Standard laboratory PPE | Labeled, sealed, leak-proof container. | Drain disposal may be permissible if explicitly allowed by the SDS and local regulations; otherwise, collect for waste pickup. |
| Biohazardous | As specified in biosafety protocols (e.g., gloves, lab coat, face protection) | Labeled, leak-proof, puncture-resistant (for sharps) biohazard containers (e.g., red bags). | Autoclave or other approved decontamination method prior to disposal via the biohazardous waste stream. |
Experimental Protocols for Waste Characterization:
In cases where the identity of "this compound" is completely unknown and an SDS is unobtainable, which should be a rare occurrence in a regulated laboratory, the substance must be treated as hazardous waste. Your institution's EHS department must be contacted to assist with the characterization and disposal process. They may employ procedures such as:
-
pH testing: To determine corrosivity.
-
Flashpoint testing: To determine flammability.
-
Toxicity Characteristic Leaching Procedure (TCLP): An analytical method to determine if a waste is characteristically hazardous.
Logical Workflow for Proper Disposal
The following diagram illustrates the decision-making process for the proper disposal of an unclassified laboratory substance like "this compound".
Caption: Disposal workflow for an unclassified laboratory substance.
By adhering to this structured approach, laboratory professionals can ensure that substances like "this compound" are managed and disposed of in a manner that is safe, compliant, and environmentally responsible, thereby building trust and reinforcing a culture of safety.
Essential Safety and Handling Protocols for "GP 11" Substances
In the dynamic landscape of research and development, the term "GP 11" is applied to a variety of chemical products, each with distinct handling requirements. This guide provides essential safety and logistical information for several substances identified as "this compound," ensuring that laboratory professionals can manage these materials safely and effectively. The following protocols are derived from material safety data sheets to build a foundation of trust and value in your safety procedures.
GP-1154: Silicone Mixture
GP-1154 is a chemical mixture containing Octamethylcyclotetrasiloxane, which is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE) and Handling
Proper handling and the use of appropriate personal protective equipment are critical when working with GP-1154 to minimize exposure and ensure a safe laboratory environment.
Recommended PPE:
-
Gloves: Wear chemically resistant protective gloves[1].
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against potential splashes[1].
-
Protective Clothing: Wear protective clothing to prevent skin contact[1].
-
Respiratory Protection: If ventilation is insufficient, wear respiratory protection[1].
Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood[1].
-
Avoid breathing dust, vapor, mist, or gas[1].
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work[1].
-
Use in a well-ventilated area and ensure all national/local regulations are observed[1].
-
Keep the container closed when not in use and store it in a dry, cool place away from direct sunlight and incompatible materials such as strong acids, strong bases, and strong oxidizers[1].
Quantitative Hazard Data
| Hazard Statement | Classification | Code |
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity | H361 |
| Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic Hazard | H411 |
Data sourced from the GP-1154 Safety Data Sheet[1].
Disposal Plan
Dispose of contents and containers in accordance with local, regional, national, and international regulations. Avoid release into the environment and collect any spillage[1].
Experimental Workflow: Handling and Disposal of GP-1154
Caption: Workflow for the safe handling and disposal of GP-1154.
Industrial Superglue GP: Cyanoacrylate Adhesive
Industrial Superglue GP contains ethyl 2-cyanoacrylate, which can cause skin, eye, and respiratory irritation. It bonds skin and eyes in seconds[2].
Personal Protective Equipment (PPE) and Handling
Given the rapid bonding nature of cyanoacrylate, meticulous handling and appropriate PPE are mandatory to prevent injury.
Recommended PPE:
Handling Procedures:
-
Avoid breathing mist or vapors[2].
-
Wash skin thoroughly after handling[2].
-
Use in a well-ventilated place and keep the container tightly closed[2].
-
In case of inhalation, remove the person to fresh air. If eye irritation persists, seek medical attention[2].
Quantitative Hazard Data
| Hazard Statement | Classification | Code |
| Causes skin irritation | Skin Corrosion/Irritation | H315 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | H319 |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure | H335 |
Data sourced from the Industrial Superglue GP Safety Data Sheet[2].
Disposal Plan
Follow local regulations for the disposal of chemical waste.
Logical Relationship: Hazard and Protective Measures for Superglue GP
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
